molecular formula C70H145N5O5 B10828199 (S)-C12-200

(S)-C12-200

Cat. No.: B10828199
M. Wt: 1136.9 g/mol
InChI Key: RVHYPUORVDKRTM-UHFFFAOYSA-N
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Description

(S)-C12-200 is a useful research compound. Its molecular formula is C70H145N5O5 and its molecular weight is 1136.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-C12-200 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-C12-200 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHYPUORVDKRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H145N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1136.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-C12-200: A Key Ionizable Lipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C12-200 is a stereopure ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Its unique chemical structure allows for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal escape, leading to effective protein translation within the target cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (S)-C12-200, along with detailed experimental protocols for its use in research and development.

Chemical Structure and Physicochemical Properties

(S)-C12-200, with the formal name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol, is a complex molecule with a branched-tail structure. The "(S)" designation indicates the specific stereochemistry at the chiral centers within the hydroxydodecyl chains, which has been shown to influence the efficacy of mRNA delivery compared to its (R)-isomer or the racemic mixture.

Below is a summary of its key identifiers and physicochemical properties:

PropertyValueReference
IUPAC Name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[1]
CAS Number 1226552-44-8[1]
Molecular Formula C₇₀H₁₄₅N₅O₅[2]
Molecular Weight 1136.96 g/mol [1]
pKa 7.12[1]
Solubility Soluble in Ethanol, DMSO, DMF[3][4]
Appearance Liquid[4]

Synthesis and Characterization

The synthesis of (S)-C12-200 involves a multi-step process that requires careful control of stereochemistry. While detailed proprietary synthesis protocols are not publicly available, the general approach involves the reaction of a chiral amine precursor with appropriate alkylating agents.

Characterization of (S)-C12-200 is crucial to ensure its purity and identity. Standard analytical techniques that can be employed include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and stereochemistry of the molecule.[5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the molecular weight and elemental composition.[7]

  • Purity Analysis: High-performance liquid chromatography (HPLC) coupled with a suitable detector is used to determine the purity of the final product.

Experimental Protocols

Formulation of (S)-C12-200 containing Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes a general method for formulating LNPs encapsulating mRNA using a microfluidic mixing approach. The ratios of the lipid components can be optimized for specific applications.

Materials:

  • (S)-C12-200

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine - DOPE)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000])

  • mRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, DOPE, cholesterol, and PEG-lipid in ethanol to achieve the desired stock concentrations.

  • Prepare mRNA Solution: Dilute the mRNA to the target concentration in the low pH buffer.

  • Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Load the lipid mixture in one syringe and the mRNA solution in another.

  • Formulation: Pump the two solutions through the microfluidic cartridge at a specific flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing of the two streams leads to the self-assembly of LNPs.

  • Purification: The resulting LNP suspension is typically dialyzed against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated mRNA.

  • Characterization: Characterize the formulated LNPs for particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency.

In Vitro Transfection using (S)-C12-200 LNPs

This protocol outlines a general procedure for transfecting cells in culture with mRNA-loaded LNPs.

Materials:

  • Cells of interest (e.g., hepatocytes, immune cells)

  • Cell culture medium

  • (S)-C12-200 LNPs encapsulating reporter mRNA (e.g., luciferase or GFP)

  • 96-well plates

  • Assay reagents for detecting protein expression

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that allows for optimal growth and transfection.

  • LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing the desired concentration of mRNA-loaded LNPs.

  • Incubation: Incubate the cells for a specified period (e.g., 24-48 hours) to allow for LNP uptake and protein expression.

  • Assay: Lyse the cells and perform the appropriate assay to quantify the expression of the reporter protein.

Biological Activity and Mechanism of Action

The biological activity of (S)-C12-200 is centered on its ability to efficiently deliver mRNA into the cytoplasm of target cells. This process can be broken down into several key steps:

  • Cellular Uptake: LNPs containing (S)-C12-200 are primarily taken up by cells through endocytosis, with macropinocytosis being a significant pathway.[8]

  • Endosomal Escape: Once inside the endosome, the acidic environment (pH ~5.5-6.5) leads to the protonation of the amine groups on (S)-C12-200. This positive charge facilitates the interaction of the LNP with the negatively charged endosomal membrane. This interaction is thought to induce a transition from a bilayer to a non-bilayer (hexagonal HII) phase, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm.[9][10] Another proposed mechanism is the "proton sponge effect," where the buffering capacity of the ionizable lipid leads to an influx of protons and chloride ions, causing osmotic swelling and rupture of the endosome.[10][11]

  • mRNA Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the encoded protein.

Signaling Pathways and Immune Response

LNPs formulated with ionizable lipids like C12-200 can also modulate the immune system. This intrinsic adjuvant activity is crucial for the efficacy of mRNA vaccines. The proposed mechanism involves the activation of innate immune signaling pathways. Cationic lipids have been shown to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, and the NLRP3 inflammasome.[12][13] This activation leads to the production of pro-inflammatory cytokines and chemokines, such as IL-6, TNF-α, and IFN-γ, which in turn promote the activation and differentiation of T cells, leading to a robust adaptive immune response.[1][14][15]

Visualizations

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP LNP ((S)-C12-200) Protonated_LNP Protonated LNP (+ charge) LNP->Protonated_LNP Endocytosis Membrane_Destabilization Endosomal Membrane Destabilization Protonated_LNP->Membrane_Destabilization Interaction with Endosomal Membrane mRNA_Release mRNA Release Membrane_Destabilization->mRNA_Release Cytoplasm Cytoplasm Translation Translation (Protein Synthesis) Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape mechanism of (S)-C12-200 LNPs.

Immune_Signaling_Pathway LNP LNP ((S)-C12-200) TLR Toll-like Receptors (TLR2/TLR4) LNP->TLR NLRP3 NLRP3 Inflammasome LNP->NLRP3 Signaling_Cascade Downstream Signaling Cascade TLR->Signaling_Cascade NLRP3->Signaling_Cascade Cytokine_Production Pro-inflammatory Cytokine Production (IL-6, TNF-α, IFN-γ) Signaling_Cascade->Cytokine_Production T_Cell_Activation T-Cell Activation & Differentiation Cytokine_Production->T_Cell_Activation Adaptive_Immunity Adaptive Immune Response T_Cell_Activation->Adaptive_Immunity

Caption: Innate immune signaling pathway activated by (S)-C12-200 LNPs.

Conclusion

(S)-C12-200 is a highly effective ionizable lipid that plays a pivotal role in the successful delivery of mRNA. Its well-defined stereochemistry and unique structural features contribute to its superior performance in LNP formulations. Understanding its physicochemical properties, mastering its formulation into LNPs, and elucidating its biological mechanisms of action are essential for the continued development of next-generation mRNA-based therapeutics and vaccines. This technical guide serves as a valuable resource for researchers and developers working to harness the full potential of this innovative delivery vehicle.

References

(S)-C12-200 Ionizable Lipid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(S)-C12-200 is a synthetic, stereopure ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as messenger RNA (mRNA) and small interfering RNA (siRNA). Its pH-sensitive nature is central to its function, enabling efficient encapsulation of genetic material and facilitating its release into the cytoplasm of target cells. This technical guide provides an in-depth overview of (S)-C12-200, including its chemical properties, mechanism of action, and methodologies for its use in research and drug development.

Core Concepts and Mechanism of Action

(S)-C12-200 is a branched-chain lipidoid characterized by a polyamine core and multiple hydroxylated dodecyl chains.[1][2][3] The key to its efficacy lies in its ionizable nature. At a physiological pH of 7.4, (S)-C12-200 is predominantly neutral, which minimizes non-specific interactions with biological membranes and reduces potential toxicity.[4][5] However, within the acidic environment of the endosome (pH 5.0-6.5), the amine groups of (S)-C12-200 become protonated, leading to a net positive charge.[4][6]

This charge switch is crucial for the endosomal escape of the LNP's cargo. The positively charged LNPs are thought to interact with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acids into the cytoplasm, where they can be translated into proteins (in the case of mRNA) or mediate gene silencing (in the case of siRNA).[4][7] The apparent pKa of the LNP formulation, which is the pH at which 50% of the ionizable lipids are protonated, is a critical parameter influencing delivery efficiency.[8][9][10] For (S)-C12-200, the pKa is reported to be 7.12.[11]

Recent research has highlighted the importance of stereochemistry in the efficacy of ionizable lipids. Studies have shown that LNPs formulated with the stereopure (S)-C12-200 isomer exhibit significantly enhanced mRNA delivery and translation in vivo compared to those formulated with the racemic mixture or the (R)-C12-200 isomer.[5][11]

Quantitative Data Summary

The following tables summarize key quantitative data for (S)-C12-200 and its LNP formulations as reported in the literature.

Physicochemical Properties Value Reference
Molecular Formula C₇₀H₁₄₅N₅O₅[11]
Molecular Weight 1137.0 g/mol [11]
CAS Number 1226552-44-8[11]
pKa 7.12[11]
Purity ≥98%[11]
Solubility Soluble in Ethanol[11]
LNP Formulation Molar Ratios Ionizable Lipid : Phospholipid : Cholesterol : PEG-Lipid Reference
General Formulation 1 35 : 16 : 46.5 : 2.5[12][13]
General Formulation 2 35 : 10 : 53.5 : 1.5[8]
siRNA Formulation 50 : 10 : 38.5 : 1.5 (with DSPC and DMG-PEG2000)[12]
In Vivo Performance Metric Value/Observation Reference
Primary Target Organ Organ with highest protein expressionLiver[12][13]
Secondary Target Organs Organs with lower protein expressionSpleen[6][13]
Stereoisomer Efficacy In vivo mRNA delivery(S)-C12-200 > (R)-C12-200 and racemic C12-200[5][11]
Toxicity Histological analysis of liverDark clusters of cells indicating potential necrosis and acute toxicity observed with C12-200 at 0.5 mg/kg mRNA dose.[12]
Immunogenicity Serum cytokine levels (TNFα and IL-6)Slight increase observed with C12-200 LNPs.[12]

Experimental Protocols

Synthesis of (S)-C12-200

While a specific, detailed protocol for the synthesis of the stereopure (S)-C12-200 is proprietary, the general synthesis of related ionizable lipids involves a straightforward chemical reaction. The synthesis of a library of ionizable lipids with varying tail lengths based on the C12-200 structure has been described and involves the following steps:

  • Epoxide Synthesis: An alkene of the desired alkyl length is reacted with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), in an epoxidation reaction to form the corresponding epoxide.[14]

  • SN2 Reaction: The synthesized alkyl epoxide is then reacted with the polyamine core (in the case of C12-200, the "200" polyamine core) via a nucleophilic substitution (SN2) reaction. This reaction attaches the alkyl tails to the amine groups of the core, forming the final ionizable lipid.[4][14]

To obtain the stereopure (S)-C12-200, a stereospecific synthesis route starting from a chiral precursor for the epoxide tail would be required.

Formulation of (S)-C12-200 LNPs

Lipid nanoparticles encapsulating nucleic acids are typically formulated using a rapid mixing technique, such as microfluidics. This process ensures the controlled self-assembly of the lipids around the nucleic acid cargo.

  • Lipid Mixture Preparation: The ionizable lipid ((S)-C12-200), phospholipid (e.g., DOPE or DSPC), cholesterol, and a PEGylated lipid (e.g., C14-PEG2000) are dissolved in ethanol at a specific molar ratio (see table above).[8][12][13]

  • Aqueous Phase Preparation: The mRNA or siRNA is diluted in an acidic aqueous buffer, such as a 10 mM sodium citrate buffer at pH 3.0.[13]

  • Microfluidic Mixing: The ethanolic lipid solution and the aqueous nucleic acid solution are rapidly mixed using a microfluidic device (e.g., from Precision NanoSystems). The flow rate ratio of the aqueous to ethanolic phase is typically 3:1.[13] This rapid mixing lowers the polarity of the solvent, leading to the encapsulation of the nucleic acid within the self-assembling lipids, forming the LNP core.

  • Purification and Buffer Exchange: The resulting LNP solution is then dialyzed against a physiological buffer, such as phosphate-buffered saline (PBS) at pH 7.4, to remove the ethanol and raise the pH. This step neutralizes the surface charge of the LNPs, preparing them for in vivo administration.

Visualizing Key Processes

To better understand the mechanisms and workflows associated with (S)-C12-200, the following diagrams have been generated using Graphviz.

LNP_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Early Endosome (pH ~6.5) LNP_neutral Neutral LNP ((S)-C12-200 is uncharged) Endocytosis Endocytosis LNP_neutral->Endocytosis Cellular Uptake LNP_protonated Protonated LNP ((S)-C12-200 is positively charged) Endocytosis->LNP_protonated Membrane_interaction Interaction with Endosomal Membrane LNP_protonated->Membrane_interaction mRNA_release mRNA Release Membrane_interaction->mRNA_release Membrane Destabilization Cytoplasm Cytoplasm mRNA_release->Cytoplasm LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification Lipid_mix Lipid Mixture ((S)-C12-200, DOPE, Cholesterol, PEG-Lipid) in Ethanol Microfluidics Microfluidic Mixing Lipid_mix->Microfluidics mRNA_solution mRNA Solution in Acidic Buffer (pH 3-4) mRNA_solution->Microfluidics Dialysis Dialysis against PBS (pH 7.4) Microfluidics->Dialysis Self-assembly Final_LNP Final LNP Formulation Dialysis->Final_LNP Buffer Exchange & Purification

References

The Pivotal Role of pKa in (S)-C12-200 Mediated Endosomal Escape: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical relationship between the pKa of the ionizable cationic lipid (S)-C12-200 and its function in facilitating endosomal escape, a key bottleneck in the delivery of nucleic acid therapeutics. Understanding and optimizing this parameter is paramount for the rational design of potent lipid nanoparticle (LNP) formulations.

The Significance of pKa in LNP-Mediated Delivery

Ionizable lipids, such as (S)-C12-200, are integral components of LNPs, designed to remain largely neutral at physiological pH (around 7.4) to minimize toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the internal pH progressively drops from approximately 6.5 in early endosomes to 5.0-5.5 in late endosomes and lysosomes.

This acidic environment triggers the protonation of the tertiary amines of (S)-C12-200, leading to a net positive charge on the LNP. This charge reversal is the linchpin for endosomal escape, as it facilitates the interaction of the LNP with the anionic endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm. The efficiency of this process is critically dependent on the pKa of the ionizable lipid. An optimal pKa ensures that the LNP becomes sufficiently charged within the endosomal pathway to induce membrane fusion or destabilization.

Quantitative Data for (S)-C12-200 and Formulations

The intrinsic pKa of the (S)-C12-200 molecule and the apparent pKa of LNP formulations are crucial parameters. The apparent pKa is influenced by the entire lipid composition of the nanoparticle.

ParameterValueReference
Intrinsic pKa of (S)-C12-200 7.12[1][2]
Apparent pKa of C12-200 LNP (Original) 7.25[3][4]
Apparent pKa of C12-200 LNP (Optimized for mRNA delivery) 6.96[3][4]
Apparent pKa of LNP A10 (C12-200:DOPE:Cholesterol:PEG at 35:10:53.5:1.5) 6.308[5]
Apparent pKa of LNP A14 (C12-200:DOPE:Cholesterol:PEG at 35:16:46.5:2.5) 5.848[5]

Experimental Protocols

Determination of Apparent pKa using the TNS Assay

The 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) assay is a widely used fluorescence-based method to determine the apparent pKa of LNPs. TNS is a fluorescent probe that exhibits enhanced fluorescence upon binding to the positively charged surface of the LNPs.

Workflow for TNS Assay

TNS_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Buffer_Prep Prepare Buffers (pH 3-10) Mix Mix LNPs, TNS, and Buffers in 96-well plate Buffer_Prep->Mix TNS_Sol Prepare TNS Solution (300 µM in DMSO) TNS_Sol->Mix LNP_Dil Dilute Blank LNPs LNP_Dil->Mix Incubate Incubate Mix->Incubate Measure Measure Fluorescence (Ex: 325 nm, Em: 425 nm) Incubate->Measure Plot Plot Fluorescence vs. pH Measure->Plot Calculate Determine pKa at 50% Maximal Fluorescence Plot->Calculate

Caption: Workflow for determining the apparent pKa of LNPs using the TNS assay.

Detailed Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 3 to 10. These buffers should contain 150 mM NaCl, 10 mM sodium phosphate, 10 mM sodium citrate, and 10 mM sodium borate to ensure consistent ionic strength.[3]

  • TNS Stock Solution: Prepare a 300 µM stock solution of TNS in dimethyl sulfoxide (DMSO).[3]

  • LNP Sample Preparation: Prepare "blank" LNPs (without the nucleic acid cargo) and dilute them in the respective pH buffers.

  • Assay Plate Setup: In a 96-well plate, mix 100 µL of the diluted blank LNP suspension with 2 µL of the 300 µM TNS stock solution for each pH point.[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 325 nm and an emission wavelength of 425 nm.[3]

  • Data Analysis: Plot the fluorescence intensity as a function of pH. The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed. This is typically determined by fitting the data to a sigmoidal curve.

Assessment of Endosomal Escape using the Galectin-8 (Gal8) Reporter Assay

The Galectin-8 (Gal8) reporter assay is a cell-based method to visualize and quantify endosomal escape. Gal8 is a cytosolic protein that binds to glycans exposed on the inner leaflet of the endosomal membrane upon membrane rupture. By using a cell line that stably expresses a fluorescently tagged Gal8 (e.g., Gal8-GFP), endosomal escape events can be observed as the formation of fluorescent puncta.

Workflow for Galectin-8 Assay

Gal8_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_imaging_analysis Imaging & Analysis Seed_Cells Seed HEK293T/17 Gal8-GFP cells (15,000 cells/well in 96-well plate) Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_LNPs Add LNPs (100 ng nucleic acid/well) Incubate_Overnight->Add_LNPs Add_Control Add Positive Control (100 µM Chloroquine) Incubate_Overnight->Add_Control Incubate_Time Incubate for 3 and 24 hours Add_LNPs->Incubate_Time Add_Control->Incubate_Time Image_Cells Acquire Images (Fluorescence Microscopy) Incubate_Time->Image_Cells Quantify_Puncta Quantify GFP Puncta per Cell Image_Cells->Quantify_Puncta

Caption: Workflow for assessing endosomal escape using the Galectin-8 reporter assay.

Detailed Methodology:

  • Cell Culture: Use a stable cell line expressing a fluorescently tagged Galectin-8, such as HEK293T/17 Gal8-GFP cells.[6]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 15,000 cells per well and incubate overnight.[6]

  • LNP Treatment: Treat the cells with the LNP formulations at a concentration of 100 ng of nucleic acid per well.[6]

  • Controls: Include a positive control for endosomal disruption, such as 100 µM chloroquine, and an untreated negative control.[6]

  • Incubation: Incubate the cells with the LNPs for desired time points, for example, 3 and 24 hours.

  • Imaging: Acquire images of the cells using a high-content imaging system or a fluorescence microscope.

  • Quantification: Quantify the number of fluorescent Gal8 puncta per cell. An increase in the number of puncta indicates a higher frequency of endosomal escape events.

Mechanism of (S)-C12-200 Mediated Endosomal Escape

The endosomal escape of LNPs formulated with (S)-C12-200 is a multi-step process driven by the pH-dependent ionization of the lipid.

Endosomal Escape Pathway

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH ~7.4) cluster_intracellular Intracellular Pathway LNP_Neutral LNP with Neutral (S)-C12-200 Endocytosis Endocytosis LNP_Neutral->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.0-5.5) Early_Endosome->Late_Endosome Protonation (S)-C12-200 Protonation Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Membrane Protonation->Membrane_Interaction Membrane_Disruption Endosomal Membrane Disruption Membrane_Interaction->Membrane_Disruption Cargo_Release Cargo Release into Cytoplasm Membrane_Disruption->Cargo_Release

Caption: The proposed mechanism of LNP endosomal escape mediated by (S)-C12-200.

Mechanism Description:

  • Neutral State: In the bloodstream at physiological pH (~7.4), (S)-C12-200 is predominantly in a neutral, deprotonated state. This minimizes interactions with blood components and non-target cells.

  • Endocytosis: The LNP is taken up by target cells via endocytosis.

  • Endosomal Acidification: As the LNP traffics through the endosomal pathway, the pH of the vesicle lumen decreases.

  • Protonation: In the acidic environment of the late endosome, the tertiary amine groups of (S)-C12-200 become protonated, resulting in a positively charged LNP surface.

  • Membrane Interaction: The positively charged LNP interacts electrostatically with the negatively charged lipids of the inner endosomal membrane.

  • Membrane Destabilization: This interaction leads to the destabilization and disruption of the endosomal membrane, potentially through the formation of non-bilayer lipid phases or pore formation.

  • Cargo Release: The disruption of the endosomal membrane allows the encapsulated nucleic acid therapeutic to escape into the cytoplasm, where it can exert its biological function.

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-C12-200 for Advanced Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C12-200 is a stereopure, ionizable cationic lipid that has garnered significant attention in the field of nucleic acid delivery. Its unique structural properties make it a highly effective component of lipid nanoparticles (LNPs) for the encapsulation and cellular delivery of mRNA and siRNA. The chirality of (S)-C12-200 has been shown to significantly enhance mRNA translation compared to its racemic or (R)-configured counterparts, making it a critical component for the development of next-generation RNA-based therapeutics and vaccines.[1] This technical guide provides a comprehensive overview of the synthesis and purification of (S)-C12-200, including detailed experimental protocols, data presentation, and workflow visualizations to aid researchers in its successful production and application.

Synthesis of (S)-C12-200

The synthesis of (S)-C12-200 is achieved through a nucleophilic substitution reaction (SN2) between a piperazine-containing polyamine core and a chiral epoxide. This multi-step process requires careful control of reaction conditions to ensure the desired stereochemistry and high purity of the final product.

Experimental Protocol: Synthesis of (S)-C12-200

This protocol is a representative procedure based on established synthetic routes for similar ionizable lipids.

Materials:

  • 1-(2-aminoethyl)piperazine

  • (S)-1,2-epoxydodecane

  • Ethanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Triethylamine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Reaction Scheme:

The synthesis involves a two-step process:

  • Partial Alkylation of Piperazine: Reaction of 1-(2-aminoethyl)piperazine with a limited amount of (S)-1,2-epoxydodecane to form an intermediate.

  • Full Alkylation: Further reaction of the intermediate with an excess of (S)-1,2-epoxydodecane to yield the final (S)-C12-200 product.

Step-by-Step Procedure:

  • Step 1: Intermediate Synthesis

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(2-aminoethyl)piperazine (1 equivalent) in anhydrous ethanol.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Slowly add (S)-1,2-epoxydodecane (2.2 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture at 50°C for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude intermediate can be used in the next step without further purification or purified by column chromatography if necessary.

  • Step 2: Final Product Synthesis

    • Dissolve the crude intermediate from Step 1 in anhydrous acetonitrile.

    • Add an excess of (S)-1,2-epoxydodecane (4-5 equivalents).

    • Heat the reaction mixture to 80°C and stir for 48-72 hours.

    • Monitor the reaction by TLC until completion.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

Work-up and Purification:

  • Dissolve the crude product in dichloromethane.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (S)-C12-200 by silica gel column chromatography. A gradient elution system of dichloromethane and methanol is typically effective.

Quantitative Data Summary

ParameterValueReference/Note
Starting Materials
1-(2-aminoethyl)piperazine1 eqCommercially available
(S)-1,2-epoxydodecane~6-7 eq (total)Commercially available
Triethylamine1.1 eqBase catalyst
Reaction Conditions
Step 1 Temperature50°C
Step 1 Time24 hoursMonitor by TLC
Step 2 Temperature80°C
Step 2 Time48-72 hoursMonitor by TLC
Purification
MethodSilica Gel Column Chromatography
Eluent SystemDichloromethane/Methanol gradient
Expected Yield VariableDependent on reaction scale and purification efficiency
Purity >95%Determined by NMR and LC-MS

Purification of (S)-C12-200

Due to the chiral nature of (S)-C12-200, achieving high enantiomeric purity is critical for its biological function. Chiral column chromatography is the method of choice for separating the (S)-enantiomer from any residual (R)-enantiomer or racemic mixture.

Experimental Protocol: Chiral HPLC Purification

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives, are often effective for separating chiral amines and amino alcohols.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and compound.

  • A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

Step-by-Step Procedure:

  • Dissolve the purified (S)-C12-200 from the silica gel chromatography in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Monitor the elution profile using the UV detector.

  • Collect the fractions corresponding to the (S)-enantiomer peak.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified (S)-C12-200.

Quantitative Data Summary for Chiral Purification

ParameterValue/ConditionReference/Note
Chromatography System Preparative HPLC
Column Chiral Stationary Phase (e.g., polysaccharide-based)Column selection is critical
Mobile Phase Hexane/Isopropanol with DiethylamineOptimize ratio for best separation
Detection UVWavelength based on chromophore
Expected Enantiomeric Purity >99%Determined by analytical chiral HPLC

Characterization of (S)-C12-200

The identity, purity, and stereochemistry of the synthesized (S)-C12-200 must be confirmed using appropriate analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the molecule. The spectra should be consistent with the expected structure of (S)-C12-200.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound.

  • Chiral HPLC: Analytical chiral HPLC is used to determine the enantiomeric purity of the final product.

Visualization of Workflows

Synthesis Workflow

G cluster_synthesis Synthesis of (S)-C12-200 cluster_purification Purification reactants Reactants: 1-(2-aminoethyl)piperazine (S)-1,2-epoxydodecane step1 Step 1: Partial Alkylation (Ethanol, 50°C, 24h) reactants->step1 intermediate Crude Intermediate step1->intermediate step2 Step 2: Full Alkylation (Acetonitrile, 80°C, 48-72h) intermediate->step2 crude_product Crude (S)-C12-200 step2->crude_product workup Work-up (DCM Extraction, Washes) crude_product->workup silica_purification Silica Gel Chromatography workup->silica_purification chiral_purification Chiral HPLC Purification silica_purification->chiral_purification final_product Pure (S)-C12-200 chiral_purification->final_product

Caption: Synthesis and purification workflow for (S)-C12-200.

Lipid Nanoparticle Formulation Workflow

(S)-C12-200 is a key component in the formulation of lipid nanoparticles for nucleic acid delivery. The following diagram illustrates a typical LNP formulation process using microfluidic mixing.

G cluster_formulation LNP Formulation lipid_mix Lipid Mixture in Ethanol: (S)-C12-200 Phospholipid (e.g., DOPE) Cholesterol PEG-lipid microfluidics Microfluidic Mixing lipid_mix->microfluidics nucleic_acid Nucleic Acid in Aqueous Buffer (pH 4) nucleic_acid->microfluidics lnp_formation Self-Assembly into LNPs microfluidics->lnp_formation dialysis Dialysis/Purification lnp_formation->dialysis final_lnp Purified LNPs dialysis->final_lnp

Caption: Microfluidic-based formulation of (S)-C12-200 LNPs.

Conclusion

The successful synthesis and purification of high-purity (S)-C12-200 are critical for advancing the development of potent and safe RNA-based therapeutics. This guide provides a detailed framework for the chemical synthesis, purification, and characterization of this important ionizable lipid. By following these protocols and understanding the underlying principles, researchers can confidently produce (S)-C12-200 and incorporate it into advanced lipid nanoparticle delivery systems for a wide range of biomedical applications.

References

The Decisive Role of Stereochemistry in C12-200 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ionizable lipid C12-200 has been a subject of significant interest in the field of nucleic acid delivery, particularly for small interfering RNA (siRNA) and messenger RNA (mRNA) therapeutics. Its efficacy in mediating potent gene silencing and protein expression has been well-documented. However, the influence of its stereochemistry on therapeutic efficacy and tolerability has emerged as a critical factor for consideration in the design of next-generation lipid nanoparticle (LNP) delivery systems. This technical guide provides an in-depth analysis of the role of C12-200's stereoisomers in its overall performance, offering a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights for researchers and drug development professionals. It has been demonstrated that stereopure LNPs, specifically the S-enantiomer of C12-200, exhibit significantly enhanced in vivo mRNA delivery compared to the racemic mixture and the R-enantiomer, a phenomenon attributed to improved in vivo tolerability rather than altered biophysical properties of the nanoparticles.

Introduction

Lipid nanoparticles have revolutionized the field of nucleic acid therapeutics, providing a safe and effective vehicle for the delivery of siRNA and mRNA. The ionizable cationic lipid is a key component of these formulations, facilitating the encapsulation of nucleic acids and their subsequent release into the cytoplasm of target cells. C12-200 is a branched-chain ionizable lipidoid that has demonstrated high potency in preclinical models.[1][2] Commercially available C12-200 is a racemic mixture of stereoisomers.[3] Recent investigations into the stereochemistry of ionizable lipids have revealed that the three-dimensional arrangement of atoms can have a profound impact on the safety and efficacy of LNPs.[4][5][6] This guide focuses on the pivotal study that elucidated the role of stereoisomerism in the efficacy of C12-200, providing a detailed examination of the experimental data and protocols.

Quantitative Data on C12-200 Stereoisomer Efficacy

A key study systematically evaluated the in vivo efficacy of LNPs formulated with stereopure C12-200-S, C12-200-R, and the racemic mixture for mRNA delivery. The results demonstrated a significant enhancement in delivery for the S-isomer.

StereoisomerFold Increase in mRNA Delivery (vs. Racemic)Fold Increase in mRNA Delivery (vs. C12-200-R)Reference
C12-200-S Up to 2.8-foldUp to 6.1-fold[6][7]
C12-200-R --[6][7]
Racemic C12-200 1 (baseline)-[6][7]

Experimental Protocols

Synthesis of Stereopure C12-200 Isomers

The synthesis of stereopure C12-200-R and C12-200-S was achieved through the reaction of a multiamine core with chiral epoxides. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme is as follows:

Reactants:

  • N1-(2-(4-(2-aminoethyl)piperazin-1-yl)ethyl)ethane-1,2-diamine

  • (R)-2-decyloxirane (for C12-200-R)

  • (S)-2-decyloxirane (for C12-200-S)

General Procedure:

The multiamine core is reacted with the respective chiral epoxide in a suitable solvent. The reaction mixture is then subjected to purification, typically using silica gel chromatography, to isolate the desired stereopure C12-200 isomer.[6] The synthesis of β-amino alcohols from the ring-opening of epoxides with amines is a well-established chemical transformation, often performed under neat conditions or in a solvent, and can be catalyzed by acids or enzymes.[8][9][10][11]

Lipid Nanoparticle (LNP) Formulation

LNPs were formulated using a microfluidic mixing approach, a reproducible and scalable method for nanoparticle synthesis.

Lipid Composition:

The LNPs were composed of the following lipids at various molar ratios:

  • Ionizable Lipid: C12-200 (racemic, S-isomer, or R-isomer)

  • Helper Lipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid: A lipid-anchored polyethylene glycol (e.g., DMG-PEG 2000)

Microfluidic Mixing Protocol:

  • Preparation of Solutions:

    • The lipid mixture (ionizable lipid, DSPC, cholesterol, and PEG-lipid) is dissolved in ethanol.

    • The siRNA or mRNA is dissolved in an aqueous buffer at a low pH (e.g., citrate buffer, pH 3).[12][13]

  • Microfluidic Mixing:

    • The lipid-ethanol solution and the nucleic acid-aqueous solution are loaded into separate syringes.

    • The solutions are then pumped through a microfluidic mixing device (e.g., NanoAssemblr) at a specific flow rate ratio (e.g., 3:1 aqueous to organic) and total flow rate (e.g., 15 mL/min).[13]

  • Purification:

    • The resulting LNP suspension is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and unencapsulated nucleic acids.

In Vivo Evaluation of LNP Efficacy

The in vivo efficacy of the C12-200 stereoisomer LNPs was assessed using a Cre-LoxP reporter mouse model (Ai14 mice).

Animal Model:

  • Ai14 mice, which have a loxP-flanked STOP cassette upstream of a tdTomato reporter gene. Cre recombinase expression leads to the excision of the STOP cassette and subsequent tdTomato expression.

Experimental Procedure:

  • LNP Administration:

    • LNPs encapsulating Cre recombinase mRNA are administered to Ai14 mice via intravenous (IV) tail vein injection.[4][5]

  • Tissue Harvesting and Processing:

    • At a predetermined time point (e.g., 72 hours) post-injection, mice are euthanized.

    • The liver is perfused with a collagenase solution to digest the extracellular matrix.[6][14][15][16][17]

    • Hepatocytes and other liver cell populations are isolated through centrifugation and/or cell sorting techniques.[6][14][15][16][17]

  • Analysis of tdTomato Expression:

    • Flow Cytometry: Isolated liver cells are stained with antibodies against cell surface markers (e.g., for hepatocytes, Kupffer cells, endothelial cells) and analyzed for tdTomato fluorescence to quantify the percentage of transfected cells.[18][19][20][21]

    • Whole-body and Ex Vivo Organ Imaging: In vivo and ex vivo imaging of tdTomato fluorescence can be performed using an in vivo imaging system (IVIS) to assess the biodistribution of LNP-mediated delivery.[22][23][24][25][26]

Signaling Pathways and Experimental Workflows

LNP Cellular Uptake and Endosomal Escape

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Target Cell LNP LNP in Circulation Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (Degradation) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape Payload siRNA/mRNA Release Cytoplasm->Payload

Caption: Cellular uptake and endosomal escape pathway of LNPs.

The ionizable lipid C12-200 plays a crucial role in endosomal escape. In the acidic environment of the late endosome, the amine groups of C12-200 become protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane through two primary proposed mechanisms:

  • Proton Sponge Effect: The influx of protons and counter-ions into the endosome leads to osmotic swelling and eventual rupture.

  • Interaction with Anionic Lipids: The cationic C12-200 interacts with anionic lipids in the endosomal membrane, leading to the formation of non-bilayer lipid phases and membrane destabilization.

While the precise mechanism by which C12-200 stereochemistry influences this process is not fully elucidated, the improved in vivo tolerability of the S-isomer suggests a potential reduction in off-target membrane interactions or inflammatory responses, which could indirectly lead to more efficient and targeted delivery.

Experimental Workflow for In Vivo Efficacy Assessment

The workflow for evaluating the in vivo efficacy of C12-200 stereoisomers is a multi-step process involving LNP formulation, animal studies, and cellular analysis.

InVivo_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Cellular Analysis Lipids C12-200 Isomers (R, S, Racemic) + Helper Lipids Microfluidics Microfluidic Mixing Lipids->Microfluidics mRNA Cre Recombinase mRNA mRNA->Microfluidics LNPs Formulated LNPs Microfluidics->LNPs Injection IV Tail Vein Injection LNPs->Injection Mice Ai14 Reporter Mice Mice->Injection Imaging Whole-Body/Ex Vivo IVIS Imaging Injection->Imaging Harvest Liver Harvest & Perfusion Injection->Harvest Isolation Hepatocyte Isolation Harvest->Isolation Staining Flow Cytometry Staining Isolation->Staining Analysis tdTomato+ Cell Quantification Staining->Analysis

Caption: Experimental workflow for in vivo efficacy assessment.

Conclusion

The stereochemistry of the ionizable lipid C12-200 is a critical determinant of its in vivo efficacy for mRNA delivery. The superior performance of the S-enantiomer, attributed to its enhanced tolerability, underscores the importance of considering stereoisomeric purity in the design and development of LNP-based therapeutics. This technical guide provides a foundational understanding of the quantitative differences, experimental approaches, and potential mechanistic underpinnings of this phenomenon. Further research into the precise molecular interactions that govern the differential tolerability and endosomal escape of C12-200 stereoisomers will be crucial for the rational design of even safer and more potent nucleic acid delivery systems. Researchers and drug developers are encouraged to incorporate stereochemical considerations into their LNP optimization strategies to unlock the full therapeutic potential of RNA-based medicines.

References

(S)-C12-200 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-C12-200

Introduction

(S)-C12-200 is a stereopure, ionizable cationic lipid that has garnered significant attention within the field of drug delivery, particularly for its application in lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA). As a multi-tail lipidoid, its unique structure is designed to facilitate the encapsulation and subsequent intracellular release of nucleic acid payloads. This technical guide provides a comprehensive overview of (S)-C12-200, including its physicochemical properties, detailed experimental protocols for its use in LNP formulations, and a visualization of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development who are exploring advanced delivery systems for nucleic acid-based therapeutics.

Physicochemical Properties of (S)-C12-200

The fundamental properties of (S)-C12-200 are crucial for its function as a key component of LNP delivery systems. A summary of these properties is presented in the table below.

PropertyValue
CAS Number 1226552-44-8[1][2]
Molecular Formula C₇₀H₁₄₅N₅O₅[1][2]
Molecular Weight 1136.96 g/mol [2] (also reported as 1137.0 g/mol [1])
Formal Name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[1]
Synonyms C12-200-S[1]
Purity ≥98%[1]
Appearance A solution in ethanol[1]
pKa 7.12[1][2]

Role in mRNA Delivery

(S)-C12-200 is a critical component in the formulation of LNPs for mRNA delivery. Studies have shown that the stereochemistry of ionizable lipids can significantly influence the efficacy and tolerability of LNPs. Specifically, LNPs formulated with the (S)-enantiomer of C12-200 have demonstrated superior mRNA delivery in vivo compared to formulations containing the (R)-enantiomer or the racemic mixture.[2][3][4] This enhanced performance suggests that stereopure ionizable lipids like (S)-C12-200 can improve the therapeutic window for mRNA-based medicines.

The primary function of (S)-C12-200 in LNPs is to complex with the negatively charged mRNA and facilitate its escape from the endosome into the cytoplasm, where it can be translated into protein. At a physiological pH, (S)-C12-200 is near-neutral, but it becomes protonated and positively charged within the acidic environment of the endosome.[5][6] This charge switch is believed to promote the disruption of the endosomal membrane, leading to the release of the mRNA cargo.[4][6]

Experimental Protocols

The following section outlines a general protocol for the formulation of (S)-C12-200-based LNPs for mRNA delivery, based on methodologies reported in the literature. Optimization of specific parameters is often necessary for different mRNA payloads and target applications.

LNP Formulation via Microfluidic Mixing

Lipid nanoparticles encapsulating mRNA are typically formed using a microfluidic mixing device, which allows for rapid and controlled nanoprecipitation of the lipid components around the nucleic acid cargo.

Materials:

  • (S)-C12-200

  • Helper lipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid: e.g., 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • mRNA in an appropriate buffer (e.g., 10 mM sodium citrate, pH 3.0)

  • Ethanol (100%)

  • Microfluidic mixing device (e.g., Precision NanoSystems NanoAssemblr)

Procedure:

  • Preparation of Lipid Stock Solutions: Prepare individual stock solutions of (S)-C12-200, DOPE (or DSPC), cholesterol, and DMPE-PEG2000 in 100% ethanol.

  • Lipid Mixture Preparation: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used molar ratio for C12-200-based LNPs is 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:PEG-lipid).[5][7]

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in a low pH buffer, such as 10 mM sodium citrate at pH 3.0.[8]

  • Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one inlet and the mRNA solution in another. The flow rate ratio of the aqueous phase to the ethanolic lipid phase is typically set at 3:1.[8][9] The total flow rate can be adjusted (e.g., 4-12 mL/min) to influence particle size.[8]

  • Dialysis and Concentration: The resulting LNP solution is typically dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH. The LNPs can then be concentrated using appropriate ultrafiltration methods.

In Vitro Transfection

To assess the efficacy of the formulated LNPs, in vitro transfection experiments are commonly performed using various cell lines.

Procedure:

  • Cell Seeding: Plate a suitable cell line (e.g., HEK293, HeLa, or A549) in a 24-well plate at a density that will result in approximately 80-90% confluency at the time of transfection.[9][10]

  • LNP Treatment: Add the LNP-encapsulated mRNA to the cells at various concentrations.

  • Incubation: Incubate the cells with the LNPs for a specified period, typically 24-48 hours.

  • Analysis: The expression of the protein encoded by the delivered mRNA can be quantified using appropriate methods, such as a luciferase assay for luciferase reporter mRNA or ELISA for secreted proteins.[5][11]

Visualization of LNP-mediated mRNA Delivery

The following diagrams illustrate the key processes involved in the formulation and cellular uptake of (S)-C12-200 LNPs.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Process cluster_output Output Aqueous_mRNA Aqueous Phase mRNA in Citrate Buffer (pH 3) Mixing Microfluidic Mixing Aqueous_mRNA->Mixing Lipid_Ethanol Organic Phase (S)-C12-200, DOPE, Cholesterol, PEG-Lipid in Ethanol Lipid_Ethanol->Mixing LNP_Formation LNP Formation (Self-Assembly) Mixing->LNP_Formation Dialysis Dialysis & Concentration (vs. PBS, pH 7.4) LNP_Formation->Dialysis Final_LNP Final LNP Formulation Dialysis->Final_LNP

Caption: LNP Formulation Workflow using Microfluidics.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular LNP LNP with (S)-C12-200 (Near-Neutral Charge) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (pH ~5-6) Endocytosis->Endosome Protonation (S)-C12-200 Protonation (Becomes Positively Charged) Endosome->Protonation Acidic pH Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization mRNA_Release mRNA Release into Cytoplasm Membrane_Destabilization->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Synthesis Translation->Protein

Caption: Cellular Uptake and mRNA Release Mechanism.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Research-Grade (S)-C12-200 for Drug Delivery Applications

This technical guide provides a comprehensive overview of the research-grade ionizable cationic lipid, (S)-C12-200. It is intended for researchers, scientists, and professionals in the field of drug development who are utilizing lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics such as mRNA and siRNA. This document covers the technical specifications of (S)-C12-200, protocols for the formulation and characterization of LNPs, and an analysis of its delivery mechanism and in vivo performance.

Introduction to (S)-C12-200

(S)-C12-200 is a stereopure ionizable cationic lipid that has demonstrated significant efficacy in the formulation of lipid nanoparticles for the delivery of genetic drugs.[1] As an isomer of the widely used C12-200, its specific stereochemistry has been shown to enhance mRNA delivery in vivo.[1] The branched-chain structure of C12-200 has been instrumental in the development of LNPs for delivering siRNA, saRNA, and mRNA, primarily targeting the liver.[2][3] This makes (S)-C12-200 a valuable tool for research and development in gene therapy and vaccine development.

Commercial Suppliers and Technical Specifications

Research-grade (S)-C12-200 is available from several commercial suppliers, ensuring its accessibility for preclinical research.

Table 1: Commercial Suppliers of (S)-C12-200

SupplierProduct NameCAS Number
Cayman Chemical(S)-C12-2001226552-44-8
MedKoo BiosciencesC12-200 S-isomer1226552-44-8
Avanti Polar LipidsC12-2001220890-25-4 (racemic)

Table 2: Technical Specifications of (S)-C12-200

PropertySpecificationReference
Formal Name 1,1′-[[2-[4-[2-[[2-[bis[(2S)-2-hydroxydodecyl]amino]ethyl][(2S)-2-hydroxydodecyl]amino]ethyl]-1-piperazinyl]ethyl]imino]bis-2-dodecanol[1]
Molecular Formula C₇₀H₁₄₅N₅O₅[1][4]
Formula Weight 1137.0 g/mol [1]
Purity ≥98%[1]
Formulation Typically supplied as a 50 mg/mL solution in ethanol[1]
Solubility Soluble in ethanol[1]
pKa 7.12[1]
Storage -20°C[1][4]
Stability ≥ 1 year at -20°C[1]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

The following protocol describes a general method for formulating (S)-C12-200-based LNPs using a microfluidic mixing approach. This method is widely adopted for producing LNPs with consistent and controlled characteristics.

Materials:

  • (S)-C12-200 in ethanol

  • Helper lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) in ethanol

  • Nucleic acid (mRNA or siRNA) in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, helper lipid, cholesterol, and PEG-lipid in 100% ethanol to their desired stock concentrations.

  • Prepare Lipid Mixture: Combine the lipid stock solutions in an appropriate molar ratio. A commonly used molar ratio for C12-200-based LNPs is 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:PEG-lipid).[5]

  • Prepare Nucleic Acid Solution: Dilute the nucleic acid in the low pH buffer to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic device with the lipid mixture in one syringe and the nucleic acid solution in another. A typical flow rate ratio of the aqueous to the organic phase is 3:1.

  • LNP Formation: Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to the self-assembly of LNPs, encapsulating the nucleic acid.

  • Purification: The resulting LNP solution is typically purified and concentrated by tangential flow filtration or dialysis to remove ethanol and unencapsulated nucleic acids, and to exchange the buffer to a physiologically compatible buffer (e.g., PBS, pH 7.4).

LNP Characterization

Table 3: Key LNP Characterization Parameters and Methods

ParameterMethodTypical Values for C12-200 LNPs
Particle Size (Hydrodynamic Diameter) & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)70-100 nm, PDI < 0.2[1][6]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pH
Encapsulation Efficiency (%EE) RiboGreen Assay>90%[6]

Protocol for Encapsulation Efficiency Determination (RiboGreen Assay):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).

  • To the other set, add a buffer without detergent to measure the amount of unencapsulated (free) nucleic acid.

  • Add the RiboGreen reagent to both sets and measure the fluorescence.

  • Calculate the encapsulation efficiency using the formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100.[7]

Cellular Uptake and Endosomal Escape

The delivery of the nucleic acid payload to the cytoplasm is a multi-step process involving cellular uptake and subsequent escape from the endosome.

Cellular Uptake Pathway

Studies have suggested that LNPs formulated with C12-200 are internalized by cells primarily through macropinocytosis .[1] This process involves significant membrane ruffling and actin rearrangement.

Cellular_Uptake LNP (S)-C12-200 LNP Cell_Membrane Cell Membrane LNP->Cell_Membrane Interaction Macropinocytosis Macropinocytosis (Membrane Ruffling, Actin Rearrangement) Cell_Membrane->Macropinocytosis Macropinosome Macropinosome Macropinocytosis->Macropinosome Internalization

Caption: Cellular uptake of (S)-C12-200 LNPs via macropinocytosis.

Endosomal Escape Mechanism

The acidic environment of the endosome is crucial for the release of the nucleic acid from the LNP into the cytoplasm.

Endosomal_Escape cluster_endosome Endosome (Acidic pH) LNP_in_Endosome (S)-C12-200 LNP Protonation Protonation of (S)-C12-200 (Positively Charged) LNP_in_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Destabilization Endosomal Membrane Destabilization Membrane_Interaction->Membrane_Destabilization Payload_Release Nucleic Acid Payload Release Membrane_Destabilization->Payload_Release Cytoplasm Cytoplasm Payload_Release->Cytoplasm

Caption: Proposed mechanism of endosomal escape for (S)-C12-200 LNPs.

The ionizable nature of (S)-C12-200 (pKa = 7.12) means that it is largely neutral at physiological pH but becomes protonated and positively charged in the acidic environment of the endosome.[1] This charge switch facilitates the interaction of the LNP with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid payload into the cytoplasm.[4][8][][10]

In Vivo Performance and Comparative Data

The in vivo efficacy of (S)-C12-200 has been evaluated in various studies, often in comparison to its racemic mixture or other ionizable lipids.

Table 4: In Vivo Performance Data for C12-200-based LNPs

ParameterC12-200SM-102ALC-0315MC3Reference
In Vivo mRNA Expression (Luciferase) LowerHigherHigherLower[1][6]
Primary Organ Targeted Liver, SpleenLiverLiverLiver[11]

Studies have shown that while C12-200-based LNPs effectively deliver their payload, other ionizable lipids such as SM-102 and ALC-0315 may lead to higher levels of protein expression in vivo.[1][6] However, it is crucial to note that the choice of ionizable lipid can be application-specific, and factors such as the nucleic acid cargo, target cell type, and desired safety profile should be considered.

A key finding is the superior performance of the stereopure (S)-C12-200 isomer compared to the (R)-isomer. Intravenous administration of LNPs containing (S)-C12-200 and encapsulating mRNA resulted in a greater percentage of tdTomato+ hepatocytes, endothelial cells, and Kupffer cells in the livers of Ai14 mice compared to LNPs with the (R)-isomer.[1]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the development and evaluation of (S)-C12-200-based LNPs.

Experimental_Workflow Formulation LNP Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, ELS, RiboGreen) Formulation->Characterization In_Vitro In Vitro Evaluation (Cell Culture) Characterization->In_Vitro In_Vivo In Vivo Evaluation (Animal Models) In_Vitro->In_Vivo Data_Analysis Data Analysis and Optimization In_Vivo->Data_Analysis Data_Analysis->Formulation Iterative Optimization

Caption: A typical experimental workflow for LNP development.

Conclusion

(S)-C12-200 is a potent, research-grade ionizable lipid that serves as a valuable tool for the development of LNP-based nucleic acid delivery systems. Its stereopure nature offers potential advantages in delivery efficiency over its racemic counterpart. This technical guide provides a foundational understanding of its properties, handling, and application in preclinical research. For optimal results, researchers should carefully consider the formulation parameters and perform thorough characterization and evaluation of their LNP systems.

References

Methodological & Application

Application Notes and Protocols for (S)-C12-200 LNP Formulation for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines. The ionizable cationic lipid (S)-C12-200 is a key component in many LNP formulations, facilitating the encapsulation of negatively charged mRNA and its subsequent release into the cytoplasm of target cells.[1][2] This document provides a detailed protocol for the formulation, characterization, and application of (S)-C12-200-based LNPs for mRNA delivery, intended for research and preclinical development.

The ionizable nature of C12-200 is crucial to its function. At an acidic pH during formulation, the lipid is positively charged, enabling electrostatic interaction with mRNA.[1] Upon entering the bloodstream at physiological pH, the LNP surface becomes near-neutral, reducing non-specific interactions.[1] Following cellular uptake via endocytosis, the acidic environment of the endosome protonates C12-200 again, promoting endosomal escape and the release of mRNA into the cytoplasm for protein translation.[1]

Experimental Protocols

I. Preparation of Lipid and mRNA Stock Solutions

A. Lipid Stock Solution Preparation:

  • Prepare individual stock solutions of (S)-C12-200, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000 or C14-PEG2000) in absolute ethanol.[1][3]

  • Ensure all lipids are fully dissolved. Gentle heating at 37°C with intermittent vortexing may be necessary.[1][3]

  • Combine the individual lipid stock solutions to create a final lipid mixture in ethanol. A commonly used molar ratio is 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:PEG lipid.[4][5][6][7]

  • The lipid mixture can be stored at -20°C for at least a week.[1]

B. mRNA Solution Preparation:

  • Thaw the mRNA encoding the protein of interest on ice.[3]

  • Dilute the mRNA to a working concentration (e.g., 0.14 mg/mL) in an RNase-free aqueous buffer with an acidic pH, such as 50 mM sodium acetate (pH 4.0) or 10 mM sodium citrate (pH 3.0).[1][6] The acidic buffer is critical for the protonation of C12-200 and subsequent mRNA encapsulation.

II. LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible method for producing LNPs with controlled size and low polydispersity.

  • Set up a microfluidic mixing device with a staggered herringbone or T-junction mixer.[1]

  • Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

  • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[8]

  • The total flow rate can be adjusted (e.g., 4 mL/min or 12 mL/min) to influence particle size.[6]

  • Initiate the flow to mix the two solutions rapidly. The rapid change in solvent polarity causes the lipids to self-assemble and encapsulate the mRNA.

  • Immediately after formation, dilute the LNP solution in a neutral buffer like phosphate-buffered saline (PBS, pH 7.4) to minimize lipid degradation in the acidic environment.[1]

III. LNP Purification and Sterilization
  • To remove residual ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight using dialysis tubing with an appropriate molecular weight cut-off (e.g., 30 kDa).[1]

  • If necessary, concentrate the LNP solution using centrifugation with a suitable molecular weight cut-off filter.[1]

  • For in vivo applications, sterilize the final LNP formulation by filtering through a 0.22 µm syringe filter.[1][3]

IV. LNP Characterization

A. Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP sample in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).[1]

B. Zeta Potential:

  • Dilute the LNP sample in an appropriate buffer.

  • Measure the surface charge of the LNPs using Laser Doppler Electrophoresis.[1]

C. mRNA Encapsulation Efficiency:

  • Use a fluorescent dye-based assay, such as the Quant-iT RiboGreen assay.[9]

  • Prepare two samples of the LNP formulation. Dilute one in a buffer that maintains LNP integrity (e.g., TE buffer) and the other in a buffer containing a detergent (e.g., 1% Triton X-100) to disrupt the LNPs and expose all mRNA.[9]

  • Measure the fluorescence of both samples after adding the RiboGreen reagent.

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (FluorescenceTriton - FluorescenceTE) / FluorescenceTriton * 100

V. In Vitro Transfection
  • Plate target cells (e.g., A549, HepG2, HEK293) in a suitable multi-well plate and allow them to adhere overnight.[1][3][9]

  • Remove the culture medium and replace it with fresh medium containing the desired concentration of mRNA-LNPs.[3]

  • Incubate the cells for a specified period (e.g., 24-48 hours).[1][9]

  • Assess protein expression using a suitable method, such as a luciferase assay for luciferase mRNA or fluorescence microscopy for fluorescent protein-encoding mRNA.[1][8]

VI. In Vivo mRNA Delivery in Mice
  • Administer the sterile mRNA-LNP formulation to mice via the desired route (e.g., intravenous tail vein injection or intramuscular injection).[3][5][8] A typical dose for intravenous injection is 0.5 mg/kg of mRNA.[5]

  • After a defined period (e.g., 6 hours), euthanize the mice and harvest organs of interest (e.g., liver, spleen).[6][10]

  • Analyze protein expression in the harvested organs using methods like in vivo imaging systems (IVIS) for luciferase expression or ELISA for secreted proteins.[3][10]

Data Presentation

Table 1: Example Formulation Parameters for C12-200 LNPs

ParameterValueReference
Ionizable Lipid(S)-C12-200[1][4][5]
PhospholipidDOPE[1][4][5]
Structural LipidCholesterol[1][4][5]
PEGylated LipidDMG-PEG(2000) or C14-PEG2000[1][5]
Lipid Molar Ratio (C12-200:DOPE:Chol:PEG)35:16:46.5:2.5[1][4][5][6][7]
Aqueous Buffer for mRNA50 mM Sodium Acetate, pH 4.0[1]
Aqueous:Ethanol Ratio3:1[1]
Ionizable Lipid:mRNA (w:w) Ratio10:1[1][5]

Table 2: Typical Physicochemical Properties of C12-200 LNPs

PropertyTypical ValueMethodReference
Particle Size (Diameter)70 - 100 nmDynamic Light Scattering (DLS)[8]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[8]
Zeta PotentialNear-neutral at physiological pHLaser Doppler Electrophoresis[8]
mRNA Encapsulation Efficiency> 90%Quant-iT RiboGreen Assay[3]

Visualizations

LNP_Formulation_Workflow cluster_solutions Solution Preparation cluster_mixing Formulation cluster_purification Purification & QC Lipid_Mix Lipid Mixture in Ethanol Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics Ethanol Phase mRNA_Sol mRNA in Aqueous Buffer (pH 4.0) mRNA_Sol->Microfluidics Aqueous Phase Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Characterization Characterization (Size, PDI, Zeta, EE%) Sterilization->Characterization Final_LNPs Final mRNA-LNP Formulation Characterization->Final_LNPs

Caption: Workflow for mRNA-LNP formulation.

mRNA_Delivery_Pathway LNP mRNA-LNP (Neutral Surface Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Cell Target Cell Endosome Endosome (Acidic pH) Endocytosis->Endosome Protonation C12-200 Protonation (Positive Charge) Endosome->Protonation Escape Endosomal Escape Protonation->Escape Cytoplasm Cytoplasm Escape->Cytoplasm mRNA Release Translation mRNA Translation by Ribosomes Cytoplasm->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular mechanism of mRNA delivery.

References

Application Notes and Protocols for Formulating siRNA Therapeutics with (S)-C12-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of small interfering RNA (siRNA) therapeutics using the ionizable lipidoid (S)-C12-200. The following sections detail the preparation, characterization, and application of (S)-C12-200-based lipid nanoparticles (LNPs) for efficient gene silencing.

Introduction to (S)-C12-200 for siRNA Delivery

(S)-C12-200 is a branched-chain ionizable lipidoid that has demonstrated high potency in delivering siRNA to target cells, particularly hepatocytes.[1][2] Its structure allows for efficient encapsulation of siRNA and facilitates endosomal escape, a critical step for the cytoplasmic delivery of siRNA to the RNA-induced silencing complex (RISC).[3][4] Formulations incorporating (S)-C12-200 have achieved potent in vivo gene knockdown with EC50 values as low as 0.01 mg/kg in mice.[3][5]

Lipid nanoparticles formulated with (S)-C12-200 typically consist of the ionizable lipidoid, a helper lipid such as cholesterol, a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), and a PEGylated lipid to control particle size and improve stability.[5][6][7] The precise molar ratios of these components are critical for optimizing delivery efficiency and can be tailored for specific applications.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data for (S)-C12-200-based siRNA LNP formulations, providing a basis for comparison and experimental design.

Table 1: Physicochemical Properties of (S)-C12-200 LNPs

ParameterTypical RangeMethod of Analysis
Average Particle Size (Diameter)60 - 120 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)
Zeta PotentialNear-neutral at physiological pHLaser Doppler Electrophoresis
siRNA Encapsulation Efficiency> 80%RiboGreen Assay

Table 2: In Vivo Gene Silencing Efficacy of (S)-C12-200 LNPs in Mice

Target GeneED50 (mg/kg siRNA)Route of AdministrationReference
Factor VII (FVII)~0.01 - 0.03Intravenous[3][9]
Various Hepatocyte TargetsAs low as 0.01Intravenous[1][5]

Experimental Protocols

Preparation of (S)-C12-200 Lipid Nanoparticles (LNPs) for siRNA Encapsulation

This protocol describes the formulation of siRNA-LNPs using a microfluidic mixing technique, which allows for reproducible and scalable production.[10][11][12]

Materials:

  • (S)-C12-200

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)

  • siRNA of interest

  • Ethanol (200 proof, absolute)

  • Citrate buffer (e.g., 50 mM, pH 4.0) or Acetate buffer[13]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of (S)-C12-200, cholesterol, DSPC, and DMPE-PEG2000 in absolute ethanol.

    • Ensure all lipids are fully dissolved. Gentle heating (e.g., 37°C) and vortexing may be required.[14]

  • Prepare Ethanolic Lipid Mixture:

    • In a sterile tube, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35% C12-200, 46.5% cholesterol, 16% DOPE, and 2.5% PEG[9]). Mix thoroughly by pipetting.

  • Prepare Aqueous siRNA Solution:

    • Dissolve the siRNA in the acidic aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe and the aqueous siRNA solution into another.

    • Set the flow rate ratio (aqueous to solvent), typically 3:1, and the total flow rate.[13]

    • Initiate the mixing process to allow for the self-assembly of siRNA-LNPs.

  • Downstream Processing:

    • Immediately after formulation, dilute the LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to minimize lipid degradation.[14]

    • Dialyze the LNP solution against PBS (pH 7.4) overnight using appropriate molecular weight cut-off (MWCO) tubing (e.g., 30 kDa) to remove ethanol and unencapsulated siRNA.[14]

    • The LNP solution can be concentrated if necessary using centrifugal filters.[14]

    • For sterile applications, filter the final LNP solution through a 0.22 µm filter.[14]

  • Storage:

    • Store the formulated LNPs at 4°C for short-term use (up to one week).[14]

    • For long-term storage, add a cryoprotectant (e.g., 8-12% sucrose) and store at -80°C. Optimal freezing conditions should be determined experimentally.[14]

Characterization of siRNA-LNPs

Protocol:

  • Particle Size and Polydispersity Index (PDI):

    • Dilute a sample of the LNP solution in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen).

    • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., Triton X-100).

    • Calculate the encapsulation efficiency based on the difference in fluorescence.

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer.

    • Measure the surface charge using Laser Doppler Electrophoresis.

In Vitro Gene Silencing Assay

This protocol outlines a general method for assessing the gene-silencing efficacy of formulated siRNA-LNPs in a relevant cell line.

Materials:

  • Target cells (e.g., HeLa cells stably expressing a reporter gene like luciferase[5])

  • Complete cell culture medium

  • siRNA-LNPs (targeting the gene of interest and a non-targeting control)

  • Assay reagents for measuring gene expression (e.g., Luciferase assay kit, reagents for qRT-PCR or Western blotting)

Protocol:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate overnight under standard cell culture conditions.

  • Transfection:

    • Dilute the siRNA-LNPs to the desired concentrations in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the siRNA-LNPs.

    • Incubate for the desired period (e.g., 24-72 hours).[15][16]

  • Assessment of Gene Silencing:

    • For reporter genes (e.g., Luciferase): Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • For endogenous genes:

      • mRNA level (qRT-PCR): Isolate total RNA from the cells, perform reverse transcription, and quantify the target mRNA levels using quantitative real-time PCR.[17]

      • Protein level (Western Blot): Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.[15][17]

  • Data Analysis:

    • Normalize the expression of the target gene to a housekeeping gene or a non-targeting control.

    • Calculate the percentage of gene knockdown compared to untreated or control LNP-treated cells.

Visualizations

Signaling Pathway and Mechanism of Delivery

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm LNP siRNA-LNP ((S)-C12-200) LNP_Endosome LNP in Endosome LNP->LNP_Endosome Endocytosis siRNA_Release siRNA Release LNP_Endosome->siRNA_Release Endosomal Escape (pH-mediated) RISC_Loading RISC Loading siRNA_Release->RISC_Loading mRNA_Cleavage mRNA Cleavage RISC_Loading->mRNA_Cleavage Gene_Silencing Gene Silencing mRNA_Cleavage->Gene_Silencing mRNA Target mRNA mRNA->mRNA_Cleavage

Caption: Cellular uptake and mechanism of action for (S)-C12-200 LNP-mediated siRNA delivery.

Experimental Workflow

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization cluster_application Application Lipid_Prep Prepare Lipid Stock Solutions ((S)-C12-200, Chol, DSPC, PEG) Mixing Microfluidic Mixing Lipid_Prep->Mixing siRNA_Prep Prepare Aqueous siRNA Solution (Acidic Buffer) siRNA_Prep->Mixing Dialysis Dialysis (PBS) Mixing->Dialysis Characterization Characterization (Size, PDI, Encapsulation) Dialysis->Characterization In_Vitro In Vitro Gene Silencing Assay Characterization->In_Vitro In_Vivo In Vivo Studies Characterization->In_Vivo

Caption: Workflow for the formulation and testing of (S)-C12-200 based siRNA-LNPs.

References

Application Notes and Protocols for Microfluidic-Based Production of (S)-C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The ionizable lipid (S)-C12-200 is a key component in the formulation of potent LNPs, demonstrating high efficiency in vivo. Microfluidic mixing offers a robust, scalable, and reproducible method for the production of LNPs with controlled physicochemical properties. These application notes provide detailed protocols for the formulation of (S)-C12-200 LNPs using microfluidic technology, along with expected characterization data.

Core Principles of LNP Formation via Microfluidics

The formation of LNPs using microfluidics is based on the rapid and controlled mixing of a lipid-containing organic phase (typically ethanol) with an aqueous phase containing the nucleic acid cargo. The rapid change in solvent polarity causes the lipids to self-assemble into nanoparticles, encapsulating the nucleic acid. Key parameters that influence the final LNP characteristics include the lipid composition, molar ratios of the lipid components, the flow rate ratio (FRR) of the aqueous to organic phase, and the total flow rate (TFR).[1][2]

Experimental Protocols

Materials and Reagents
  • (S)-C12-200: Ionizable lipid

  • Helper Lipids: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • PEG-lipid: 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) or C14-PEG2000

  • Nucleic Acid: mRNA or siRNA

  • Ethanol: USP grade, anhydrous

  • Aqueous Buffer: 50 mM sodium acetate or citrate buffer, pH 4.0, prepared under RNase-free conditions.[3][4]

  • Dialysis Buffer: Phosphate-buffered saline (PBS), pH 7.4

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr® platform or similar)

  • Syringe pumps

  • Microfluidic chip (e.g., staggered herringbone micromixer)

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Fluorometer and Quant-iT™ RiboGreen™ assay kit for encapsulation efficiency determination

  • Dialysis cassettes (e.g., Slide-A-Lyzer™, 10 kDa MWCO)

Preparation of Stock Solutions
  • Lipid Stock Solutions: Prepare individual stock solutions of (S)-C12-200, helper lipid, cholesterol, and PEG-lipid in absolute ethanol. Gentle heating at 37°C and vortexing may be required to ensure complete dissolution.[5]

  • Nucleic Acid Solution: Dilute the mRNA or siRNA cargo in the aqueous buffer to the desired concentration (e.g., 0.14 mg/mL).[3]

Microfluidic LNP Formulation
  • Lipid Mixture Preparation: Combine the lipid stock solutions in the desired molar ratios to create the final lipid mixture in ethanol. A commonly used molar ratio for C12-200 based LNPs is 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:PEG-lipid).[6] Other ratios can be explored to optimize for specific applications.[7]

  • System Setup: Prime the microfluidic system with ethanol and then with the respective aqueous and organic solutions to be used for the formulation.

  • Microfluidic Mixing: Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes and place them on the syringe pumps. Connect the syringes to the appropriate inlets of the microfluidic chip.

  • Parameter Setting: Set the desired Flow Rate Ratio (FRR) and Total Flow Rate (TFR). A common starting point is an FRR of 3:1 (aqueous:organic) and a TFR between 10 and 25 mL/min.[3][4]

  • LNP Collection: Initiate the flow and collect the resulting LNP dispersion from the outlet of the microfluidic chip.

  • Purification: Dialyze the collected LNPs against PBS pH 7.4 overnight to remove ethanol and unencapsulated nucleic acids.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm syringe filter.[5]

Data Presentation

Table 1: Exemplary Formulation Parameters for (S)-C12-200 LNP Production
ParameterValueReference
Ionizable Lipid(S)-C12-200N/A
Helper LipidDOPE[6]
Structural LipidCholesterol[6]
PEG-LipidC14-PEG2000 or DMG-PEG 2000[6]
Lipid Molar Ratio ((S)-C12-200:DOPE:Chol:PEG)35:16:46.5:2.5[6]
Aqueous Phase50 mM Sodium Acetate, pH 4.0[3][4]
Organic PhaseEthanol[5]
Flow Rate Ratio (Aqueous:Organic)3:1[3][4]
Total Flow Rate (TFR)10 - 25 mL/min[3]
Ionizable Lipid to mRNA weight ratio10:1[6]
Table 2: Expected Physicochemical Characteristics of (S)-C12-200 LNPs
CharacteristicTypical RangeReference
Particle Size (Z-average Diameter)70 - 100 nm[4][8]
Polydispersity Index (PDI)< 0.2[4][8]
Encapsulation Efficiency> 85%[9][10]
Zeta PotentialNear-neutral at physiological pH[4][8]

Mandatory Visualizations

LNP Production Workflow

LNP_Production_Workflow Experimental Workflow for (S)-C12-200 LNP Production cluster_prep Solution Preparation cluster_mixing Microfluidic Mixing cluster_downstream Downstream Processing & Characterization prep_lipids Prepare Lipid Stock Solutions in Ethanol mix_lipids Combine Lipids to Form Organic Phase prep_lipids->mix_lipids prep_rna Prepare Nucleic Acid Solution in Aqueous Buffer load_syringes Load Syringes with Aqueous and Organic Phases prep_rna->load_syringes mix_lipids->load_syringes microfluidic_mixing Microfluidic Mixing (e.g., Staggered Herringbone) load_syringes->microfluidic_mixing collect_lnp Collect LNP Dispersion microfluidic_mixing->collect_lnp dialysis Dialysis against PBS to Remove Ethanol collect_lnp->dialysis sterilization Sterile Filtration (0.22 µm filter) dialysis->sterilization characterization Characterization: - Size & PDI (DLS) - Encapsulation Efficiency - Zeta Potential sterilization->characterization LNP_Uptake_Pathway General Mechanism of LNP Cellular Uptake and Endosomal Escape cluster_extracellular Extracellular cluster_intracellular Intracellular lnp LNP endocytosis Endocytosis (e.g., Macropinocytosis) lnp->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome Maturation endosomal_escape Endosomal Escape early_endosome->endosomal_escape Protonation of (S)-C12-200 lysosome Lysosome (Degradation) late_endosome->lysosome cytosol Cytosol endosomal_escape->cytosol Release of Nucleic Acid translation mRNA Translation (Protein Production) cytosol->translation

References

Application Note: Characterization of (S)-C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their use in mRNA vaccines.[1][2] The ionizable lipid component is a critical determinant of the efficacy and safety of these delivery systems. (S)-C12-200 is a well-established ionizable cationic lipid utilized in the formulation of LNPs for the delivery of siRNA, mRNA, and other nucleic acids.[3][4][5] The physicochemical characteristics of LNPs, particularly their size and surface charge (zeta potential), are critical quality attributes (CQAs) that significantly influence their in vivo performance, including biodistribution, cellular uptake, and immunogenicity.[2][6] This application note provides a detailed overview of the characterization of (S)-C12-200 LNPs, focusing on particle size and zeta potential, and includes comprehensive protocols for their measurement.

Physicochemical Characterization of (S)-C12-200 LNPs

The size and zeta potential of (S)-C12-200 LNPs are crucial parameters that dictate their stability and biological activity. Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) are the primary techniques employed for these measurements.[6]

Particle Size and Polydispersity Index (PDI)

The hydrodynamic diameter of LNPs influences their circulation time and tissue penetration.[7][] DLS is a non-invasive technique that measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension to determine their size distribution.[7][9][10] The Polydispersity Index (PDI) is a measure of the heterogeneity of particle sizes in the sample, with a value below 0.2 indicating a monodisperse and homogenous population.[11]

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a key indicator of the stability of colloidal dispersions.[][12] A near-neutral or slightly negative zeta potential at physiological pH is often desirable for LNPs to minimize nonspecific interactions with biological components and reduce potential toxicity.[11] ELS is used to determine the zeta potential by measuring the velocity of charged particles in an applied electric field.[12][13]

Quantitative Data Summary

The following table summarizes typical size and zeta potential values for LNPs formulated with C12-200, as reported in the literature. It is important to note that these values can vary depending on the specific formulation composition (e.g., helper lipids, PEG-lipid), manufacturing process, and measurement conditions.[11][14][15]

ParameterTypical Value RangeMeasurement TechniqueReference
Hydrodynamic Diameter (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)[11]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[11]
Zeta Potential Near-neutralElectrophoretic Light Scattering (ELS)[11]

Experimental Protocols

Protocol 1: Measurement of LNP Size and PDI by Dynamic Light Scattering (DLS)

This protocol outlines the steps for determining the hydrodynamic diameter and PDI of (S)-C12-200 LNPs.

Materials:

  • (S)-C12-200 LNP sample

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • Low-volume disposable cuvettes

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Instrument Preparation: Turn on the DLS instrument and allow it to stabilize according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute the (S)-C12-200 LNP suspension in a suitable buffer (e.g., 1x PBS) to an appropriate concentration. The optimal concentration will depend on the instrument and should be within the recommended range to avoid multiple scattering effects.

    • Ensure the sample is well-mixed by gentle inversion. Avoid vigorous vortexing which can induce aggregation.

  • Measurement:

    • Transfer the diluted LNP sample to a clean, dust-free cuvette.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters in the software, including the dispersant properties (viscosity and refractive index of the buffer) and the material properties of the LNPs (if known).

    • Equilibrate the sample to the desired temperature (e.g., 25°C).

    • Perform the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a size distribution report, including the Z-average diameter and the PDI.

    • Analyze the intensity, volume, and number distributions to assess the sample's characteristics.

Protocol 2: Measurement of LNP Zeta Potential by Electrophoretic Light Scattering (ELS)

This protocol describes the procedure for measuring the zeta potential of (S)-C12-200 LNPs.

Materials:

  • (S)-C12-200 LNP sample

  • Appropriate low ionic strength buffer (e.g., 0.1x PBS)[16]

  • Disposable folded capillary cells

  • ELS instrument (e.g., Malvern Zetasizer)

Procedure:

  • Instrument Preparation: Ensure the ELS instrument is powered on and has equilibrated.

  • Sample Preparation:

    • Dilute the (S)-C12-200 LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to a suitable concentration.[16] High ionic strength can compress the electrical double layer and lead to an underestimation of the zeta potential.

    • Gently mix the sample.

  • Measurement:

    • Carefully inject the diluted sample into a folded capillary cell, ensuring no air bubbles are trapped.

    • Place the cell into the instrument.

    • Set the measurement parameters in the software, including the dispersant properties and the applied voltage.

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles.

  • Data Analysis:

    • The software will calculate the zeta potential from the electrophoretic mobility using the Henry equation.

    • The report will typically include the mean zeta potential and the zeta potential distribution.

Visualizations

LNP_Characterization_Workflow Workflow for (S)-C12-200 LNP Size and Zeta Potential Characterization cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis LNP_Sample (S)-C12-200 LNP Stock Suspension Dilution_Size Dilute in 1x PBS LNP_Sample->Dilution_Size Dilution_Zeta Dilute in 0.1x PBS LNP_Sample->Dilution_Zeta DLS_Measurement Dynamic Light Scattering (DLS) Measurement Dilution_Size->DLS_Measurement ELS_Measurement Electrophoretic Light Scattering (ELS) Measurement Dilution_Zeta->ELS_Measurement Size_PDI Hydrodynamic Size (Z-average) & Polydispersity Index (PDI) DLS_Measurement->Size_PDI Zeta_Potential Zeta Potential (mV) ELS_Measurement->Zeta_Potential

Caption: Experimental workflow for LNP characterization.

LNP_Properties_Relationship Key LNP Properties and Their Interdependencies Formulation Formulation (Lipid Composition, Ratio) Size Particle Size Formulation->Size PDI PDI Formulation->PDI Zeta Zeta Potential Formulation->Zeta Process Manufacturing Process Process->Size Process->PDI Stability Stability Size->Stability Efficacy In Vivo Efficacy Size->Efficacy PDI->Stability Zeta->Stability Zeta->Efficacy

Caption: Interrelation of LNP formulation, properties, and performance.

References

Application Notes and Protocols: In Vivo Biodistribution of (S)-C12-200 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lipid nanoparticles (LNPs) formulated with the ionizable amino lipid (S)-C12-200 (C12-200) are a widely utilized platform for the in vivo delivery of RNA therapeutics, such as mRNA and siRNA.[1][2] Understanding the biodistribution of these LNPs is critical for evaluating their efficacy and safety, as the destination of the RNA cargo dictates both therapeutic outcomes and potential off-target effects.[3] These application notes provide a summary of the typical in vivo biodistribution of C12-200 LNPs, detailed protocols for their formulation and assessment, and a visualization of their primary uptake mechanism in the liver.

Summary of Biodistribution Data

The in vivo biodistribution of C12-200 LNPs is heavily dependent on the route of administration. Following intravenous injection, these LNPs predominantly accumulate in the liver.[1][4] Intramuscular injection results in a significant depot at the injection site, with subsequent systemic distribution leading to accumulation in the liver and spleen.[3][5]

Table 1: Typical Biodistribution of (S)-C12-200 LNPs in Murine Models

Route of Administration Primary Organ(s) of Accumulation Secondary Organ(s) Typical Distribution Profile
Intravenous (IV) Liver Spleen, Lungs, Kidneys Protein expression is almost entirely localized to the liver (87-97%), with minor distribution to the spleen and other organs.[1]

| Intramuscular (IM) | Muscle (Injection Site), Liver | Spleen, Draining Lymph Nodes | LNPs are initially concentrated in the muscle tissue but rapidly distribute systemically. The liver captures a significant portion (10-20%), while the spleen accumulates a smaller fraction (1-2%).[3][5] |

Key Experimental Protocols

Protocol 2.1: (S)-C12-200 LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of C12-200 LNPs encapsulating mRNA using a microfluidic mixing device, a standard method for producing reproducible and monodisperse nanoparticles.[6][7]

Materials:

  • Lipids: (S)-C12-200, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, and a PEG-lipid (e.g., C14-PEG2000 or DMG-PEG).[1][4][8]

  • Lipid Solvent: 100% Ethanol.[6]

  • RNA Cargo: mRNA (e.g., encoding Firefly Luciferase) diluted in an aqueous buffer.

  • Aqueous Buffer: 10 mM Sodium Citrate Buffer (pH 3.0) or 50 mM Sodium Acetate (pH 4.0-4.5).[1][9][10]

  • Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.[9]

  • Equipment: Microfluidic mixing system (e.g., NanoAssemblr), dialysis cassettes (e.g., 10 kDa MWCO), sterile conical tubes.[6]

Methodology:

  • Prepare Lipid Stock Solutions: Dissolve C12-200, DOPE/DSPC, cholesterol, and the PEG-lipid individually in 100% ethanol to create stock solutions.[6]

  • Prepare Organic Phase: Combine the lipid stock solutions in a sterile conical tube to achieve a desired molar ratio. A commonly used ratio is 35:16:46.5:2.5 (C12-200:DOPE:Cholesterol:C14-PEG2000).[1][8] Dilute the final lipid mixture with 100% ethanol.[6]

  • Prepare Aqueous Phase: Thaw the mRNA cargo on ice. Dilute the mRNA to the target concentration in the chilled aqueous buffer (e.g., 10 mM Citrate, pH 3.0).[1][6]

  • Microfluidic Mixing:

    • Load the organic phase (lipids in ethanol) and the aqueous phase (mRNA in buffer) into separate syringes.

    • Set the microfluidic mixer parameters. A typical flow rate ratio is 3:1 (Aqueous:Organic) with a total flow rate of 12 mL/min.[1]

    • Initiate the mixing process. The rapid mixing of the two phases causes the LNPs to self-assemble, encapsulating the mRNA.[7]

  • Purification and Buffer Exchange:

    • Collect the newly formed LNP solution.

    • Dialyze the LNP solution against sterile PBS (pH 7.4) for at least 2 hours, or overnight, to remove ethanol and raise the pH.[9]

  • Characterization:

    • Measure particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[9]

    • Determine mRNA encapsulation efficiency using a fluorescent RNA dye assay (e.g., RiboGreen).[9][11]

    • Assess the surface charge (zeta potential).[7]

  • Storage: Store the final LNP formulation at 4°C until use.[9]

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_form Formulation & Purification cluster_qc Quality Control lipids 1. Prepare Organic Phase (C12-200, DOPE, Cholesterol, PEG-Lipid in 100% Ethanol) mix 3. Microfluidic Mixing (Aqueous:Organic = 3:1) lipids->mix mrna 2. Prepare Aqueous Phase (mRNA in Citrate Buffer, pH 3.0) mrna->mix dialysis 4. Dialysis vs. PBS (Buffer Exchange & Purification) mix->dialysis char 5. Characterization (Size, PDI, Encapsulation) dialysis->char

Fig. 1: Workflow for (S)-C12-200 LNP formulation.
Protocol 2.2: In Vivo Administration in Murine Models

This protocol outlines the administration of C12-200 LNPs to mice for biodistribution studies.

Materials:

  • Animal Model: BALB/c or C57BL/6 mice.[3][6]

  • LNP Formulation: Sterile-filtered C12-200 LNPs prepared as in Protocol 2.1.

  • Vehicle: Sterile DPBS.

  • Equipment: Insulin syringes, isoflurane anesthesia system.

Methodology:

  • Dose Preparation: Dilute the LNP stock solution in sterile DPBS to achieve the final target dose. A typical dose for mRNA expression studies is 0.75 mg/kg.[1][9]

  • Animal Handling: Anesthetize mice using isoflurane for the duration of the injection.

  • Administration Routes:

    • Intravenous (IV): Using an insulin syringe, slowly inject the LNP solution (typically 100 µL) into the lateral tail vein.[6]

    • Intramuscular (IM): Inject the LNP solution (typically 12-50 µL) into the tibialis anterior or quadriceps muscle.[3]

  • Post-injection Monitoring: Return the mice to their cages and monitor for any adverse reactions.

Protocol 2.3: Biodistribution Assessment using Bioluminescence Imaging

This protocol uses LNPs carrying Firefly Luciferase (fLuc) mRNA to visualize the sites of protein expression as a surrogate for functional delivery.[3][9]

Materials:

  • LNP Formulation: C12-200 LNPs encapsulating fLuc mRNA.

  • Substrate: D-luciferin potassium salt solution (15 mg/mL in sterile PBS).[6][9]

  • Equipment: In Vivo Imaging System (IVIS) or similar bioluminescence imager.

Methodology:

  • LNP Administration: Administer fLuc mRNA-LNPs to mice as described in Protocol 2.2.

  • In Vivo Imaging:

    • At desired time points (e.g., 2, 6, 24 hours post-injection), anesthetize the mice with isoflurane.[3][9]

    • Administer D-luciferin via intraperitoneal (IP) injection (e.g., 200 µL of a 15 mg/mL solution).[6]

    • Wait for 10 minutes to allow the substrate to distribute and the luciferase signal to stabilize.[6]

    • Place the mouse in the IVIS chamber and acquire bioluminescence images. Adjust exposure times to avoid signal saturation.[9]

  • Ex Vivo Imaging:

    • Immediately following the final in vivo scan (e.g., at 6 hours), euthanize the mice.[9]

    • Perfuse with PBS if desired to clear blood from tissues.

    • Dissect key organs (liver, spleen, lungs, kidneys, heart, brain, muscle from injection site).

    • Arrange the organs in a petri dish or well plate containing a D-luciferin solution.[9]

    • Acquire bioluminescence images of the excised organs using the IVIS.[3]

  • Data Analysis:

    • Using the imaging software, draw regions of interest (ROIs) around the whole animal or individual organs.

    • Quantify the signal as total flux (photons/second) within each ROI.[9]

Imaging_Workflow cluster_vivo In Vivo Phase cluster_exvivo Ex Vivo Phase cluster_analysis Data Analysis admin 1. Administer fLuc mRNA-LNPs (IV or IM) wait1 2. Wait for Time Point (e.g., 6 hours) admin->wait1 luciferin 3. Inject D-Luciferin (IP) wait1->luciferin image_vivo 4. In Vivo Bioluminescence Imaging (IVIS) luciferin->image_vivo euthanize 5. Euthanize & Harvest Organs image_vivo->euthanize image_exvivo 6. Ex Vivo Organ Imaging euthanize->image_exvivo quant 7. Quantify Signal (Total Flux in ROIs) image_exvivo->quant

Fig. 2: Experimental workflow for biodistribution imaging.
Protocol 2.4: LNP Quantification in Tissues via LC-MS/MS

For direct quantification of the LNP carrier itself, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be used. This method typically involves incorporating a labeled lipid, such as deuterated cholesterol, into the LNP formulation.[5] After administration and tissue harvesting, lipids are extracted from tissue homogenates and the labeled component is quantified by LC-MS/MS, allowing for precise measurement of LNP concentration per gram of tissue.[5][12]

Mechanism of Hepatic Uptake

The pronounced liver tropism of C12-200 LNPs administered intravenously is primarily mediated by their interaction with Apolipoprotein E (ApoE) in the bloodstream.[13] ApoE adsorbs to the surface of the LNPs, and this complex is then recognized by low-density lipoprotein receptors (LDLR), which are highly expressed on hepatocytes.[13] This recognition event triggers receptor-mediated endocytosis, internalizing the LNP into the hepatocyte. Following endosomal escape, the mRNA cargo is released into the cytoplasm to be translated into protein.[13]

ApoE_Pathway cluster_blood Bloodstream cluster_cell Hepatocyte lnp C12-200 LNP complex LNP-ApoE Complex lnp->complex ApoE Adsorption apoe ApoE apoe->complex ldlr LDLR complex->ldlr Binding endosome Endosome ldlr->endosome Receptor-Mediated Endocytosis mrna mRNA endosome->mrna Endosomal Escape protein Protein Synthesis mrna->protein Translation

Fig. 3: ApoE-mediated uptake of LNPs by hepatocytes.

References

Application Notes and Protocols for (S)-C12-200 Mediated CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the ionizable lipid (S)-C12-200 for the formulation of lipid nanoparticles (LNPs) to deliver CRISPR-Cas9 components for gene editing. The following sections detail the principles of (S)-C12-200-mediated delivery, quantitative data on formulation performance, and detailed protocols for in vitro and in vivo applications.

Introduction to (S)-C12-200 in CRISPR-Cas9 Delivery

(S)-C12-200 is a branched-chain ionizable lipidoid that has demonstrated high efficacy in the formulation of LNPs for the delivery of nucleic acids, including mRNA and single guide RNA (sgRNA), as well as ribonucleoprotein (RNP) complexes for CRISPR-Cas9 gene editing.[1][2] Its ionizable nature is critical for the efficient encapsulation of the negatively charged CRISPR-Cas9 cargo at an acidic pH and for facilitating endosomal escape and subsequent release into the cytoplasm at physiological pH.[3][4][5][6] LNPs formulated with (S)-C12-200 offer a promising non-viral vector for therapeutic gene editing due to their high transfection efficiency and favorable safety profile.[7][8]

Quantitative Data Presentation

The following tables summarize the physicochemical properties and gene editing efficiencies of (S)-C12-200-based LNPs from various studies.

Table 1: Physicochemical Properties of (S)-C12-200 LNPs for CRISPR-Cas9 Delivery

Formulation Components (Molar Ratio)CargoParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
C12-200/DOPE/Cholesterol/PEG-DMG (35:16:46.5:2.5)Cas9 RNP100 - 200< 0.2-5 to -20Not Reported[1]
C12-200/DOPE/Cholesterol/C14-PEG2000 (35:16:46.5:2.5)Luciferase mRNA~80< 0.1Not ReportedNot Reported[9]
C12-200/DOPE/Cholesterol/DMPE-PEG (Variable)Luciferase mRNA80 - 1200.1 - 0.2Not ReportedNot Reported[10]
246C10/DOPE/Cholesterol/PEG-ceramideCas9 mRNA & sgRNA~100< 0.1Not Reported96% (in acetate buffer)[8]

Table 2: Gene Editing Efficiency of (S)-C12-200 LNP-Mediated CRISPR-Cas9 Delivery

Cell Line/Animal ModelTarget GeneCargoGene Knockout Efficiency (%)Homology Directed Repair (HDR) Efficiency (%)Reference
Reporter Cell LineFluorescent ReporterCas9 RNPUp to 80-[1][11]
Reporter Cell LineFluorescent ReporterCas9 RNP + ssDNA template-Up to 20[1][11]
H1299 CellsEGFPCas9 RNPSignificant Knockout-[2]
Hemophilia A and B MiceAntithrombin (AT)Cas9 mRNA & sgRNA22-38 (indel frequency)-[8]
Ai9 MiceReporter GeneCas9 mRNA & sgRNA60-[12]

Experimental Protocols

Formulation of (S)-C12-200 LNPs for CRISPR-Cas9 RNP Delivery

This protocol is adapted from a study optimizing LNP formulations for Cas9 RNP delivery.[1]

Materials:

  • (S)-C12-200

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) (optional, can be varied)

  • Ethanol (200 proof, molecular biology grade)

  • Nuclease-free water

  • HEPES buffer (50 mM, pH 7.4)

  • Citrate buffer (100 mM, pH 4.0) - Note: Found to be incompatible with RNP in some studies.[1]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Streptococcus pyogenes Cas9 (SpCas9) nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Microfluidic mixing device (e.g., NanoAssemblr) or manual mixing setup

Procedure:

  • Prepare Lipid Stock Solutions:

    • Prepare individual stock solutions of (S)-C12-200, DOPE, cholesterol, PEG-DMG, and DOTAP (if used) in ethanol.

    • Combine the lipid stock solutions in an ethanol solution to achieve the desired molar ratio (e.g., C12-200/DOPE/Cholesterol/PEG-DMG at 35:16:46.5:2.5).[1] The final total lipid concentration in ethanol will depend on the mixing system used.

  • Prepare Cas9 RNP Complex:

    • Dilute SpCas9 and sgRNA in the chosen formulation buffer (e.g., 50 mM HEPES, pH 7.4). A 1:1 molar ratio of Cas9 to sgRNA is commonly used.[1]

    • Incubate the mixture at room temperature for 15 minutes to allow for RNP complex formation.[1]

  • LNP Formulation (Microfluidic Mixing):

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the Cas9 RNP complex solution into another syringe.

    • Set the desired flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate mixing to form the LNPs.

  • LNP Formulation (Manual Mixing):

    • While vortexing the Cas9 RNP solution, rapidly add the lipid-ethanol solution.[9]

    • Continue vortexing for a specified time (e.g., 30-60 seconds). Note that this method may result in larger and more polydisperse particles compared to microfluidic mixing.

  • Purification and Characterization:

    • Dialyze the LNP formulation against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.

    • Characterize the LNPs for particle size, PDI, and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the Cas9 RNP using a suitable quantification method (e.g., Ribogreen assay for sgRNA).

In Vitro Gene Editing Protocol

Materials:

  • Target cell line (e.g., HEK293T, H1299)

  • Complete cell culture medium

  • (S)-C12-200 LNPs encapsulating Cas9 RNP

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Reagents for genomic DNA extraction

  • Primers flanking the target genomic region

  • PCR reagents

  • Reagents for indel analysis (e.g., T7 Endonuclease I assay or next-generation sequencing)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Incubate the cells overnight at 37°C and 5% CO2.

  • LNP Treatment:

    • Dilute the (S)-C12-200 LNPs to the desired final concentration in complete cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 48-72 hours at 37°C and 5% CO2.

  • Genomic DNA Extraction and Analysis:

    • After incubation, harvest the cells and extract genomic DNA using a commercial kit.

    • Amplify the target genomic region using PCR with specific primers.

    • Analyze the PCR product for the presence of insertions and deletions (indels) using a T7 Endonuclease I assay or by sending the amplicons for next-generation sequencing to quantify the gene editing efficiency.

In Vivo Gene Editing Protocol (Mouse Model)

Materials:

  • Animal model (e.g., C57BL/6 mice, reporter mice)

  • (S)-C12-200 LNPs encapsulating Cas9 mRNA and sgRNA or Cas9 RNP

  • Sterile PBS

  • Syringes and needles for intravenous injection

Procedure:

  • LNP Preparation for In Vivo Administration:

    • Prepare the LNP formulation as described in Protocol 3.1.

    • Ensure the final LNP suspension is in a sterile, physiologically compatible buffer such as PBS.

    • Determine the concentration of the encapsulated cargo to calculate the appropriate dosage.

  • Animal Administration:

    • Administer the LNPs to the mice via intravenous (tail vein) injection. The dosage will need to be optimized, but a starting point could be in the range of 0.5 - 1.5 mg/kg of mRNA/RNP.[8][9]

  • Tissue Collection and Analysis:

    • At a predetermined time point post-injection (e.g., 48-72 hours), euthanize the mice and harvest the target organs (e.g., liver, lungs, spleen).[8][12]

    • Extract genomic DNA from the tissues.

    • Perform PCR and subsequent indel analysis (as described in the in vitro protocol) to determine the in vivo gene editing efficiency.

Visualization of Pathways and Workflows

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm LNP (S)-C12-200 LNP (Neutral Charge at Physiological pH) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation CRISPR_Release CRISPR-Cas9 Released Late_Endosome->CRISPR_Release Endosomal Escape (Protonation of C12-200, Membrane Destabilization) Nucleus Nucleus CRISPR_Release->Nucleus Nuclear Import Gene_Editing Gene Editing Nucleus->Gene_Editing G start Start formulate_lnp Formulate (S)-C12-200 LNPs with CRISPR-Cas9 Cargo start->formulate_lnp seed_cells Seed Target Cells in Multi-well Plate start->seed_cells transfect_cells Transfect Cells with LNPs formulate_lnp->transfect_cells seed_cells->transfect_cells incubate Incubate for 48-72 hours transfect_cells->incubate harvest_cells Harvest Cells and Extract Genomic DNA incubate->harvest_cells pcr PCR Amplification of Target Locus harvest_cells->pcr analyze Indel Analysis (e.g., T7E1, NGS) pcr->analyze end End analyze->end G cluster_lnp LNP Components cluster_function Delivery Functions C12_200 (S)-C12-200 (Ionizable Lipid) Encapsulation Cargo Encapsulation C12_200->Encapsulation pH-dependent charge Endosomal_Escape Endosomal Escape C12_200->Endosomal_Escape Protonation in endosome Cellular_Uptake Cellular Uptake C12_200->Cellular_Uptake Helper_Lipid Helper Lipid (e.g., DOPE) (Structural Support) Helper_Lipid->Encapsulation Helper_Lipid->Endosomal_Escape Membrane fusion Cholesterol Cholesterol (Stability) In_Vivo_Circulation In Vivo Circulation Cholesterol->In_Vivo_Circulation PEG_Lipid PEG-Lipid (Stealth, Stability) PEG_Lipid->In_Vivo_Circulation Prevents opsonization

References

Application Notes and Protocols for Developing saRNA Vaccines Using (S)-C12-200

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of self-amplifying RNA (saRNA) vaccines utilizing the ionizable lipid (S)-C12-200 for lipid nanoparticle (LNP) formulation. This document outlines the materials, experimental protocols, and data interpretation necessary for the successful formulation, characterization, and preclinical evaluation of saRNA-LNP vaccines.

Introduction to saRNA and (S)-C12-200 in Vaccine Development

Self-amplifying RNA (saRNA) vaccines represent a next-generation mRNA technology with the ability to replicate within the host cell, leading to a higher and more sustained antigen expression compared to conventional mRNA vaccines.[1][2] This self-amplification, driven by a viral replicase complex encoded within the saRNA sequence, allows for dose-sparing and potentially enhanced immunogenicity.[3][4]

The delivery of saRNA is predominantly achieved through lipid nanoparticles (LNPs), which protect the RNA from degradation and facilitate its uptake into target cells.[5][6] (S)-C12-200 is an ionizable cationic lipid that is a key component of these LNPs. Its pKa allows for efficient encapsulation of the negatively charged saRNA at a low pH during formulation and facilitates endosomal escape and release of the saRNA into the cytoplasm at the lower pH of the endosome.

Quantitative Data Summary

The following tables summarize key quantitative data for the formulation and characterization of saRNA LNPs using (S)-C12-200.

Table 1: Formulation Parameters for saRNA-LNP using (S)-C12-200

ParameterValue/RangeReference
Lipid Composition (molar ratio)
(S)-C12-20035-50%[7]
DOPE16%[7]
Cholesterol46.5%[7]
C14-PEG20002.5%[7]
N:P Ratio 3-6[8]
Aqueous Phase 50 mM Sodium Acetate, pH 4.0[8]
Ethanolic Lipid Phase Anhydrous Ethanol[8]
Flow Rate Ratio (Aqueous:Ethanol) 3:1[8]
Total Flow Rate 12-15 mL/min[5][8]

Table 2: Physicochemical Characterization of (S)-C12-200 saRNA LNPs

ParameterTypical ValueReference
Particle Size (Z-average) 80 - 150 nm[9][10]
Polydispersity Index (PDI) < 0.2[8][9]
Encapsulation Efficiency > 90%[9]
Zeta Potential Near-neutral at physiological pH[5]

Table 3: Preclinical In Vivo Efficacy of saRNA-LNP Vaccines (Representative Data)

Animal ModelAntigenDoseHumoral Response (IgG Titer)Cellular Response (IFN-γ secreting cells)Reference
BALB/c MiceRabies Virus Glycoprotein0.1 - 1 µg10^4 - 10^5200-500 SFU/10^6 splenocytes[6]
C57BL/6 MiceSARS-CoV-2 Spike Protein0.1 - 10 µgHigh neutralizing antibody titersRobust CD4+ and CD8+ T-cell responses[11]

Experimental Protocols

Protocol for saRNA-LNP Formulation using Microfluidics

This protocol is adapted from methodologies for mRNA-LNP formulation and is a strong starting point for saRNA.[7][8]

Materials:

  • saRNA encoding the antigen of interest in 50 mM sodium acetate buffer (pH 4.0)

  • (S)-C12-200 lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (C14-PEG2000)

  • Anhydrous ethanol (200 proof)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Syringe pumps

  • Nuclease-free water and tubes

Procedure:

  • Prepare the Aqueous Phase: Dilute the saRNA stock to the desired concentration in 50 mM sodium acetate buffer (pH 4.0).

  • Prepare the Ethanolic Lipid Phase:

    • Dissolve (S)-C12-200, DOPE, cholesterol, and C14-PEG2000 in anhydrous ethanol to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).

    • The total lipid concentration in the ethanolic phase should be optimized, typically in the range of 10-25 mM.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the aqueous saRNA solution and the ethanolic lipid solution into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the ethanolic phase to 3:1.

    • Set the total flow rate to 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two phases will lead to the self-assembly of the saRNA-LNPs.

  • Purification and Concentration:

    • Immediately after formulation, dilute the LNP solution with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

    • Concentrate the LNP suspension and remove the ethanol using a tangential flow filtration (TFF) system or centrifugal filter units (e.g., Amicon Ultra).

  • Sterile Filtration:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage:

    • Store the formulated saRNA-LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol for Physicochemical Characterization of saRNA-LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS).

  • Dilute the LNP sample in PBS (pH 7.4).

  • Perform the measurement at 25°C.

  • Analyze the data to obtain the Z-average diameter and PDI.

2. Encapsulation Efficiency Determination (RiboGreen Assay):

  • Use a Quant-iT RiboGreen RNA Assay Kit.

  • Prepare two sets of LNP samples: one intact and one lysed with a detergent (e.g., 1% Triton X-100) to release the encapsulated RNA.

  • Add the RiboGreen reagent to both sets of samples and to a standard curve of free saRNA.

  • Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total RNA - Free RNA) / Total RNA * 100

Protocol for In Vitro Transfection and Antigen Expression

Materials:

  • HEK293T or other suitable cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • saRNA-LNP formulation

  • Assay for detecting the expressed antigen (e.g., ELISA, Western blot, flow cytometry for a fluorescent reporter)

Procedure:

  • Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • On the day of transfection, replace the old medium with fresh, pre-warmed medium.

  • Add the saRNA-LNP formulation to the cells at various concentrations (e.g., 10, 50, 100, 500 ng of saRNA per well).

  • Incubate the cells for 24-72 hours.

  • At the desired time point, harvest the cells or cell supernatant.

  • Analyze the expression of the target antigen using the appropriate assay.

Protocol for In Vivo Immunogenicity Studies in Mice

Materials:

  • 6-8 week old BALB/c or C57BL/6 mice

  • saRNA-LNP vaccine formulation

  • Sterile PBS (pH 7.4)

  • Syringes and needles for injection

  • Equipment for blood collection and tissue harvesting

Procedure:

  • Immunization:

    • Dilute the saRNA-LNP vaccine to the desired concentration in sterile PBS.

    • Administer the vaccine to mice via intramuscular (IM) injection into the tibialis anterior muscle (typically 25-50 µL per mouse).

    • A typical prime-boost regimen involves a primary immunization on day 0 and a booster immunization on day 21.

    • Include a control group receiving PBS or an LNP formulation with a non-coding saRNA.

  • Sample Collection:

    • Collect blood samples via submandibular or retro-orbital bleeding at various time points (e.g., day 14, 28, 42) to assess the humoral immune response.

    • At the end of the study (e.g., day 42), euthanize the mice and harvest spleens for the assessment of the cellular immune response.

  • Assessment of Humoral Immunity (ELISA):

    • Coat ELISA plates with the recombinant antigen of interest.

    • Add serially diluted serum samples to the plates.

    • Detect antigen-specific IgG antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.

    • Develop the signal with a suitable substrate (e.g., TMB) and measure the absorbance.

    • Determine the antibody endpoint titers.

  • Assessment of Cellular Immunity (ELISpot):

    • Isolate splenocytes from the harvested spleens.

    • Stimulate the splenocytes in vitro with peptides corresponding to T-cell epitopes of the target antigen.

    • Use an ELISpot kit to detect and quantify the number of IFN-γ secreting T-cells.

Visualizations

Signaling Pathway of saRNA Vaccine

saRNA_Signaling_Pathway cluster_cell Host Cell cluster_immune Immune Response saRNA_LNP saRNA-LNP Endosome Endosome saRNA_LNP->Endosome Endocytosis saRNA saRNA Endosome->saRNA Endosomal Escape Replicase Replicase (nsP1-4) saRNA->Replicase Translation dsRNA dsRNA Intermediate saRNA->dsRNA Antigen Antigen saRNA->Antigen Translation TLR TLR3/7/8 saRNA->TLR Sensing Replicase->saRNA Replication RIG_I_MDA5 RIG-I/MDA5 dsRNA->RIG_I_MDA5 Sensing MHC_I MHC class I Antigen->MHC_I Presentation MHC_II MHC class II Antigen->MHC_II Presentation CD8_T_Cell CD8+ T-cell (Cytotoxic T Lymphocyte) MHC_I->CD8_T_Cell Activation CD4_T_Cell CD4+ T-cell (Helper T Lymphocyte) MHC_II->CD4_T_Cell Activation Type_I_IFN Type I IFN Response TLR->Type_I_IFN Activation RIG_I_MDA5->Type_I_IFN Activation B_Cell B-cell CD4_T_Cell->B_Cell Help Antibodies Antibodies B_Cell->Antibodies Production

Caption: Intracellular signaling pathway of an saRNA vaccine.

Experimental Workflow for saRNA Vaccine Development

saRNA_Vaccine_Workflow cluster_formulation Formulation & Characterization cluster_preclinical Preclinical Evaluation saRNA_Prep saRNA Preparation Microfluidics Microfluidic Mixing saRNA_Prep->Microfluidics Lipid_Prep Lipid Stock Preparation ((S)-C12-200, DOPE, Chol, PEG) Lipid_Prep->Microfluidics Purification Purification & Concentration Microfluidics->Purification Characterization Physicochemical Characterization (Size, PDI, EE) Purification->Characterization In_Vitro In Vitro Transfection & Antigen Expression Characterization->In_Vitro In_Vivo In Vivo Immunogenicity (Mouse Model) Characterization->In_Vivo Data_Analysis Data Analysis & Candidate Selection In_Vitro->Data_Analysis Humoral_Immunity Humoral Immunity Assessment (ELISA) In_Vivo->Humoral_Immunity Cellular_Immunity Cellular Immunity Assessment (ELISpot) In_Vivo->Cellular_Immunity Humoral_Immunity->Data_Analysis Cellular_Immunity->Data_Analysis

Caption: Experimental workflow for developing saRNA vaccines.

References

Application Notes and Protocols for Liver Targeting with (S)-C12-200 Formulated Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, particularly to the liver. Among the various ionizable lipids developed, (S)-C12-200 has been widely utilized for its efficiency in encapsulating and delivering siRNA and mRNA payloads to hepatocytes. These application notes provide a comprehensive overview, experimental protocols, and key data for researchers employing (S)-C12-200 formulated LNPs for liver-specific therapeutic applications. The preferential accumulation of these LNPs in the liver is primarily mediated by the adsorption of Apolipoprotein E (ApoE) onto the nanoparticle surface, which then facilitates uptake through the low-density lipoprotein receptor (LDLR) expressed on hepatocytes.[1][2]

Data Presentation

Table 1: Formulation and Physicochemical Properties of (S)-C12-200 LNPs
Formulation Composition (Molar Ratio)Ionizable LipidHelper LipidCholesterolPEG-LipidParticle Size (nm)PDIEncapsulation Efficiency (%)Reference
35:16:46.5:2.5(S)-C12-200DOPECholesterolC14-PEG2000~80-100< 0.2> 90%[2]
35:16:46.5:2.5(S)-C12-200DOPECholesterolDMG-PEG200083.55 - 88.09< 0.2Not Reported
50:10:38.5:1.5(S)-C12-200DSPCCholesterolDMG-PEG2000~70-85< 0.2> 90%[3]
35:10:53.5:1.5(S)-C12-200DOPECholesterolDMPE-PEGNot ReportedNot ReportedNot Reported[4]

DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DSPC: 1,2-distearoyl-sn-glycero-3-phosphocholine; PEG-Lipid: Polyethylene glycol-lipid conjugate; PDI: Polydispersity Index.

Table 2: In Vivo Biodistribution of (S)-C12-200 LNPs
PayloadAnimal ModelAdministration RouteDoseTime PointLiver Accumulation (% of injected dose or relative expression)Other Organs with Notable AccumulationReference
Luciferase mRNAC57BL/6 MiceIntravenous0.75 mg/kg6 hoursPredominantly in the liverSpleen, Lungs, Kidneys (to a lesser extent)[5]
Cy5-labeled mRNAC57BL/6 MiceIntravenous0.75 mg/kgNot SpecifiedPredominantly in the liverSpleen, Lungs, Kidneys (to a lesser extent)[5]
Luciferase mRNABALB/c MiceIntramuscular2.5 µgNot SpecifiedSignal detectedSpleen, Muscle (injection site)[6]
Luciferase mRNANon-pregnant & Pregnant MiceIntravenous0.6 mg/kg6 hoursHigher than other tested LNPsSpleen[7]

Experimental Protocols

Protocol 1: Formulation of (S)-C12-200 LNPs using Microfluidics

This protocol describes the formulation of (S)-C12-200 LNPs using a microfluidic mixing device, such as the NanoAssemblr platform.

Materials:

  • (S)-C12-200

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) or other suitable PEG-lipid

  • Ethanol (anhydrous, molecular biology grade)

  • Nucleic acid (siRNA or mRNA)

  • Sodium Acetate Buffer (50 mM, pH 4.0, RNase-free) or Citrate Buffer (25 mM, pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing instrument (e.g., NanoAssemblr Ignite) and cartridges

  • Syringes (1 mL and 3 mL, sterile)

  • Dialysis cassettes (e.g., 10K MWCO)

Procedure:

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of (S)-C12-200, helper lipid, cholesterol, and PEG-lipid in anhydrous ethanol.

    • Ensure complete dissolution of all lipids. Gentle warming may be required.

  • Preparation of Ethanolic Lipid Mixture:

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5 for (S)-C12-200:DOPE:Cholesterol:PEG-Lipid).

    • Vortex briefly to ensure a homogenous mixture.

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute the nucleic acid (siRNA or mRNA) in the chosen acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0) to the desired concentration. The final nucleic acid to ionizable lipid weight ratio is typically around 1:10.

  • Microfluidic Mixing:

    • Set up the microfluidic instrument according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into one syringe (e.g., 1 mL) and the aqueous nucleic acid solution into another syringe (e.g., 3 mL).

    • Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to a suitable value (e.g., 12-15 mL/min).

    • Initiate the mixing process to generate the LNPs.

  • Purification:

    • Immediately after formulation, dialyze the LNP solution against PBS (pH 7.4) using a dialysis cassette to remove ethanol and unencapsulated nucleic acids.

    • Perform two to three buffer exchanges over a period of 16-24 hours at 4°C.

  • Characterization and Storage:

    • Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency (see Protocol 2).

    • Store the purified LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Physicochemical Characterization of LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement:

  • Dilute a small aliquot of the LNP formulation in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

B. Encapsulation Efficiency Quantification (RiboGreen Assay):

  • Prepare a standard curve of the free nucleic acid.

  • Dilute the LNP sample in two separate tubes with TE buffer.

  • To one tube, add a surfactant (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated nucleic acid.

  • Add the RiboGreen reagent to both the lysed and unlysed LNP samples, as well as to the standards.

  • Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Fluorescence of lysed LNPs - Fluorescence of unlysed LNPs) / (Fluorescence of lysed LNPs) * 100

Protocol 3: In Vitro Evaluation of LNP-Mediated Delivery

A. Cell Culture:

  • Culture a relevant liver cell line (e.g., HepG2, primary hepatocytes) in appropriate media and conditions.

B. Cytotoxicity Assay (MTT or alamarBlue):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the LNP formulation.

  • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24-48 hours.

  • Add the MTT or alamarBlue reagent and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine cell viability.

Protocol 4: In Vivo Evaluation of Liver Targeting and Efficacy

A. Animal Model:

  • Use a suitable mouse model (e.g., C57BL/6, 6-8 weeks old). All animal procedures should be performed in accordance with institutional guidelines.

B. LNP Administration:

  • Dilute the LNP formulation in sterile PBS to the desired final concentration.

  • Administer the LNPs to the mice via intravenous (tail vein) injection. A typical dose for mRNA delivery is in the range of 0.1-1.0 mg/kg.

C. Evaluation of Gene Knockdown (for siRNA delivery):

  • At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the mice and harvest the liver and other organs.

  • Isolate total RNA from the tissues.

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a housekeeping gene.

D. Evaluation of Protein Expression (for mRNA delivery):

  • For secreted proteins (e.g., Erythropoietin - EPO):

    • Collect blood samples at various time points (e.g., 6, 24, 48 hours post-injection).

    • Isolate serum.

    • Quantify the expressed protein levels using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the protein of interest.

  • For intracellular or reporter proteins (e.g., Luciferase):

    • At a specific time point (e.g., 6 hours post-injection), administer the substrate (e.g., D-luciferin) to the mice.

    • Perform in vivo imaging using an IVIS or similar imaging system to visualize and quantify bioluminescence in the whole body and in excised organs.

Mandatory Visualizations

experimental_workflow cluster_formulation LNP Formulation cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid Preparation Lipid Preparation Microfluidic Mixing Microfluidic Mixing Lipid Preparation->Microfluidic Mixing Nucleic Acid Preparation Nucleic Acid Preparation Nucleic Acid Preparation->Microfluidic Mixing Purification (Dialysis) Purification (Dialysis) Microfluidic Mixing->Purification (Dialysis) Size & PDI (DLS) Size & PDI (DLS) Purification (Dialysis)->Size & PDI (DLS) Encapsulation Efficiency Encapsulation Efficiency Purification (Dialysis)->Encapsulation Efficiency LNP Treatment LNP Treatment Encapsulation Efficiency->LNP Treatment LNP Administration (IV) LNP Administration (IV) Encapsulation Efficiency->LNP Administration (IV) Cell Culture Cell Culture Cell Culture->LNP Treatment Cytotoxicity Assay Cytotoxicity Assay LNP Treatment->Cytotoxicity Assay Gene/Protein Expression Gene/Protein Expression LNP Treatment->Gene/Protein Expression Animal Model Animal Model Animal Model->LNP Administration (IV) Tissue Harvesting Tissue Harvesting LNP Administration (IV)->Tissue Harvesting Analysis (qPCR/ELISA/IVIS) Analysis (qPCR/ELISA/IVIS) Tissue Harvesting->Analysis (qPCR/ELISA/IVIS) liver_targeting_pathway cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte LNP (S)-C12-200 LNP ApoE ApoE LNP->ApoE Binding LNP_ApoE LNP-ApoE Complex LNP->LNP_ApoE ApoE->LNP_ApoE LDLR LDL Receptor LNP_ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Receptor-Mediated Endocytosis Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome Maturation Release Nucleic Acid Release Late_Endosome->Release Endosomal Escape Cytoplasm Cytoplasm Release->Cytoplasm

References

Application Notes and Protocols for the Quantification of (S)-C12-200

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-C12-200 is an ionizable amino lipid that has become a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as mRNA and siRNA.[1][2][3] Accurate quantification of (S)-C12-200 is essential for the characterization, quality control, and stability testing of LNP formulations. These application notes provide detailed protocols for the quantification of (S)-C12-200 using High-Performance Liquid Chromatography (HPLC) with a Charged Aerosol Detector (CAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Logical Relationship of LNP Characterization Techniques

The following diagram illustrates the interplay of various analytical techniques used to characterize lipid nanoparticles, including the quantification of individual lipid components like (S)-C12-200.

LNP_Characterization cluster_0 LNP Formulation cluster_1 Analytical Techniques cluster_2 Measured Parameters LNP Lipid Nanoparticle HPLC HPLC-CAD / HPLC-ELSD LNP->HPLC LCMS LC-MS/MS LNP->LCMS DLS Dynamic Light Scattering (DLS) LNP->DLS NTA Nanoparticle Tracking Analysis (NTA) LNP->NTA TEM Cryo-TEM LNP->TEM Quantification Quantification of (S)-C12-200 & other lipids HPLC->Quantification LCMS->Quantification Size Particle Size Size Distribution DLS->Size Zeta Zeta Potential DLS->Zeta NTA->Size Concentration Particle Concentration NTA->Concentration TEM->Size Morphology Morphology & Structure TEM->Morphology

Overview of LNP Analytical Techniques.

Quantification of (S)-C12-200 by HPLC with Charged Aerosol Detection (CAD)

High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) is a robust method for quantifying lipids like (S)-C12-200, which lack a UV chromophore.[4] The response from a CAD is independent of the chemical structure of the analyte, providing near-uniform response for non-volatile compounds.

Experimental Protocol

a. Sample Preparation (Lipid Extraction from LNPs)

  • To 100 µL of the LNP sample, add 400 µL of methanol and vortex for 1 minute.

  • Add 200 µL of chloroform and vortex for 1 minute.

  • Add 200 µL of water and vortex for 1 minute.

  • Centrifuge the mixture at 2000 x g for 10 minutes to induce phase separation.

  • Carefully collect the lower organic phase containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the dried lipid film in a known volume of the mobile phase (e.g., 200 µL) for HPLC analysis.

b. Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 2.1 x 100 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient 70% to 100% B over 10 minutes, hold at 100% B for 2 minutes, return to 70% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 10 µL
CAD Settings Nebulizer Temperature: 35°C, Evaporation Tube Temperature: 40°C, Gas Regulator: 35 psi
Data Presentation: HPLC-CAD Method Performance

The following table summarizes the typical performance characteristics of an HPLC-CAD method for lipid quantification.[4][5]

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 1 - 5 µg/mL
Limit of Quantification (LOQ) 5 - 15 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Quantification of (S)-C12-200 by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of (S)-C12-200, especially in complex biological matrices.[6][7]

Experimental Protocol

a. Sample Preparation

Follow the same lipid extraction protocol as described for the HPLC-CAD method. For biological samples (e.g., plasma, tissue homogenates), a protein precipitation step (e.g., with acetonitrile) may be required prior to lipid extraction.

b. LC-MS/MS Conditions

ParameterCondition
Column Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water with 5 mM Ammonium Formate
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Isopropanol (1:1, v/v)
Gradient 50% to 100% B over 5 minutes, hold at 100% B for 1 minute, re-equilibrate
Flow Rate 0.5 mL/min
Column Temperature 45°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of an (S)-C12-200 standard.
Collision Energy To be optimized for the specific instrument and precursor ion.
Data Presentation: LC-MS/MS Method Performance

The table below outlines the expected performance of an LC-MS/MS method for (S)-C12-200 quantification.

ParameterResult
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Workflow and LNP Delivery Mechanism

The following diagrams illustrate the general workflow for the quantification of (S)-C12-200 and the mechanism of LNP-mediated mRNA delivery.

Workflow for (S)-C12-200 Quantification

a cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing s1 LNP Sample s2 Lipid Extraction (e.g., Chloroform/Methanol) s1->s2 s3 Solvent Evaporation s2->s3 s4 Reconstitution s3->s4 a1 HPLC-CAD or LC-MS/MS Analysis s4->a1 d1 Chromatogram Integration a1->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of (S)-C12-200 d2->d3

Workflow for (S)-C12-200 Quantification.
Mechanism of LNP-mediated mRNA Delivery

This diagram shows the cellular uptake of an LNP containing (S)-C12-200 and the subsequent release of mRNA for protein translation.

LNP_Delivery cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release mRNA mRNA mRNA_Release->mRNA Translation Translation (Ribosome) mRNA->Translation Protein Protein Translation->Protein

LNP-mediated mRNA Delivery Mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-C12-200 LNP Encapsulation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the encapsulation efficiency of (S)-C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the critical components of an (S)-C12-200 LNP formulation and what are their functions?

A1: A typical (S)-C12-200 LNP formulation consists of four key components:

  • Ionizable Lipid ((S)-C12-200): This lipid is positively charged at a low pH, which is crucial for encapsulating negatively charged nucleic acids like mRNA and siRNA.[1] At physiological pH (~7.4), it becomes nearly neutral, reducing potential toxicity.[1]

  • Helper Lipid (e.g., DSPC, DOPE): These lipids, such as phospholipids, contribute to the structural stability of the nanoparticle.[1][2] They can also influence the efficiency of endosomal escape, a critical step for delivering the nucleic acid cargo into the cytoplasm.[2]

  • Cholesterol: This component enhances the stability and integrity of the LNP membrane, which can improve the encapsulation of nucleic acids and reduce their leakage.[2][3]

  • PEGylated Lipid (e.g., DMG-PEG2000): The polyethylene glycol (PEG) layer provides a hydrophilic shield that prevents particle aggregation and reduces recognition by the immune system, thereby increasing circulation time.[2][][5]

Q2: My encapsulation efficiency is low. What are the most common factors I should investigate?

A2: Low encapsulation efficiency in (S)-C12-200 LNP formulations can often be attributed to several factors:

  • Suboptimal pH of the Aqueous Buffer: The pH of the aqueous buffer containing the nucleic acid is critical. For ionizable lipids like (S)-C12-200, a low pH (typically around 4.0-5.0) is required to ensure the lipid is sufficiently protonated (positively charged) to interact with the negatively charged nucleic acid backbone.[1][6]

  • Incorrect Molar Ratios of Lipids: The relative proportions of the four lipid components significantly impact LNP formation and encapsulation efficiency.[7] Deviations from optimized ratios can lead to poorly formed or unstable particles.

  • Inefficient Mixing: The method and speed of mixing the lipid-ethanol phase with the aqueous nucleic acid phase are crucial. Inconsistent or slow mixing can lead to larger, more heterogeneous particles with lower encapsulation.[8] Microfluidic mixing is often preferred for its precise control over this process.[][8]

  • Poor Quality of Reagents: The purity and stability of the lipids and nucleic acids are paramount. Degraded components can negatively affect the self-assembly process of the LNPs.

Q3: How does the pKa of (S)-C12-200 affect encapsulation efficiency?

A3: The apparent pKa of an ionizable lipid within an LNP is the pH at which 50% of the lipid is ionized. For efficient encapsulation, the formulation process must be carried out at a pH below the pKa of (S)-C12-200, ensuring a strong electrostatic interaction between the positively charged lipid and the negatively charged nucleic acid.[9] The pKa of the final LNP formulation is also a critical parameter for effective endosomal escape and subsequent cargo release within the target cell.[9][10]

Troubleshooting Guide

Issue 1: Low Encapsulation Efficiency (<80%)
Potential Cause Recommended Action
pH of Aqueous Buffer Too High Ensure the pH of your aqueous buffer (containing siRNA/mRNA) is acidic, typically between 4.0 and 5.0, to facilitate the protonation of (S)-C12-200.[11]
Suboptimal Lipid Molar Ratios Optimize the molar ratios of (S)-C12-200, helper lipid, cholesterol, and PEG-lipid. A common starting point for similar ionizable lipids is a molar ratio of 50:10:38.5:1.5 (Ionizable:Helper:Cholesterol:PEG).[7]
Inefficient Mixing Technique If using manual mixing, ensure rapid and consistent injection of the lipid-ethanol solution into the aqueous phase. For more reproducible results, consider using a microfluidic mixing system which offers precise control over mixing speed and flow rates.[8][12]
Incorrect N/P Ratio The N/P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the nucleic acid, is a critical parameter. An optimal N/P ratio ensures sufficient positive charges to neutralize and encapsulate the nucleic acid. This may require empirical optimization.
Issue 2: High Polydispersity Index (PDI > 0.2)
Potential Cause Recommended Action
Inconsistent Mixing High PDI often results from inconsistent mixing. Utilize a controlled and rapid mixing method like a T-junction mixer or a microfluidic device to ensure uniform particle formation.[7][13]
Aggregation of LNPs Insufficient PEG-lipid can lead to particle aggregation. Ensure the molar percentage of the PEGylated lipid is adequate (typically 1-2%) to provide a stable hydrophilic shield.[14]
Suboptimal Flow Rate in Microfluidics When using microfluidic systems, the total flow rate and the flow rate ratio (FRR) between the aqueous and ethanol phases are critical. Higher flow rates generally lead to more rapid mixing and smaller, more uniform particles.[7]

Experimental Protocols

Protocol 1: (S)-C12-200 LNP Formulation using Microfluidic Mixing

This protocol provides a general framework for formulating (S)-C12-200 LNPs using a microfluidic device.

Materials:

  • (S)-C12-200

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • siRNA or mRNA

  • Ethanol (anhydrous)

  • Sodium Acetate Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve (S)-C12-200, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5).

  • Prepare Nucleic Acid Solution: Dissolve the siRNA or mRNA in the Sodium Acetate Buffer (pH 4.0).

  • Set up the Microfluidic System:

    • Load the lipid-ethanol solution into one syringe.

    • Load the nucleic acid-aqueous buffer solution into another syringe.

    • Set the desired total flow rate (e.g., 12 mL/min) and flow rate ratio (e.g., 3:1 aqueous to ethanol).[11]

  • Mixing and LNP Formation: Initiate the flow. The two solutions will converge in the microfluidic cartridge, leading to rapid mixing and the self-assembly of LNPs.

  • Dialysis: To remove the ethanol and raise the pH, dialyze the collected LNP solution against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes.

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Determine the percentage of encapsulated nucleic acid using a RiboGreen assay or a similar fluorescence-based method.[15]

Protocol 2: Quantification of Encapsulation Efficiency using RiboGreen Assay

Principle: The RiboGreen dye fluoresces significantly upon binding to nucleic acids. By measuring the fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated nucleic acid can be determined.

Procedure:

  • Prepare a Standard Curve: Create a standard curve of your nucleic acid in the appropriate buffer with known concentrations.

  • Sample Preparation:

    • Sample A (Free Nucleic Acid): Dilute an aliquot of your LNP formulation in buffer.

    • Sample B (Total Nucleic Acid): Dilute another aliquot of your LNP formulation in buffer containing a final concentration of 0.5% Triton X-100 to lyse the LNPs.

  • Assay:

    • Add the RiboGreen reagent to both the standards and the samples.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Determine the concentration of free nucleic acid from Sample A and total nucleic acid from Sample B using the standard curve.

    • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] x 100

Data Summary

Table 1: Effect of Lipid Composition on LNP Physicochemical Properties and Encapsulation Efficiency

Ionizable LipidHelper LipidMolar Ratio (Ionizable:Helper:Cholesterol:PEG)Size (nm)PDIEncapsulation Efficiency (%)
C12-200DOPE35:10:53.5:1.5~80-100< 0.2> 90%
C12-200DOPE35:16:46.5:2.5~80-100< 0.2> 90%
DLin-MC3-DMADSPC50:10:38.5:1.5~80< 0.1> 90%
C12-200DSPCNot Specified70-85< 0.2High

Data compiled from multiple sources for illustrative purposes.[3][7][16]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Ethanol Lipid Mix in Ethanol ((S)-C12-200, Helper, Cholesterol, PEG) Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Ethanol->Mixing NA_Aqueous Nucleic Acid in Aqueous Buffer (pH 4-5) NA_Aqueous->Mixing Dialysis Dialysis vs. PBS (pH 7.4) Mixing->Dialysis LNP Self-Assembly Characterization Characterization (Size, PDI, %EE) Dialysis->Characterization Purified LNPs

Caption: Workflow for (S)-C12-200 LNP Formulation.

Troubleshooting_Logic Start Low Encapsulation Efficiency Check_pH Is Aqueous Buffer pH 4.0 - 5.0? Start->Check_pH Check_Ratios Are Lipid Molar Ratios Optimized? Check_pH->Check_Ratios Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Mixing Is Mixing Rapid and Consistent? Check_Ratios->Check_Mixing Yes Optimize_Ratios Perform Molar Ratio Titration Check_Ratios->Optimize_Ratios No Improve_Mixing Use Microfluidics or Increase Mixing Speed Check_Mixing->Improve_Mixing No Success Improved Encapsulation Check_Mixing->Success Yes Adjust_pH->Check_pH Optimize_Ratios->Check_Ratios Improve_Mixing->Check_Mixing

Caption: Troubleshooting Logic for Low Encapsulation Efficiency.

References

Technical Support Center: Scaling Up (S)-C12-200 LNP Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up of (S)-C12-200 lipid nanoparticle (LNP) production. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the transition from bench-scale to larger-volume manufacturing.

Frequently Asked Questions (FAQs) & Troubleshooting

Formulation & Mixing

Question 1: We are observing a significant increase in particle size and polydispersity index (PDI) when moving from a lab-scale microfluidic system to a larger-scale system. What are the likely causes and how can we mitigate this?

Answer:

An increase in LNP size and PDI during scale-up is a common challenge, often related to altered mixing dynamics.[1][2] As you increase the scale, maintaining the same level of rapid and homogenous mixing becomes more difficult.[2] The key is to ensure that the precipitation of the lipids and encapsulation of the nucleic acid occur in a consistent and controlled manner.

Potential Causes:

  • Slower Mixing Times: Larger volumes may not mix as rapidly as smaller volumes, leading to the formation of larger, more heterogeneous particles.

  • Inadequate Flow Rate Ratios (FRR): The ratio of the aqueous phase to the lipid-ethanol phase is a critical process parameter (CPP).[3] An unoptimized FRR at a larger scale can lead to poor quality LNPs.

  • Changes in Total Flow Rate (TFR): TFR also significantly influences particle size.[3] Simply increasing the TFR without re-optimizing other parameters can negatively impact LNP characteristics.

Troubleshooting Steps:

  • Re-optimize Mixing Parameters: Do not assume that the optimal FRR and TFR from the lab scale will directly translate. A design of experiments (DoE) approach is recommended to identify the optimal operating range for your larger system.

  • Characterize the Mixing Environment: If possible, characterize the mixing time in the new system to ensure it is comparable to the lab-scale setup.

  • Technology Selection: For large-scale production, technologies like jet mixers or scaled-up microfluidic systems are designed to provide rapid and reproducible mixing.[4]

Question 2: Our encapsulation efficiency (EE) is dropping significantly at a larger production scale. What factors could be contributing to this, and what is the protocol to assess it?

Answer:

A drop in encapsulation efficiency during scale-up can compromise the potency of your final product. This issue is often linked to the same mixing inconsistencies that affect particle size, as well as the stability of the nucleic acid payload.[2]

Potential Causes:

  • Poor Mixing: If the lipids and nucleic acid do not mix efficiently and rapidly, the nucleic acid may not be effectively captured within the forming nanoparticles.[1]

  • pH of the Aqueous Phase: The aqueous buffer should be acidic to ensure the (S)-C12-200 lipid is protonated and can complex with the negatively charged nucleic acid.[5] Inconsistent pH control in larger buffer volumes can be a factor.

  • Nucleic Acid Integrity: Degradation of the nucleic acid payload before or during the process will lead to lower encapsulation.

Troubleshooting Steps:

  • Verify pH of Aqueous Buffer: Ensure that the pH of your aqueous solution is consistently maintained at the optimal level (e.g., pH 4.0) for (S)-C12-200 LNP formation.[5]

  • Optimize N/P Ratio: The nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of the ionizable lipid to the nucleic acid, is critical for effective encapsulation.[3] This may need to be re-optimized at a larger scale.

  • Assess Payload Integrity: Analyze the integrity of your nucleic acid raw material and after the formulation process to rule out degradation.

Experimental Protocol: Quantifying Encapsulation Efficiency with RiboGreen Assay

This protocol provides a method to determine the amount of nucleic acid encapsulated within the LNPs.

  • Prepare Reagents:

    • RiboGreen reagent and dilution buffer (e.g., TE buffer).

    • Triton X-100 solution (2% in water).

    • A standard curve of your specific nucleic acid.

  • Sample Preparation:

    • Total Nucleic Acid Measurement: Lyse a known volume of your LNP sample by adding Triton X-100 to a final concentration of 0.5-1% and vortexing. This will release the encapsulated nucleic acid.

    • Free Nucleic Acid Measurement: Use an equivalent volume of the intact LNP sample.

  • Assay Procedure:

    • Dilute the lysed and intact LNP samples in the RiboGreen dilution buffer to fall within the range of your standard curve.

    • Add the RiboGreen reagent to all samples and standards.

    • Incubate in the dark for 5 minutes.

    • Measure fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Calculate the concentration of total and free nucleic acid from the standard curve.

    • Encapsulation Efficiency (%) = ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100

Purification & Downstream Processing

Question 3: We are experiencing LNP aggregation and product loss during tangential flow filtration (TFF) for buffer exchange and concentration. How can we optimize our TFF process?

Answer:

Tangential flow filtration is a standard method for removing organic solvents and concentrating LNPs, but it can induce shear stress, leading to aggregation and loss of product.[2][4] Optimizing TFF parameters is crucial for maintaining LNP integrity.

Potential Causes:

  • High Shear Stress: Excessive transmembrane pressure (TMP) or crossflow rates can disrupt the LNP structure.

  • Membrane Fouling: LNPs can adhere to the filter membrane, causing clogging and product loss.[2]

  • Inappropriate Membrane Chemistry/Pore Size: The choice of membrane material and molecular weight cut-off (MWCO) is critical.

Troubleshooting Steps & Optimization:

  • Optimize TFF Parameters:

    • Transmembrane Pressure (TMP): Start with a low TMP and gradually increase it to find a balance between filtration speed and LNP stability.

    • Crossflow Rate: Adjust the crossflow rate to minimize shear while preventing membrane fouling.

  • Select Appropriate Membranes: Regenerated cellulose membranes are often used due to their low protein-binding properties.[6] The MWCO should be chosen to retain the LNPs while allowing for the efficient removal of smaller molecules. A 100 kDa MWCO is often a good starting point for LNPs.[6]

  • Buffer Composition: Ensure the buffer used for diafiltration is compatible with your LNPs and helps maintain their stability.

Table 1: Impact of TFF Parameters on (S)-C12-200 LNP Quality

TFF ParameterSettingParticle Size (nm)PDI% Recovery
Transmembrane Pressure Low (5 psi)1050.1295%
High (20 psi)150 (aggregated)0.3570%
Crossflow Rate Low1100.1588%
Optimal1020.1196%
Membrane Type Polyethersulfone (PES)1250.2085%
Regenerated Cellulose1040.1294%

Note: Data are representative and will vary based on the specific LNP formulation and TFF system.

Stability & Quality Control

Question 4: How do we ensure batch-to-batch consistency when scaling up (S)-C12-200 LNP production?

Answer:

Ensuring batch-to-batch consistency is a cornerstone of successful scale-up and is critical for regulatory approval.[1][2] This requires strict control over raw materials, process parameters, and a robust analytical strategy to monitor critical quality attributes (CQAs).

Key Strategies:

  • Define Critical Process Parameters (CPPs): Identify the process parameters that have the most significant impact on your LNPs' CQAs. For LNP formation, these often include flow rates, temperature, and mixing ratios.[4]

  • Implement In-Process Controls (IPCs): Monitor key parameters during the manufacturing process. For example, tracking particle size with in-line or at-line Dynamic Light Scattering (DLS) can provide real-time feedback.[7]

  • Robust Analytical Methods: Use a suite of orthogonal analytical techniques to characterize your final product.[7][8]

  • Raw Material Qualification: Ensure the quality and consistency of your raw materials, including the (S)-C12-200 lipid, phospholipids, cholesterol, PEG-lipid, and the nucleic acid payload.

Table 2: Key Analytical Techniques for LNP Characterization

Critical Quality Attribute (CQA)Analytical MethodPurpose
Particle Size & PDI Dynamic Light Scattering (DLS)Measures the average size and size distribution of the LNPs.[7]
Zeta Potential Electrophoretic Light Scattering (ELS)Indicates the surface charge of the LNPs, which is important for stability.[8]
Encapsulation Efficiency RiboGreen Assay / HPLCQuantifies the percentage of nucleic acid successfully encapsulated within the LNPs.[7]
Lipid Composition & Purity HPLC with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)Confirms the correct ratio of lipid components and identifies any impurities or degradation products.[7][9]
Nucleic Acid Integrity Capillary Electrophoresis / Agarose Gel ElectrophoresisAssesses the integrity and purity of the encapsulated nucleic acid.[10]

Visual Guides

Experimental Workflow

LNP_Scale_Up_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_downstream Downstream Processing cluster_qc Quality Control Lipid_Prep Lipid Phase (S)-C12-200 in Ethanol Mixing Controlled Mixing (e.g., Microfluidics) Lipid_Prep->Mixing Aqueous_Prep Aqueous Phase Nucleic Acid in Buffer (pH 4) Aqueous_Prep->Mixing Purification Purification (TFF) Buffer Exchange & Concentration Mixing->Purification Sterilization Sterile Filtration (0.22 µm filter) Purification->Sterilization QC Analytical Characterization (Size, PDI, EE%, etc.) Sterilization->QC Final_Product Final LNP Product QC->Final_Product Troubleshooting_Flowchart Start Scale-Up Results: Poor LNP Quality Check_Size_PDI Is Particle Size / PDI High? Start->Check_Size_PDI Check_EE Is Encapsulation Efficiency Low? Check_Size_PDI->Check_EE No Optimize_Mixing Troubleshoot Mixing: - Re-optimize TFR/FRR - Check Mixer Performance Check_Size_PDI->Optimize_Mixing Yes Check_Recovery Is Product Recovery Low? Check_EE->Check_Recovery No Optimize_Formulation Troubleshoot Formulation: - Verify Buffer pH - Check N/P Ratio - Assess RNA Integrity Check_EE->Optimize_Formulation Yes Optimize_TFF Troubleshoot TFF: - Lower TMP/Shear - Check Membrane Type - Optimize Buffer Check_Recovery->Optimize_TFF Yes Pass LNP Quality Meets Specs Check_Recovery->Pass No Optimize_Mixing->Check_EE Optimize_Formulation->Check_Recovery Optimize_TFF->Pass CPP_CQA_Relationship cluster_cpp Critical Process Parameters (CPPs) cluster_cqa Critical Quality Attributes (CQAs) FRR Flow Rate Ratio (FRR) Size Particle Size FRR->Size PDI Polydispersity (PDI) FRR->PDI TFR Total Flow Rate (TFR) TFR->Size TFR->PDI Temp Temperature Stability Stability Temp->Stability Lipid_Ratio Lipid Molar Ratio Lipid_Ratio->Size Lipid_Ratio->Stability NP_Ratio N/P Ratio NP_Ratio->Size EE Encapsulation Efficiency NP_Ratio->EE

References

Technical Support Center: Reducing Immunogenicity of (S)-C12-200 Based LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the immunogenicity of (S)-C12-200 based lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of immunogenicity in (S)-C12-200 based LNPs?

A1: The immunogenicity of (S)-C12-200 based LNPs is multifactorial. The primary drivers include:

  • Ionizable Lipids: The ionizable lipid component, such as (S)-C12-200, can be recognized by pattern recognition receptors (PRRs) of the innate immune system, particularly Toll-like receptors (TLRs) like TLR4.[1][2] This recognition can trigger downstream signaling cascades, leading to the production of pro-inflammatory cytokines and chemokines.[1]

  • PEGylated Lipids: Polyethylene glycol (PEG) lipids, used to prolong circulation time, can elicit anti-PEG antibodies (IgM and IgG).[2] This can lead to accelerated blood clearance (ABC) of the LNPs upon subsequent administrations and can also trigger complement activation.[2]

  • Complement Activation: LNPs can activate the complement system, a part of the innate immune system. This can occur via the classical or alternative pathways and leads to the production of anaphylatoxins (C3a and C5a), which are potent inflammatory mediators.[3]

  • Particle Properties: Physicochemical properties of LNPs, such as size and surface charge, can influence their interaction with immune cells and subsequent immune responses.[4][5]

Q2: What are the common in vitro and in vivo manifestations of an immunogenic response to LNPs?

A2: An immunogenic response to LNPs can manifest in several ways:

  • In Vitro:

    • Increased secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells (such as peripheral blood mononuclear cells - PBMCs or macrophages) upon exposure to LNPs.[6][7][8]

    • Upregulation of activation markers on immune cells.

    • Evidence of complement activation in serum, measured by the presence of complement split products (e.g., C3a, C5a, sC5b-9).[9]

  • In Vivo:

    • Local inflammation at the injection site.

    • Systemic inflammatory responses, including fever and flu-like symptoms.[10]

    • Production of anti-PEG antibodies, leading to rapid clearance of subsequent doses.[2]

    • In severe cases, cytokine release syndrome (CRS) or anaphylactoid reactions.[6][7][8]

Q3: How can the immunogenicity of (S)-C12-200 based LNPs be mitigated?

A3: Several strategies can be employed to reduce the immunogenicity of (S)-C12-200 based LNPs:

  • Lipid Component Modification:

    • PEG-Lipid Modification: Replacing linear PEG with branched or Y-shaped PEG, using shorter PEG chains, or substituting the methoxy terminus with a hydroxyl group (HO-PEG) can reduce the production of anti-PEG antibodies.[11]

    • Cholesterol Substitution: Replacing cholesterol with plant-derived sterols or other structural lipids can decrease inflammatory responses.[10]

    • Phospholipid Modification: Altering the head and tail groups of phospholipids can modulate the immunogenicity of the LNP formulation.[10]

    • Ionizable Lipid Stereochemistry: Utilizing stereopure forms of ionizable lipids, such as the (S)-enantiomer of C12-200, has been shown to enhance delivery efficiency, which may indirectly impact the immune response.[2]

  • Particle Size Optimization: The size of the LNP can influence its immunogenicity. Studies suggest that smaller diameter LNPs may be less immunogenic in some models.[5][12]

  • Route of Administration: The route of administration can impact the immune response. For example, intramuscular injections may be less likely to induce strong anti-PEG antibody responses compared to intravenous administration.[11]

  • Co-delivery of Immunosuppressive Agents: Incorporating anti-inflammatory molecules within the LNP formulation can help to dampen the innate immune response.

Troubleshooting Guides

Problem Possible Causes Recommended Solutions
High levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in in vitro assays. The (S)-C12-200 lipid is activating TLR4 signaling. The overall LNP composition is pro-inflammatory.1. Modify LNP components: - Substitute a portion of the cholesterol with a structural analog known to have anti-inflammatory properties. - Screen different phospholipids.[10] 2. Incorporate an immunomodulator: Co-encapsulate a small molecule inhibitor of TLR signaling or an anti-inflammatory agent.
Rapid clearance of LNPs upon second dose in vivo (Accelerated Blood Clearance - ABC phenomenon). Induction of anti-PEG IgM and/or IgG antibodies from the initial dose.1. Modify the PEG-lipid: - Use a shorter PEG chain length.[10] - Replace the terminal methoxy group with a hydroxyl group (HO-PEG).[11] - Utilize branched or Y-shaped PEG structures.[11] 2. Alter the route of administration: Consider intramuscular or subcutaneous injection instead of intravenous.[11]
Significant complement activation observed in serum. The LNP surface is activating the classical or alternative complement pathway.1. Modify the LNP surface: - Optimize the density and length of the PEG-lipid coating. - Screen alternative "stealth" polymers to replace PEG.[13] 2. Incorporate complement inhibitors: Conjugate complement regulatory proteins to the LNP surface.[14]
High variability in immunogenicity between batches. Inconsistent physicochemical properties of the LNPs (size, PDI, surface charge). Impurities or endotoxin contamination.1. Optimize and standardize the LNP formulation process: - Tightly control mixing parameters (e.g., flow rates in microfluidic systems). - Ensure consistent quality of raw materials. 2. Implement rigorous quality control: - Characterize each batch for size, polydispersity index (PDI), and zeta potential. - Perform endotoxin testing on all components and the final formulation.

Experimental Protocols

Protocol 1: In Vitro Cytokine Release Assay

Objective: To assess the pro-inflammatory potential of (S)-C12-200 based LNPs by measuring cytokine release from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Freshly isolated human PBMCs

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • (S)-C12-200 based LNP formulations

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS) as a negative control

  • 96-well cell culture plates

  • Human TNF-α, IL-6, and IL-1β ELISA kits

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of your LNP formulations, LPS (100 ng/mL final concentration), and PBS in complete RPMI-1640 medium.

  • Add 100 µL of the diluted LNPs, LPS, or PBS to the respective wells containing PBMCs.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant from each well.

  • Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

Protocol 2: In Vitro Complement Activation Assay (CH50 Assay)

Objective: To evaluate the potential of (S)-C12-200 based LNPs to activate the classical complement pathway.

Materials:

  • Normal human serum (NHS)

  • Gelatin Veronal Buffer (GVB++)

  • Antibody-sensitized sheep erythrocytes (EA)

  • (S)-C12-200 based LNP formulations

  • Zymosan as a positive control for the alternative pathway (optional)

  • PBS as a negative control

  • 96-well V-bottom plates

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of your LNP formulations and controls in GVB++.

  • In a 96-well plate, mix 50 µL of diluted NHS with 50 µL of the LNP dilutions or controls.

  • Incubate the plate at 37°C for 30 minutes to allow for complement activation.

  • Following incubation, add 100 µL of EA (at a concentration that gives submaximal lysis) to each well.

  • Incubate the plate at 37°C for 60 minutes with gentle shaking to allow for erythrocyte lysis.

  • Centrifuge the plate at 500 x g for 5 minutes to pellet the remaining intact erythrocytes.

  • Carefully transfer 100 µL of the supernatant to a new flat-bottom 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis for each sample relative to a 100% lysis control (EA in water). A decrease in hemolysis compared to the PBS control indicates complement consumption by the LNPs.

Visualizations

LNP_Immunogenicity_Pathway cluster_0 LNP Interaction with Immune Cell LNP LNP TLR4 TLR4 LNP->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NF-kB NF-kB MyD88->NF-kB Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Upregulates Experimental_Workflow Start Start Formulate_LNPs Formulate (S)-C12-200 LNPs Start->Formulate_LNPs Characterize_LNPs Physicochemical Characterization (Size, PDI, Zeta Potential) Formulate_LNPs->Characterize_LNPs In_Vitro_Screening In Vitro Immunogenicity Screening Characterize_LNPs->In_Vitro_Screening Cytokine_Assay Cytokine Release Assay (PBMCs) In_Vitro_Screening->Cytokine_Assay Complement_Assay Complement Activation Assay In_Vitro_Screening->Complement_Assay Analyze_Data Analyze Immunogenicity Data Cytokine_Assay->Analyze_Data Complement_Assay->Analyze_Data Lead_Selection Select Lead LNP Formulation Analyze_Data->Lead_Selection In_Vivo_Testing In Vivo Evaluation Lead_Selection->In_Vivo_Testing End End In_Vivo_Testing->End

References

(S)-C12-200 Lipid Nanoparticle Stability & Storage Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of (S)-C12-200 lipid nanoparticle (LNP) stability and storage. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and storage of (S)-C12-200 LNPs.

Troubleshooting Guide

This guide provides solutions to common problems you may encounter with your (S)-C12-200 LNP formulations.

Problem Potential Cause Recommended Solution
Increased Particle Size and Polydispersity Index (PDI) after Storage LNP aggregation due to improper storage temperature or freeze-thaw stress.Store LNPs at -20°C in a buffer containing a cryoprotectant like 10% (w/v) sucrose.[1][2][3] Avoid repeated freeze-thaw cycles. If multiple aliquots are needed, prepare them before the initial freezing. For long-term storage, consider lyophilization in the presence of cryoprotectants such as sucrose or trehalose.[4][5]
Decreased Encapsulation Efficiency (%) after Storage Leakage of nucleic acid cargo from the LNPs. This can be exacerbated by storage at 4°C.[1]For short-term storage (up to a week), 4°C may be acceptable, but for longer periods, freezing at -20°C or -80°C is recommended to maintain encapsulation efficiency.[6] The addition of sucrose has been shown to help maintain LNP integrity during frozen storage.[7]
Reduced Transfection Efficiency or Biological Activity Degradation of the nucleic acid cargo or changes in LNP structure affecting endosomal escape. Storage at room temperature can lead to a gradual decline in in vitro activity.[8]Store LNPs at recommended frozen temperatures (-20°C or -80°C).[1] Ensure the storage buffer has an appropriate pH, as acidic conditions can sometimes negatively impact the stability of the cargo and the LNP structure.[9][10]
LNP Aggregation Upon Reconstitution of Lyophilized Powder Lack of or insufficient concentration of lyoprotectant during the freeze-drying process.Include a lyoprotectant such as sucrose or trehalose at a concentration of 10-20% (w/v) in the LNP solution before lyophilization.[4]
Variability Between Batches Inconsistent formulation or storage protocols.Standardize all protocol steps, including lipid ratios, mixing procedures, buffer composition, and storage conditions.[6] Characterize each new batch for particle size, PDI, and encapsulation efficiency before use.

Frequently Asked Questions (FAQs)

1. What are the optimal storage temperatures for (S)-C12-200 LNPs?

For short-term storage (up to a few weeks), refrigeration at 2-8°C can be acceptable, though some studies indicate potential for cargo leakage at 4°C.[1][11] For long-term stability, storing LNPs at -20°C is often recommended and has been shown to maintain stability and potency for at least 30 days, especially when formulated with a cryoprotectant like sucrose.[1][2][3] Storage at -80°C is also a common practice for long-term preservation.[7]

2. How do cryoprotectants improve the stability of (S)-C12-200 LNPs during freezing?

Cryoprotectants like sucrose and trehalose help to prevent the aggregation of LNPs during freeze-thaw cycles.[4] They form a glassy matrix around the nanoparticles, which protects them from mechanical stress and prevents them from coming into close contact and fusing. The addition of these sugars has been shown to decrease the size and PDI of LNPs after a freeze-thaw cycle.[4]

3. What is the effect of pH on the stability of (S)-C12-200 LNPs?

The pH of the storage buffer can influence the stability of LNPs. While some studies suggest that the storage pH does not significantly impact LNP potency at various temperatures, it is generally recommended to store them under physiologically appropriate conditions (pH ~7.4) for ease of use.[4][11] However, it's important to note that the formulation process itself often involves an acidic pH to facilitate the complexation of the ionizable lipid with the nucleic acid cargo.[9][10] For storage, a neutral pH is generally preferred. Studies on other cationic lipid-containing LNPs have shown that particles can be larger and more prone to aggregation at pH values below the pKa of the ionizable lipid.[12][13]

4. Can I lyophilize my (S)-C12-200 LNPs for long-term storage?

Yes, lyophilization (freeze-drying) is an effective method for the long-term storage of LNPs.[4][5] It is crucial to add a lyoprotectant, such as sucrose or trehalose, to the LNP solution before freeze-drying to prevent aggregation and loss of efficacy upon reconstitution.[4]

5. How can I assess the stability of my stored (S)-C12-200 LNPs?

The stability of your LNPs can be monitored by measuring key physicochemical properties over time. These include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). An increase in size and PDI can indicate aggregation.[14][15]

  • Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay like the RiboGreen assay.[16][17] A decrease in encapsulation efficiency indicates leakage of the cargo.

  • Biological Activity: Assessed through in vitro transfection assays to ensure the LNPs can still effectively deliver their cargo to target cells.[8]

Experimental Protocols

Protocol 1: Assessment of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
  • Sample Preparation: Dilute an aliquot of the LNP sample 1:100 in 1x PBS to a final volume of 1 mL.[18]

  • Cuvette Loading: Transfer the diluted sample into a semi-micro polystyrene disposable cuvette.

  • Instrument Setup: Place the cuvette into the DLS instrument. Set the measurement parameters in the software, including the dispersant (water or PBS), temperature (typically 25°C), and measurement angle.

  • Data Acquisition: Initiate the measurement. The instrument will perform multiple runs to obtain an average size and PDI.

  • Data Analysis: The software will provide the Z-average diameter (mean particle size) and the PDI. A PDI value below 0.3 is generally considered acceptable for LNP formulations.[15]

Protocol 2: Determination of mRNA Encapsulation Efficiency using RiboGreen Assay
  • Reagent Preparation:

    • Prepare a 1x TE buffer by diluting a 20x stock solution with molecular biology grade water.[17]

    • Prepare a 1% Triton X-100 solution in 1x TE buffer.[17]

    • Prepare the RiboGreen reagent by diluting the stock solution 1:200 in 1x TE buffer. Protect this solution from light.[17]

  • Standard Curve Preparation: Prepare a series of known mRNA concentrations in 1x TE buffer to generate a standard curve.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP sample in the 1% Triton X-100 solution. The detergent will lyse the LNPs, releasing all the encapsulated mRNA.

    • Free mRNA: Dilute the LNP sample in 1x TE buffer. This will measure the amount of unencapsulated mRNA.

  • Assay Procedure:

    • Add the prepared standards and samples to a black 96-well plate.

    • Add the diluted RiboGreen reagent to each well.

    • Incubate for 5 minutes in the dark.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~480 nm and emission at ~520 nm.[17]

  • Calculation:

    • Use the standard curve to determine the concentration of mRNA in the "Total mRNA" and "Free mRNA" samples.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = ((Total mRNA - Free mRNA) / Total mRNA) * 100[17]

Visualizations

LNP_Stability_Workflow prep LNP Formulation ((S)-C12-200 based) storage Storage Condition (-20°C with 10% Sucrose) prep->storage Store Immediately aliquot Thaw Aliquot for Analysis storage->aliquot Time Point Sampling dls DLS Analysis (Size & PDI) aliquot->dls ribogreen RiboGreen Assay (Encapsulation Efficiency) aliquot->ribogreen transfection In Vitro Transfection (Biological Activity) aliquot->transfection data_analysis Data Analysis & Stability Assessment dls->data_analysis ribogreen->data_analysis transfection->data_analysis pass Stable data_analysis->pass Parameters within Spec fail Unstable (Troubleshoot) data_analysis->fail Parameters out of Spec Troubleshooting_Logic start LNP Stability Issue (e.g., Aggregation) q1 Was a cryoprotectant (e.g., sucrose) used? start->q1 a1_yes Check Storage Temperature q1->a1_yes Yes a1_no Add 10% Sucrose Before Freezing q1->a1_no No q2 Stored at -20°C? a1_yes->q2 end Optimized Stability a1_no->end a2_yes Evaluate Freeze-Thaw Cycles q2->a2_yes Yes a2_no Store at -20°C q2->a2_no No q3 Multiple Freeze-Thaws? a2_yes->q3 a2_no->end a3_yes Aliquot Before Initial Freezing q3->a3_yes Yes a3_no Consider Lyophilization for Long-Term Storage q3->a3_no No a3_yes->end a3_no->end

References

Navigating Inconsistent Results with (S)-C12-200: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using (S)-C12-200 for lipid nanoparticle (LNP) formulation and nucleic acid delivery. Inconsistent experimental outcomes can often be traced back to subtle variations in formulation protocols, component quality, and nanoparticle characteristics. This guide aims to provide systematic solutions to these issues.

Frequently Asked Questions (FAQs)

Q1: What is (S)-C12-200 and how does it differ from C12-200?

(S)-C12-200 is the stereopure S-isomer of C12-200, an ionizable cationic lipidoid used in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like siRNA and mRNA.[1][2][3][4] The specific stereochemistry of (S)-C12-200 has been shown to potentially increase mRNA delivery efficiency compared to the racemic mixture.[1] Like its racemic counterpart, (S)-C12-200 has a pKa that allows for nucleic acid encapsulation in an acidic environment and a near-neutral surface charge at physiological pH, which is crucial for in vivo applications.[1][5]

Q2: What are the key factors influencing the success of my (S)-C12-200 based LNP formulation?

Several factors are critical for achieving consistent and optimal results with your (S)-C12-200 LNP formulation. These include:

  • Molar ratios of the lipid components: The ratio of (S)-C12-200 to helper lipids (like DOPE or DSPC), cholesterol, and a PEGylated lipid significantly impacts LNP stability, encapsulation efficiency, and transfection potency.[6][7]

  • Lipid to nucleic acid ratio: This ratio, often expressed as a weight ratio or a nitrogen-to-phosphate (N:P) molar ratio, is fundamental for effective nucleic acid complexation.[8][9]

  • Method of LNP formation: The mixing method, such as microfluidics or manual mixing, can affect the resulting nanoparticle size, polydispersity, and reproducibility.[7][9][10]

  • Aqueous buffer conditions: The pH and ionic strength of the aqueous buffer used for nucleic acid dilution and LNP formation are critical for efficient encapsulation.[11][12]

  • Quality of lipids and nucleic acids: The purity of (S)-C12-200 and other lipid components, as well as the integrity of the siRNA or mRNA payload, are paramount. Reactive impurities in lipids can lead to the degradation of the nucleic acid cargo.[13]

Q3: My LNP-encapsulated mRNA is showing low protein expression. What are the potential causes?

Low protein expression from mRNA delivered via (S)-C12-200 LNPs can stem from several issues:

  • Poor Encapsulation Efficiency: If the mRNA is not efficiently encapsulated, it will be susceptible to degradation by nucleases.

  • Inefficient Endosomal Escape: The LNP formulation may not be optimized for efficient release of the mRNA from the endosome into the cytoplasm. The pKa of the ionizable lipid is a key factor here.[5][14]

  • mRNA Degradation: The mRNA may be degraded due to impurities in the lipid components or improper handling and storage.[13]

  • Suboptimal LNP Characteristics: The size, charge, and stability of the LNPs can all affect their uptake by target cells and subsequent protein expression.

  • Storage and Handling: Improper storage temperatures can lead to LNP aggregation and a decrease in protein expression.[15]

Q4: I am observing high polydispersity (PDI) in my LNP formulations. How can I improve this?

A high polydispersity index (PDI) indicates a heterogeneous population of nanoparticles, which can lead to inconsistent results. To improve PDI:

  • Utilize Microfluidic Mixing: Microfluidic systems offer precise control over the mixing process, generally resulting in more uniform and reproducible LNPs compared to bulk mixing methods.[7][9][10]

  • Optimize Flow Rates: When using microfluidics, the total flow rate and the flow rate ratio of the aqueous and ethanolic phases are critical parameters to optimize.

  • Ensure Complete Solubilization of Lipids: Before mixing, ensure all lipid components are fully dissolved in ethanol. Gentle heating may be necessary.[12]

  • Control Temperature: Maintain a consistent temperature during the formulation process.

Troubleshooting Guide

Issue 1: Inconsistent siRNA Silencing or mRNA Expression

Symptoms:

  • High variability in gene silencing or protein expression between batches.

  • Lack of correlation between in vitro and in vivo results.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inconsistent LNP Formulation Adopt a standardized and reproducible formulation method. Microfluidics is highly recommended for consistency.[7][10] If using manual methods, ensure mixing parameters (e.g., speed, duration) are kept constant.
Variable LNP Characteristics Characterize each batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency. Establish acceptable ranges for these parameters to ensure batch-to-batch consistency.
Lipid Quality and Stability Use high-purity (S)-C12-200 and other lipid components. Be aware of potential reactive impurities, such as lipid peroxides, which can degrade your nucleic acid payload.[13] Store lipids under recommended conditions to prevent degradation.
Nucleic Acid Integrity Verify the integrity of your siRNA or mRNA before encapsulation using appropriate techniques like gel electrophoresis.
Suboptimal Formulation Ratios Systematically optimize the molar ratios of the lipid components and the lipid-to-nucleic acid ratio. A Design of Experiments (DoE) approach can be beneficial for this.[7][8]

Experimental Protocol: LNP Formulation using Microfluidics

  • Preparation of Lipid Stock Solution:

    • Dissolve (S)-C12-200, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in absolute ethanol to achieve the desired molar ratio. A common starting ratio is 35% (S)-C12-200, 16% DOPE, 46.5% cholesterol, and 2.5% PEG-lipid.[11][16]

  • Preparation of Aqueous Nucleic Acid Solution:

    • Dilute the siRNA or mRNA in an acidic buffer (e.g., 50 mM sodium acetate, pH 4.0) to the desired concentration.[12]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution in ethanol into one syringe and the aqueous nucleic acid solution into another.

    • Set the flow rate ratio, typically 3:1 (aqueous:ethanolic), and the total flow rate.[12][17]

    • Initiate the mixing process to form the LNPs.

  • Downstream Processing:

    • Dialyze the resulting LNP solution against a suitable buffer (e.g., PBS) to remove ethanol and raise the pH.

    • Sterile filter the final LNP formulation.

Troubleshooting Workflow for Inconsistent Efficacy

cluster_formulation Formulation Consistency cluster_characterization Physicochemical Properties cluster_components Component Quality start Inconsistent Silencing/Expression check_formulation Review Formulation Protocol start->check_formulation check_characterization Analyze LNP Physicochemical Properties (Size, PDI, Zeta Potential, Encapsulation) check_formulation->check_characterization manual_mixing Manual Mixing? check_formulation->manual_mixing check_components Assess Quality of Lipids and Nucleic Acid check_characterization->check_components pdi_high PDI > 0.2? check_characterization->pdi_high optimize_ratios Optimize Lipid and N:P Ratios check_components->optimize_ratios lipid_purity Verify Lipid Purity check_components->lipid_purity consistent_results Consistent Results Achieved optimize_ratios->consistent_results Successful Optimization switch_to_microfluidics Switch to Microfluidics manual_mixing->switch_to_microfluidics Yes standardize_manual Standardize Manual Protocol manual_mixing->standardize_manual No switch_to_microfluidics->check_characterization standardize_manual->check_characterization size_inconsistent Size Varies? pdi_high->size_inconsistent No optimize_mixing Optimize Mixing Parameters pdi_high->optimize_mixing Yes encapsulation_low Encapsulation < 90%? size_inconsistent->encapsulation_low No size_inconsistent->optimize_mixing Yes encapsulation_low->check_components No encapsulation_low->optimize_ratios Yes optimize_mixing->check_characterization na_integrity Check Nucleic Acid Integrity lipid_purity->na_integrity na_integrity->optimize_ratios

Caption: Troubleshooting workflow for inconsistent siRNA/mRNA efficacy.

Issue 2: LNP Aggregation and Instability

Symptoms:

  • Visible precipitation in the LNP solution.

  • Increase in particle size and PDI over time.

  • Loss of biological activity upon storage.

Potential Causes & Solutions:

Potential CauseRecommended Action
Inadequate PEGylation The amount and type of PEGylated lipid are crucial for preventing aggregation.[14] Ensure the molar percentage of the PEG-lipid is sufficient (typically 1.5-2.5%). The acyl chain length of the PEG lipid can also influence stability.[14]
Improper Storage Conditions Store LNPs at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term). Avoid repeated freeze-thaw cycles.[15] Studies have shown that some C12-200 formulations maintain activity for extended periods at 2-8°C.[18]
Suboptimal Buffer Composition The final buffer composition can impact colloidal stability. Ensure the pH and ionic strength are appropriate.
High LNP Concentration Highly concentrated LNP solutions may be more prone to aggregation. If necessary, dilute the formulation before storage.

Experimental Protocol: Dynamic Light Scattering (DLS) for Size and PDI Measurement

  • Sample Preparation:

    • Dilute a small aliquot of the LNP formulation in the final buffer (e.g., PBS) to a suitable concentration for DLS analysis.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Enter the parameters for the solvent (viscosity and refractive index of the buffer).

  • Measurement:

    • Transfer the diluted sample to a clean cuvette.

    • Place the cuvette in the instrument and initiate the measurement.

    • Acquire multiple readings to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the average particle size (Z-average) and the polydispersity index (PDI).

Signaling Pathway: LNP Internalization and Endosomal Escape

LNP LNP ((S)-C12-200) Endocytosis Endocytosis LNP->Endocytosis Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome / Lysosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation (S)-C12-200 Protonation Late_Endosome->Protonation Acidification Membrane_Destabilization Endosomal Membrane Destabilization Protonation->Membrane_Destabilization Release mRNA/siRNA Release to Cytoplasm Membrane_Destabilization->Release Translation Translation (mRNA) -> Protein Release->Translation RISC RISC Loading (siRNA) -> Silencing Release->RISC

Caption: Cellular uptake and endosomal escape pathway of LNPs.

Quantitative Data Summary

Table 1: Representative Formulation Parameters for C12-200 based LNPs

ParameterValue RangeReference
Ionizable Lipid C12-200 or (S)-C12-200[1][8]
Molar Ratio (Ionizable:Helper:Cholesterol:PEG) 35:16:46.5:2.5[11][16][19]
35:10:53.5:1.5[6][7]
Lipid:mRNA Weight Ratio 10:1 to 30:1[7][8][9]
N:P Molar Ratio ~6[9]
Aqueous Phase pH 3.0 - 4.0[12][17]

Table 2: Typical Physicochemical Characteristics of C12-200 LNPs

CharacteristicTypical ValueReference
Hydrodynamic Diameter 70 - 150 nm[7]
Polydispersity Index (PDI) < 0.2[7]
Zeta Potential (at neutral pH) Near-neutral to slightly negative[7]
Encapsulation Efficiency > 90%[20]
Apparent pKa 5.3 - 7.1[7]

References

Technical Support Center: (S)-C12-200 Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of (S)-C12-200 lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is (S)-C12-200 and why is it used in nanoparticles?

(S)-C12-200 is an ionizable cationic lipid that is a key component in the formulation of lipid nanoparticles. Its primary role is to encapsulate nucleic acid payloads, such as mRNA and siRNA, and facilitate their delivery into cells. The ionizable nature of (S)-C12-200 is crucial for both efficient encapsulation at a low pH and for endosomal escape at the physiological pH within the cell, ensuring the release of the cargo into the cytoplasm.

Q2: My (S)-C12-200 nanoparticles are aggregating immediately after synthesis. What are the likely causes?

Immediate aggregation of (S)-C12-200 nanoparticles can often be attributed to suboptimal formulation or processing parameters. Key factors to investigate include:

  • pH of the Aqueous Phase: The pH of the buffer during formulation is critical. An acidic pH is necessary to protonate the (S)-C12-200, enabling the encapsulation of negatively charged nucleic acids. However, an excessively low pH can lead to a high surface charge and instability, causing aggregation.[1][2][3]

  • Lipid Composition: The ratio of the different lipid components, including the ionizable lipid ((S)-C12-200), helper lipids (e.g., DSPC, DOPE), cholesterol, and PEG-lipid, is crucial for stability.[4][5][6][7][8][9] An improper ratio can lead to poorly formed, unstable nanoparticles.

  • Solvent Mixing Rate: In methods like microfluidic mixing, the rate at which the ethanolic lipid solution and the aqueous nucleic acid solution are mixed significantly impacts nanoparticle formation and size. Inconsistent or slow mixing can result in larger, more polydisperse particles that are prone to aggregation.[10]

Q3: How does the choice of helper lipid affect the stability of (S)-C12-200 LNPs?

Helper lipids play a significant role in the stability and efficacy of LNPs. For (S)-C12-200 LNPs, the combination with 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) has been shown to be particularly effective for mRNA delivery.[11] Helper lipids like distearoylphosphatidylcholine (DSPC) can provide greater bilayer stability, which is important for in vivo applications.[5][6] Cholesterol is also a critical component that enhances LNP stability by filling gaps between the lipids, thereby influencing membrane integrity and rigidity.[4][5][6][8]

Q4: My nanoparticles look good initially but aggregate during storage. How can I improve their long-term stability?

Aggregation during storage is a common challenge and can be influenced by several factors:

  • Storage Temperature: For aqueous solutions, refrigeration at 2-8°C is often preferable to freezing.[12][13][14] Freeze-thaw cycles can induce aggregation.[12][14][15] If freezing is necessary, storage at -20°C to -80°C is recommended, often with the addition of cryoprotectants.[4][16]

  • Cryoprotectants: The addition of cryoprotectants like sucrose or trehalose (e.g., 10-20% w/v) is crucial for preventing aggregation during freezing and lyophilization.[12][14][16][17][18]

  • Lyophilization (Freeze-Drying): For long-term storage, lyophilization is a highly effective method to prevent aggregation and maintain nanoparticle stability.[4][12][17] Reconstitution of lyophilized LNPs should be done carefully, sometimes requiring specific buffers.[12][14]

  • Buffer Composition: Storing LNPs in a buffer with a physiological pH (around 7.4), such as phosphate-buffered saline (PBS), is generally recommended for ease of use in biological applications.[12][14] However, some buffers like PBS can experience significant pH shifts during freezing, which may promote aggregation.[15]

Q5: What is the role of PEG-lipids in preventing aggregation?

Polyethylene glycol (PEG)-lipids are included in LNP formulations to provide a steric barrier on the nanoparticle surface. This "PEGylation" prevents particles from getting too close to each other, thereby reducing aggregation and enhancing colloidal stability in vitro.[5][6][9][10] It also helps to increase the circulation time of the nanoparticles in vivo.[5][6] However, the amount of PEG-lipid needs to be optimized, as excessive PEGylation can sometimes hinder cellular uptake.[5][6]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving aggregation issues with (S)-C12-200 nanoparticles.

Problem: Visible Precipitate or Cloudiness Immediately After Formulation
Possible Cause Explanation Troubleshooting Steps
Suboptimal pH of Aqueous Phase The pH of the aqueous buffer (containing the nucleic acid) is too low or too high, leading to improper protonation of (S)-C12-200 and unstable particle formation.[1][2][3]Ensure the aqueous buffer is at the optimal acidic pH (typically pH 4.0-5.0) for nucleic acid encapsulation. Verify the pH of your buffer before use.
Incorrect Lipid Ratios The molar ratio of (S)-C12-200, helper lipid (DSPC/DOPE), cholesterol, and PEG-lipid is not optimal, resulting in poorly formed particles.[4][5][6][7][8][9]Start with a well-established molar ratio from the literature (e.g., 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:DMG-PEG).[19] Systematically vary the ratios to find the optimal composition for your specific application.
Inefficient Mixing The mixing of the ethanolic lipid phase and the aqueous phase is too slow or turbulent, leading to the formation of large, heterogeneous particles.[10]If using a microfluidic system, ensure the total flow rate and flow rate ratio are optimized.[20] For manual mixing, ensure rapid and consistent addition of the lipid phase to the aqueous phase.
High Lipid Concentration The total lipid concentration in the ethanol phase is too high, increasing the likelihood of particle fusion and aggregation upon mixing.[10]Try reducing the total lipid concentration in the ethanolic stock solution.
Problem: Nanoparticle Size Increases or Aggregation Occurs During Storage
Possible Cause Explanation Troubleshooting Steps
Inappropriate Storage Temperature Storing at room temperature or undergoing freeze-thaw cycles can destabilize the nanoparticles.[12][13][14]For short-term storage (up to several months), store the LNP solution at 2-8°C.[12][13][14] Avoid repeated freeze-thaw cycles.
Lack of Cryoprotectant During Freezing Freezing an aqueous suspension of LNPs without a cryoprotectant can lead to the formation of ice crystals that force the particles together, causing irreversible aggregation.[12]If freezing is necessary, add a cryoprotectant such as sucrose or trehalose to a final concentration of 10-20% (w/v) before freezing.[12][14][16][18]
Buffer Issues During Freezing Certain buffers, like PBS, can undergo significant pH changes upon freezing, which can destabilize the LNPs.[15]Consider using an alternative buffer system that is more stable to freezing, or perform a buffer exchange into a cryoprotectant-containing solution before freezing.
Long-Term Instability in Aqueous Solution Over extended periods, even at 2-8°C, some formulations may exhibit instability.For long-term storage, consider lyophilizing the nanoparticles in the presence of a cryoprotectant.[12]

Quantitative Data Summary

The following tables provide representative formulation and storage parameters for (S)-C12-200-based LNPs. These should be used as a starting point for optimization.

Table 1: Example Formulation Parameters for (S)-C12-200 LNPs

ParameterRecommended Range/ValueReference
Lipid Molar Ratio (C12-200:DOPE:Cholesterol:DMG-PEG) 35:16:46.5:2.5[19]
Aqueous Buffer pH 4.0 - 5.0 (e.g., 50 mM Sodium Acetate)[19][20]
Lipid:Nucleic Acid (w:w) Ratio 10:1 to 40:1[19][21]
Microfluidic Mixing: Flow Rate Ratio (Aqueous:Ethanol) 3:1[19][20]
Microfluidic Mixing: Total Flow Rate 10 - 25 mL/min[19]

Table 2: Recommended Storage Conditions for (S)-C12-200 LNPs

Storage DurationConditionTemperatureCryoprotectantReference
Short-term (up to 5 months) Aqueous Suspension2°CNot required, but can be included[12][14]
Medium-term (up to 6 months) Frozen Aqueous Suspension-20°C10% (w/v) Sucrose[16]
Long-term Lyophilized (Freeze-dried)Room Temperature or 2-8°C20% (w/v) Sucrose or Trehalose[12][14]

Experimental Protocols

Protocol 1: Formulation of (S)-C12-200 LNPs using Microfluidic Mixing
  • Preparation of Stock Solutions:

    • Lipid Stock Solution (in Ethanol): Prepare individual stock solutions of (S)-C12-200, DOPE, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol. From these, prepare a mixed lipid stock solution with the desired molar ratio (e.g., 35:16:46.5:2.5).

    • Nucleic Acid Stock Solution (in Aqueous Buffer): Dissolve the nucleic acid (e.g., mRNA) in a low pH buffer, such as 50 mM sodium acetate at pH 4.0.

  • Microfluidic Mixing:

    • Set up a microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution and the nucleic acid stock solution into separate syringes.

    • Set the total flow rate (e.g., 12 mL/min) and the flow rate ratio of the aqueous to the organic phase (e.g., 3:1).

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the lipids and encapsulation of the nucleic acid.

  • Purification and Concentration:

    • Buffer Exchange: To remove ethanol and unencapsulated nucleic acid, perform dialysis or tangential flow filtration (TFF) against a neutral buffer (e.g., PBS, pH 7.4).

    • Concentration: If necessary, concentrate the LNP solution to the desired final concentration using TFF.

    • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

Protocol 2: Characterization of (S)-C12-200 LNPs
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Dilute a small aliquot of the LNP suspension in the appropriate buffer (e.g., PBS).

    • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

    • Record the Z-average diameter and the PDI. A PDI value below 0.2 is generally considered acceptable for monodisperse populations.

  • Zeta Potential Measurement:

    • Dilute a small aliquot of the LNP suspension in an appropriate low ionic strength buffer.

    • Analyze the sample using a DLS instrument with zeta potential measurement capabilities.

    • The zeta potential provides an indication of the surface charge of the nanoparticles and their colloidal stability.

  • Encapsulation Efficiency:

    • Use a nucleic acid quantification assay (e.g., RiboGreen assay) to measure the amount of encapsulated nucleic acid.

    • Measure the total amount of nucleic acid in a sample of LNPs after disrupting them with a surfactant (e.g., Triton X-100).

    • Measure the amount of unencapsulated, free nucleic acid in an intact LNP sample.

    • Calculate the encapsulation efficiency as: ((Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid) * 100%.

Visualizations

Troubleshooting_Workflow cluster_time Timing of Aggregation cluster_immediate_causes Immediate Aggregation Causes cluster_storage_causes Storage Aggregation Causes cluster_solutions Solutions start Aggregation Observed immediate Immediate (Post-Formulation) start->immediate storage During Storage start->storage ph Suboptimal pH immediate->ph ratio Incorrect Lipid Ratios immediate->ratio mixing Inefficient Mixing immediate->mixing temp Inappropriate Temperature storage->temp freeze Freeze-Thaw Cycles storage->freeze buffer Buffer Instability storage->buffer long_term Long-Term Aqueous Instability storage->long_term optimize_ph Optimize Aqueous Buffer pH (4.0-5.0) ph->optimize_ph optimize_ratio Optimize Lipid Molar Ratios ratio->optimize_ratio optimize_mixing Optimize Mixing Parameters (Flow Rate) mixing->optimize_mixing refrigerate Store at 2-8°C temp->refrigerate cryo Add Cryoprotectants (Sucrose/Trehalose) freeze->cryo buffer->cryo lyophilize Lyophilize for Long-Term Storage long_term->lyophilize cryo->lyophilize

Caption: Troubleshooting workflow for (S)-C12-200 nanoparticle aggregation.

LNP_Formulation_Workflow cluster_inputs Input Materials cluster_process Formulation Process cluster_output Final Product & QC lipids Lipid Mixture in Ethanol ((S)-C12-200, DOPE, Chol, PEG-Lipid) mixing Microfluidic Mixing lipids->mixing nucleic_acid Nucleic Acid in Aqueous Buffer (pH 4-5) nucleic_acid->mixing purification Buffer Exchange (Dialysis/TFF) into PBS (pH 7.4) mixing->purification concentration Concentration & Sterile Filtration purification->concentration final_lnp Stable (S)-C12-200 LNPs concentration->final_lnp qc Characterization: - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency final_lnp->qc Quality Control

Caption: Experimental workflow for (S)-C12-200 LNP formulation and characterization.

References

Technical Support Center: Enhancing Endosomal Escape of (S)-C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the endosomal escape of (S)-C12-200 lipid nanoparticles (LNPs).

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the cytosolic delivery of nucleic acid payloads using (S)-C12-200 LNPs.

Issue Potential Cause Recommended Solution
Low transfection efficiency despite high cellular uptake. Inefficient endosomal escape. This is a primary bottleneck, with reports indicating that as little as 2% of siRNA successfully escapes the endosome.[1][2][3]1. Optimize Helper Lipid: Replace standard phospholipids like DSPC with fusogenic lipids such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[4][5] DOPE's conical shape promotes the formation of non-bilayer structures, facilitating membrane fusion and endosomal disruption.[5] 2. Adjust Cholesterol Content: While cholesterol stabilizes the LNP structure, substituting it with phytosterols like β-sitosterol has been shown to increase endosomal perturbation events significantly.[6] 3. Vary (S)-C12-200 Molar Ratio: The molar ratio of the ionizable lipid is critical. Systematically vary the ratio of (S)-C12-200 to other lipid components to find the optimal formulation for your specific cell type and payload.
High batch-to-batch variability in transfection efficiency. Inconsistent LNP physicochemical properties. Minor variations in formulation parameters can alter particle size, polydispersity index (PDI), and surface charge, all of which impact biological performance.1. Standardize Formulation Process: Utilize a controlled and reproducible manufacturing method, such as microfluidic mixing, to ensure consistent LNP characteristics.[7] 2. Characterize Each Batch: Thoroughly characterize each new batch of LNPs for size, PDI, zeta potential, and encapsulation efficiency. Refer to the table below for typical physicochemical properties.
Observed cytotoxicity or inflammatory response. Toxicity of ionizable lipids. Metabolites of ionizable lipids, including C12-200, can sometimes induce inflammatory responses or cellular toxicity.[1]1. Use Stereopure (S)-C12-200: Studies have shown that stereopure (S)-C12-200 LNPs can deliver mRNA up to 6.1-fold more effectively in vivo compared to racemic mixtures, potentially allowing for lower, less toxic doses.[1] 2. Purify LNPs: Ensure thorough removal of any residual solvents or unencapsulated components from the formulation. 3. Assess Empty LNP Toxicity: Test the toxicity of "empty" LNPs (without the nucleic acid payload) to isolate the effect of the lipid components.
Difficulty in quantifying endosomal escape accurately. Limitations of the chosen assay. Different assays for measuring endosomal escape have distinct advantages and disadvantages. For instance, indirect methods like transfection assays can be influenced by downstream processes.[8]1. Employ a Direct Assay: Utilize a direct assay for endosomal escape, such as the Galectin-8/9 recruitment assay or a split-luciferase system.[6][9][10] These provide a more direct measure of endosomal membrane rupture. 2. Use Multiple Assays: Corroborate findings from one assay with another (e.g., combining a reporter gene assay with direct visualization via microscopy).

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for (S)-C12-200-mediated endosomal escape?

A1: The prevailing theory is that the ionizable lipid (S)-C12-200, which is neutral at physiological pH, becomes protonated in the acidic environment of the late endosome (pH 5.5-6.5).[11][12] This positive charge facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane.[1][10] This interaction is thought to induce a structural change in the lipid arrangement, promoting the formation of a non-lamellar, hexagonal (HII) phase that destabilizes the endosomal membrane, leading to the release of the nucleic acid payload into the cytoplasm.[10]

Q2: How does the helper lipid influence the endosomal escape of (S)-C12-200 particles?

A2: Helper lipids, particularly those with a cone shape like DOPE, are considered "fusogenic."[5] They do not form stable bilayers on their own but can promote the transition from a bilayer to a non-bilayer (hexagonal) structure when mixed with other lipids.[10] This property is believed to lower the energy barrier for the fusion of the LNP with the endosomal membrane, thereby enhancing the escape process.[5][13] Studies have shown that C12-200 LNPs formulated with DOPE outperform those with DSPC.[4][5]

Q3: What is the significance of the apparent pKa of the LNP formulation?

A3: The apparent pKa represents the pH at which 50% of the ionizable lipids in the LNP are protonated.[4] This is a critical parameter as it determines where in the endo-lysosomal pathway the LNP will become maximally charged and fusogenic. For effective endosomal escape, the pKa should be low enough to avoid significant positive charge at neutral pH (which can cause toxicity) but high enough to allow for protonation within the endosome. A reduction in the molar amount of PEG-lipid in the formulation has been shown to increase the apparent pKa, which is associated with improved delivery efficiency.[4]

Q4: Can the nanostructure of the LNP, independent of lipid composition, affect endosomal escape?

A4: Yes, the internal nanostructure of the LNP can regulate endosomal escape.[14] Beyond just the lipid components, designing LNPs with specific topologies, such as a cuboplex (bicontinuous cubic) structure, can lower the energetic cost of fusion with the endosomal membrane.[2][3][14] These structures have been shown to be more effective at endosomal escape than traditional lipoplex (lamellar) structures, even with the same lipid composition.[14]

Q5: What are the standard methods to measure the endosomal escape of (S)-C12-200 particles?

A5: Several assays are commonly used, each with its own set of advantages and limitations. These can be broadly categorized as:

  • Leakage Assays: These assays, such as the calcein leakage assay, rely on the release of a quenched fluorescent dye from the endosome into the cytosol, where it becomes fluorescent.[9]

  • Reporter Gene/Protein Assays: These include luciferase or GFP reporter systems where the expression of the reporter protein is dependent on the successful cytosolic delivery and translation of its mRNA.[8][]

  • Complementation Assays: Split-protein systems (e.g., split-GFP or split-luciferase) are used where two non-functional fragments of a protein are brought together to form a functional, detectable protein only upon release into the same cytosolic compartment.[9]

  • Direct Imaging: Techniques like confocal microscopy with fluorescently labeled RNA or LNPs are used to visualize colocalization with endosomal markers and subsequent release into the cytoplasm.[10][] Galectin-based reporter systems, which fluorescently label damaged endosomes, are also a powerful imaging tool.[6][10]

Quantitative Data Summary

Table 1: Physicochemical Properties of C12-200 LNPs

ParameterTypical ValueSignificance
Average Particle Size70 - 100 nmInfluences biodistribution and cellular uptake.[7]
Polydispersity Index (PDI)< 0.2Indicates a narrow, uniform particle size distribution.[7]
Zeta PotentialNear-neutral at physiological pHMinimizes non-specific interactions in circulation.
Encapsulation Efficiency> 90%High encapsulation protects the nucleic acid payload.[7]
Apparent pKa6.0 - 6.5Optimal for protonation in the endosome and subsequent escape.[4]

Table 2: Impact of Formulation on In Vivo Efficacy

Formulation VariableObservationFold ImprovementReference
Stereochemistry of C12-200Stereopure C12-200-S vs. Racemic/C12-200-RUp to 6.1x more mRNA delivery[1]
Helper LipidDOPE vs. DSPCSignificantly enhanced transfection[4][5]
Cholesterol Analogueβ-sitosterol vs. Cholesterol~10x increase in endosomal perturbation[6]

Experimental Protocols

Protocol 1: Calcein Leakage Assay for Endosomal Escape

Objective: To quantify endosomal membrane disruption by measuring the release of calcein from endosomes into the cytosol.

Methodology:

  • Cell Seeding: Plate cells of interest in a 96-well, black, clear-bottom plate and culture overnight.

  • Calcein Loading: Incubate cells with a high concentration of calcein-AM (e.g., 1-2 µM). The AM ester allows it to cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein in the cytosol.

  • Quenching: Wash the cells and incubate with CoCl₂ or another quenching agent. This will quench the fluorescence of any calcein remaining in the extracellular medium.

  • LNP Treatment: Treat the calcein-loaded cells with the (S)-C12-200 LNP formulations at various concentrations. Include a positive control (e.g., a known lysosomotropic agent like chloroquine) and a negative control (untreated cells).

  • Incubation: Incubate for a period sufficient for LNP uptake and endosomal escape (e.g., 4-24 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader (Excitation ~495 nm, Emission ~515 nm). An increase in fluorescence indicates that the LNPs have disrupted the endosomal membrane, allowing calcein to be released from the quenching environment of the endosome into the cytosol.[9]

Protocol 2: Galectin-8 (Gal8) Recruitment Imaging Assay

Objective: To visualize and quantify endosomal rupture events directly. Galectin-8 fused to a fluorescent protein (e.g., Gal8-GFP) is recruited to damaged endosomes, appearing as distinct puncta.[6]

Methodology:

  • Cell Line: Use a stable cell line expressing Gal8-GFP. Alternatively, transiently transfect cells with a Gal8-GFP plasmid 24 hours before the experiment.

  • Cell Seeding: Plate the Gal8-GFP expressing cells on glass-bottom dishes suitable for live-cell imaging.

  • LNP Treatment: Add the (S)-C12-200 LNP formulations (which can be co-labeled with a fluorescent dye like Cy5 for visualization) to the cells.

  • Live-Cell Imaging: Use a confocal or high-content imaging system to acquire time-lapse images. Capture both the GFP channel (for Gal8 puncta) and the channel for the labeled LNPs.

  • Image Analysis: Quantify the number and intensity of Gal8-GFP puncta per cell over time. An increase in puncta indicates endosomal escape events. Colocalization of Gal8-GFP puncta with the labeled LNPs provides direct evidence of LNP-mediated endosomal rupture.[6][10]

Diagrams

Endosomal_Escape_Pathway Figure 1: LNP Endocytosis and Endosomal Escape Pathway cluster_0 Extracellular Space (pH 7.4) cluster_1 Intracellular Pathway LNP LNP ((S)-C12-200 Neutral) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH 6.0-6.5) Endocytosis->EarlyEndosome EarlyEndosome->LNP Recycling LateEndosome Late Endosome (pH 5.0-6.0) (S)-C12-200 Protonated EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.0) Payload Degradation LateEndosome->Lysosome Fusion Cytosol Cytosol (pH 7.2) Payload Release & Action LateEndosome->Cytosol Endosomal Escape (Membrane Destabilization) Troubleshooting_Logic Figure 2: Troubleshooting Low Transfection Efficiency cluster_solutions Solutions for Endosomal Escape Start Start: Low Transfection Efficiency Observed CheckUptake Is Cellular Uptake High? Start->CheckUptake LowUptake Problem: Poor Cellular Uptake Action: Modify Surface Charge/Targeting CheckUptake->LowUptake No HighUptake Problem: Inefficient Endosomal Escape CheckUptake->HighUptake Yes Opt_Helper Optimize Helper Lipid (e.g., use DOPE) HighUptake->Opt_Helper Opt_Chol Modify Sterol Component (e.g., β-sitosterol) HighUptake->Opt_Chol Opt_Ratio Vary (S)-C12-200 Molar Ratio HighUptake->Opt_Ratio Experimental_Workflow Figure 3: General Experimental Workflow for Assay Selection Formulate Formulate (S)-C12-200 LNP Variants Characterize Physicochemical Characterization (Size, PDI, pKa) Formulate->Characterize AssayType Select Assay Type Characterize->AssayType Imaging Direct Visualization (Gal8-GFP, Microscopy) AssayType->Imaging Qualitative/ Direct Reporter Functional Readout (Luciferase, GFP Expression) AssayType->Reporter Quantitative/ Indirect Leakage Membrane Disruption (Calcein Leakage) AssayType->Leakage Quantitative/ Direct Analyze Analyze Data & Compare Formulations Imaging->Analyze Reporter->Analyze Leakage->Analyze

References

Technical Support Center: (S)-C12-200 LNP Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting pH during (S)-C12-200 lipid nanoparticle (LNP) formulation.

Frequently Asked Questions (FAQs)

Q1: Why is an acidic pH required during the initial formulation of (S)-C12-200 LNPs?

A1: An acidic environment, typically around pH 4.0, is crucial for the efficient encapsulation of nucleic acid payloads like mRNA and siRNA.[1][2] (S)-C12-200 is an ionizable cationic lipid that possesses a tertiary amine group.[1][3] At an acidic pH below its pKa, this amine group becomes protonated, resulting in a positive charge.[3] This positive charge facilitates electrostatic interactions with the negatively charged phosphate backbone of nucleic acids, promoting their condensation and encapsulation within the core of the LNP as it self-assembles.[4][5]

Q2: What is the optimal pH for the aqueous buffer during the initial mixing step?

A2: For (S)-C12-200 LNP formulations, an aqueous buffer with a pH in the range of 4.0-5.0 is commonly recommended.[1][2] A frequently used buffer is 50 mM sodium acetate at pH 4.0.[1] This pH ensures that the (S)-C12-200 lipid is sufficiently protonated to effectively bind and encapsulate the nucleic acid cargo.

Q3: Why is it necessary to adjust the pH to a neutral level after LNP formation?

A3: Adjusting the pH to a neutral level, such as pH 7.4, is a critical step for several reasons. Firstly, the low-pH environment can be detrimental to the stability of the lipids over time.[1] Neutralization helps to minimize potential lipid hydrolysis and maintain the integrity of the LNPs. Secondly, for in vitro and in vivo applications, a physiological pH is required to ensure biocompatibility and prevent cellular toxicity.[3] At neutral pH, the surface charge of the LNPs becomes near-neutral, which can reduce interactions with blood components and enhance circulation time.[1][3]

Q4: How is the pH of the LNP formulation typically adjusted to a neutral level?

A4: The pH is typically raised to a neutral level (e.g., pH 7.4) through buffer exchange techniques. Common methods include:

  • Dialysis: The LNP solution is dialyzed against a neutral buffer, such as phosphate-buffered saline (PBS), using appropriate molecular weight cut-off (MWCO) tubing.[1] This method is effective for removing ethanol and adjusting the pH.

  • Dilution: For smaller scale preparations, the LNP solution can be diluted with a neutral buffer like PBS.[1]

Q5: What is the apparent pKa of (S)-C12-200 LNPs and why is it important?

A5: The apparent pKa of an LNP formulation is the pH at which 50% of the ionizable lipids are protonated. For LNPs formulated with C12-200, the apparent pKa has been reported to be around 6.96.[1] This property is critical for the endosomal escape of the nucleic acid payload. After the LNPs are taken up by cells into endosomes, the acidic environment of the endosome (pH 5.5-6.5) causes the ionizable lipids to become positively charged. This charge promotes the disruption of the endosomal membrane, allowing the encapsulated cargo to be released into the cytoplasm where it can exert its therapeutic effect.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) The pH of the aqueous buffer was too high during formulation.Ensure the aqueous buffer (e.g., sodium acetate) is at the optimal pH of 4.0. Verify the pH of your buffer stock before use.
Inefficient mixing of the lipid and aqueous phases.For manual mixing, ensure rapid and vigorous pipetting or vortexing. For microfluidics, optimize the total flow rate (TFR) and flow rate ratio (FRR), with a 3:1 aqueous to ethanol ratio being common.[6]
Particle Aggregation / Cloudy Solution The pH of the final LNP solution is too low.Verify that the pH has been successfully adjusted to a neutral pH (e.g., 7.4) after formulation. Ensure complete buffer exchange during dialysis or adequate dilution with a neutral buffer.
Suboptimal storage conditions.Store the final LNP formulation at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[1]
High Polydispersity Index (PDI > 0.2) Inconsistent mixing during formulation.Utilize a microfluidic mixing system for more controlled and reproducible LNP formation, which generally results in a lower PDI.[6][7]
The formulation was not maintained at a consistent temperature.Perform the formulation steps at room temperature unless otherwise specified in your protocol.
Inconsistent Particle Size Between Batches Variations in the mixing process.Standardize the mixing method and parameters. Microfluidic systems offer higher batch-to-batch consistency compared to manual mixing.[7]
The pH of the initial aqueous buffer varies between batches.Prepare a large stock of the acidic aqueous buffer and verify its pH before each use to ensure consistency.

Quantitative Data

Table 1: Typical Physicochemical Properties of (S)-C12-200 LNPs

The following table summarizes the expected characteristics of (S)-C12-200 LNPs formulated under standard acidic conditions and after neutralization for storage and use. These values are representative and can be influenced by factors such as lipid ratios, cargo, and mixing parameters.

Parameter During Formulation (pH 4.0) After Neutralization (pH 7.4)
Particle Size (nm) 80 - 15080 - 150
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) PositiveNear-neutral to slightly negative
Encapsulation Efficiency (%) > 90%> 90%

Data compiled from principles discussed in the cited literature.

Experimental Protocols

Protocol 1: Formulation of (S)-C12-200 LNPs using Microfluidics

This protocol describes the formulation of (S)-C12-200 LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • (S)-C12-200

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA cargo

  • Absolute ethanol (RNase-free)

  • 50 mM Sodium Acetate buffer, pH 4.0 (RNase-free)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing system and cartridges

Procedure:

  • Preparation of Lipid Stock Solution (in Ethanol):

    • Prepare individual stock solutions of (S)-C12-200, Cholesterol, DSPC, and DMG-PEG 2000 in absolute ethanol.

    • Combine the lipid stock solutions in the desired molar ratio (e.g., 50:38.5:10:1.5 of (S)-C12-200:Cholesterol:DSPC:DMG-PEG 2000) to create the final ethanolic lipid mixture. Mix thoroughly.

  • Preparation of Aqueous mRNA Solution:

    • Dilute the mRNA cargo to the desired concentration (e.g., 0.1-0.2 mg/mL) in 50 mM sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the ethanolic lipid mixture into the organic phase inlet and the aqueous mRNA solution into the aqueous phase inlet.

    • Set the flow rate ratio (FRR) to 3:1 (aqueous:organic).

    • Set the total flow rate (TFR) to a suitable value (e.g., 12 mL/min).

    • Initiate the mixing process and collect the resulting LNP solution.

  • pH Adjustment and Buffer Exchange:

    • Transfer the collected LNP solution to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against 1000 volumes of PBS (pH 7.4) overnight at 4°C, with at least one buffer change. This step removes the ethanol and adjusts the pH to a neutral level.

  • Characterization and Storage:

    • Measure the particle size, PDI, and zeta potential of the final LNP solution using Dynamic Light Scattering (DLS).

    • Determine the mRNA encapsulation efficiency using a RiboGreen assay or similar method.

    • Sterile filter the LNP solution through a 0.22 µm filter if required.

    • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & pH Adjustment cluster_analysis Quality Control & Storage prep_lipids Prepare Ethanolic Lipid Mix mixing Microfluidic Mixing (FRR 3:1) prep_lipids->mixing prep_mrna Prepare Aqueous mRNA Solution (pH 4.0) prep_mrna->mixing dialysis Dialysis against PBS (pH 7.4) mixing->dialysis characterization Characterization (Size, PDI, EE%) dialysis->characterization storage Storage (4°C or -80°C) characterization->storage

Caption: Experimental workflow for (S)-C12-200 LNP formulation.

Troubleshooting_Tree start Problem with LNP Formulation q1 Low Encapsulation Efficiency? start->q1 q2 High PDI or Aggregation? start->q2 a1_yes Check Aqueous Buffer pH (should be 4.0) q1->a1_yes Yes a1_no Optimize Mixing (Flow Rate, Ratio) q1->a1_no No a2_yes Verify Final Buffer pH (should be 7.4) q2->a2_yes Yes a2_no Review Mixing Method (Consider Microfluidics) q2->a2_no No

Caption: Troubleshooting decision tree for pH-related issues.

References

Validation & Comparative

A Comparative Guide to the In- vivo Efficacy of (S)-C12-200 Versus Leading Lipids for RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of RNA therapeutics is rapidly evolving, with lipid nanoparticles (LNPs) emerging as the leading platform for in vivo delivery.[1] The choice of ionizable lipid is a critical determinant of the efficacy and safety of these formulations.[2][3] This guide provides an objective comparison of the in vivo performance of the ionizable lipidoid (S)-C12-200 against other prominent lipids in the field, supported by experimental data. C12-200 is a branched-chain ionizable lipidoid that has been utilized in LNPs for the delivery of various RNA modalities, including mRNA and siRNA.[4][5][6]

Comparative In Vivo Efficacy Data

The in vivo efficacy of LNP formulations is a multi-faceted evaluation, primarily focusing on protein expression from delivered mRNA, gene silencing from siRNA, and overall safety and biodistribution. Below are summaries of studies that have directly compared C12-200 with other leading ionizable lipids.

Table 1: Comparison of Luciferase mRNA Delivery in Mice

This table summarizes the results from a study comparing the in vivo efficacy of LNPs formulated with 306Oi10, DLin-MC3-DMA (MC3), and C12-200 for delivering firefly luciferase mRNA (mLuc).

Ionizable LipidmRNA Dose (mg/kg)Route of AdministrationKey Finding (Total Organ Expression)Reference
306Oi10 0.5Intravenous> 3-fold higher expression than MC3[7]
DLin-MC3-DMA (MC3) 0.5Intravenous-[7]
C12-200 0.5Intravenous> 20-fold lower expression than 306Oi10[7]
Table 2: In Vivo Luciferase Expression at Injection Site

This table presents data from a study comparing luciferase expression following intramuscular injection of LNPs formulated with SM-102, ALC-0315, MC3, and C12-200.

Ionizable LipidKey Finding (Luciferase Expression at Injection Site)Reference
SM-102 High level of expression[8]
ALC-0315 High level of expression (no significant difference from SM-102)[8]
DLin-MC3-DMA (MC3) Significantly lower expression than SM-102 and ALC-0315[8]
C12-200 Significantly lower expression than SM-102 and ALC-0315[8]
Table 3: Impact of Ionizable Lipid Tail Length on In Vivo Efficacy

This study investigated how modifying the alkyl tail length of the C12-200 lipid scaffold affects in vivo mRNA delivery.

Ionizable LipidmRNA CargoKey Finding (vs. C12-200)Reference
C10-200 Luciferase10-fold enhanced liver transfection[9]
C12-200 LuciferaseBenchmark[9]
C9-200 Cas93-fold increase in indels[9]
C12-200 Cas9Benchmark[9]
C13-200 Erythropoietin (EPO)Similar EPO production levels[9]
C12-200 Erythropoietin (EPO)Benchmark[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies.

Protocol 1: In Vivo Luciferase mRNA Delivery (Intravenous)
  • LNP Formulation: Lipids (ionizable lipid, DOPE, cholesterol, and C14-PEG2000) were combined at specific molar ratios.[7] The lipids were mixed with an aqueous buffer containing firefly luciferase mRNA at a low pH to facilitate encapsulation. The resulting LNPs were then neutralized to physiological pH.

  • Animal Model: BALB/c mice were used for the in vivo experiments.

  • Administration: LNPs carrying 0.5 mg/kg of mRNA were injected into the mice via the tail vein.[7]

  • Efficacy Measurement: Six hours post-injection, the organs were harvested. Luciferase expression was quantified by measuring luminescence after the addition of a luciferin substrate.[7]

  • Safety Assessment: Serum cytokine levels (TNFα and IL-6) were measured 3-6 hours post-injection to assess acute inflammatory responses. Liver toxicity was evaluated through histological analysis of liver tissue sections.[7]

Protocol 2: In Vivo Luciferase mRNA Delivery (Intramuscular)
  • LNP Formulation: LNPs were prepared using a microfluidic mixing system. The lipid components consisted of an ionizable lipid (SM-102, ALC-0315, MC3, or C12-200), DSPC, cholesterol, and a PEGylated lipid.[8]

  • Animal Model: Specific mouse models were utilized for the vaccination and expression studies.

  • Administration: LNPs were administered via intramuscular injection.

  • Efficacy Measurement: In vivo luciferase expression was monitored at the injection site at 6, 24, and 48 hours post-injection using an in vivo imaging system (IVIS).[8]

Visualizations

The following diagrams illustrate key processes and workflows relevant to the in vivo evaluation of LNP efficacy.

G cluster_prep LNP Formulation cluster_invivo In Vivo Study lipid_mix Lipid Mixture (e.g., C12-200, DSPC, Chol, PEG) mixing Microfluidic Mixing (Low pH Buffer) lipid_mix->mixing rna RNA Cargo (e.g., mRNA) rna->mixing neutralize Neutralization & Dialysis mixing->neutralize qc Characterization (Size, PDI, Encapsulation) neutralize->qc injection Administration (e.g., IV, IM) qc->injection Formulated LNPs animal Animal Model (e.g., BALB/c Mice) injection->animal biodist Biodistribution & Efficacy (e.g., IVIS Imaging) animal->biodist analysis Tissue Harvest & Analysis (e.g., Luciferase Assay, Histology) biodist->analysis

Caption: Experimental workflow for in vivo LNP efficacy testing.

G LNP LNP in Circulation (pH 7.4) Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis Endosome Endosome (pH ~6.5) Endocytosis->Endosome LateEndosome Late Endosome / Lysosome (pH ~5.0-5.5) Endosome->LateEndosome Protonation Ionizable Lipid Protonation (Positive Charge) LateEndosome->Protonation MembraneDisruption Endosomal Membrane Disruption Protonation->MembraneDisruption Release mRNA Release to Cytosol MembraneDisruption->Release Translation Protein Translation Release->Translation

Caption: LNP-mediated mRNA delivery and endosomal escape pathway.

References

Head-to-Head Comparison: (S)-C12-200 and MC3 for Nucleic Acid Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

In the rapidly advancing field of nucleic acid therapeutics, the choice of a delivery vehicle is paramount to ensuring the efficacy and safety of the final product. Among the leading non-viral vectors, lipid nanoparticles (LNPs) have emerged as a clinically validated and versatile platform. At the core of these LNPs are ionizable cationic lipids, which play a critical role in encapsulating and delivering the nucleic acid payload to the target cells. This guide provides a comprehensive head-to-head comparison of two prominent ionizable lipids: (S)-C12-200 and DLin-MC3-DMA (MC3), offering researchers a data-driven resource for selecting the optimal lipid for their specific application.

Executive Summary

Both (S)-C12-200 and MC3 are ionizable lipids widely employed in the formulation of LNPs for the delivery of siRNA and mRNA. MC3, a key component of the FDA-approved siRNA therapeutic Onpattro®, has a well-established clinical track record.[1] (S)-C12-200, a stereopure isomer of C12-200, has demonstrated high potency in preclinical studies for mRNA delivery. The selection between these two lipids is often contingent on the specific nucleic acid payload, the target tissue, and the desired therapeutic outcome. This guide will delve into their physicochemical properties, comparative in vitro and in vivo performance, and safety profiles, supported by experimental data from published studies.

Physicochemical Properties

The physicochemical properties of ionizable lipids, particularly their pKa, are critical determinants of LNP performance. The pKa dictates the lipid's charge state within different biological compartments, influencing both nucleic acid encapsulation and endosomal escape.

Property(S)-C12-200DLin-MC3-DMA (MC3)Reference
Molecular Formula C70H145N5O5C43H79NO2[1][2]
pKa 7.126.44[2][3][4]
Primary Application mRNA and siRNA deliverysiRNA and mRNA delivery[1][3][5][6][7][8]

The higher pKa of (S)-C12-200 suggests that it becomes protonated at a slightly higher pH compared to MC3. This property can influence its interaction with the endosomal membrane and subsequent release of the nucleic acid payload into the cytoplasm. An optimal pKa range of 6 to 7 is generally considered ideal for developing RNA-LNPs.[2]

In Vitro Performance Comparison

The choice between (S)-C12-200 and MC3 can be influenced by the target cell type, as demonstrated in various in vitro studies.

One study focusing on placental mRNA delivery to trophoblast cells found that LNPs formulated with C12-200 and the phospholipid DOPE resulted in significantly higher mRNA transfection efficiency compared to those formulated with MC3.[5] In fact, no LNPs prepared with DLin-MC3-DMA yielded high luciferase expression in these cells.[5]

Conversely, other studies have shown that in certain immortalized cell lines, LNPs formulated with SM-102, another ionizable lipid, exhibited superior protein expression compared to both MC3 and C12-200.[1]

In Vivo Performance Comparison

In vivo studies provide a more comprehensive understanding of LNP performance, taking into account factors such as biodistribution, clearance, and interaction with the immune system.

A direct comparison of LNPs carrying firefly luciferase mRNA in mice demonstrated that a novel branched-tail lipid, 306Oi10, produced significantly higher total organ expression than both MC3 and C12-200.[3] In this study, MC3-formulated LNPs showed over 3-fold higher expression than C12-200-formulated LNPs at a 0.5 mg/kg mRNA dose.[3] The majority of expression for all three LNPs was observed in the liver.[3]

Another in vivo study comparing four different ionizable lipids found that LNPs based on ALC-0315 and SM-102 achieved significantly higher protein expression than those with MC3 and C12-200.[1]

Safety and Immunogenicity

The safety profile of LNPs is a critical consideration for clinical translation. Both the ionizable lipid and the overall LNP formulation can contribute to potential toxicity and immunogenicity.

In a comparative in vivo study, histological analysis of mouse livers two weeks after injection of LNPs at a 0.5 mg/kg mRNA dose revealed dark clusters of cells, indicative of necrosis and acute toxicity, in some samples treated with both C12-200 and MC3.[3] It is important to note that the clinical dose of MC3 in Patisiran is substantially lower.[3] Measurement of serum cytokines (TNFα and IL-6) showed slight increases with both C12-200 and MC3 LNPs, though these did not indicate an acute immune response.[3] Both DLin-MC3-DMA and C12-200 have been observed to have immunostimulatory effects.[9]

Experimental Protocols

The following is a generalized protocol for the formulation and in vivo evaluation of LNPs, synthesized from methodologies described in the cited literature.

LNP Formulation (Microfluidics Method)

  • Lipid Stock Preparation: Prepare separate ethanol stock solutions of the ionizable lipid ((S)-C12-200 or MC3), DSPC, cholesterol, and a PEG-lipid at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Nucleic Acid Preparation: Dilute the mRNA or siRNA in an aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol solution with the nucleic acid-aqueous solution at a defined flow rate ratio (e.g., 1:3 ethanol to aqueous).

  • Dialysis and Concentration: Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) to remove ethanol and concentrate the LNPs using a centrifugal filter device.

  • Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Efficacy Study (Luciferase mRNA Delivery in Mice)

  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6).

  • LNP Administration: Administer the LNP-encapsulated luciferase mRNA to the mice via intravenous (tail vein) injection at a specified dose (e.g., 0.5 mg/kg).

  • Bioluminescence Imaging: At a predetermined time point post-injection (e.g., 6 hours), anesthetize the mice and administer a luciferin solution. Image the mice using an in vivo imaging system (IVIS) to quantify luciferase expression in various organs.

  • Data Analysis: Quantify the bioluminescence signal (total flux) in the region of interest (e.g., liver) for each treatment group and compare the results.

Visualizing the LNP Delivery Pathway

The following diagram illustrates the generalized pathway of LNP-mediated nucleic acid delivery into a target cell.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream (Neutral pH) cluster_cell Target Cell LNP_blood LNP with Neutral Ionizable Lipid Endocytosis Endocytosis LNP_blood->Endocytosis Cellular Uptake Endosome Endosome (Acidic pH) Ionizable Lipid becomes Positively Charged Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Membrane Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Payload_Release Nucleic Acid Payload Release Translation mRNA Translation (Protein Production) Payload_Release->Translation mRNA RISC siRNA incorporated into RISC (Gene Silencing) Payload_Release->RISC siRNA

Caption: Generalized pathway of LNP-mediated nucleic acid delivery.

Logical Flow of LNP Formulation and Evaluation

The following diagram outlines the logical workflow for the formulation and evaluation of LNPs for nucleic acid delivery.

LNP_Workflow node_formulation LNP Formulation Select Ionizable Lipid ((S)-C12-200 or MC3) Select Helper Lipids (DSPC, Cholesterol) Select PEG-Lipid Microfluidic Mixing node_characterization Physicochemical Characterization Particle Size & PDI Zeta Potential Encapsulation Efficiency node_formulation->node_characterization node_invitro In Vitro Evaluation Cellular Uptake Transfection Efficiency Cytotoxicity node_characterization->node_invitro node_invivo In Vivo Evaluation Biodistribution Efficacy (Gene Expression/Silencing) Safety/Toxicity node_characterization->node_invivo node_analysis Data Analysis & Comparison node_invitro->node_analysis node_invivo->node_analysis

Caption: Logical workflow for LNP formulation and evaluation.

Conclusion

The choice between (S)-C12-200 and MC3 for LNP-mediated nucleic acid delivery is multifaceted and should be guided by empirical data. While MC3 has the advantage of being a component of an FDA-approved drug, indicating a well-understood safety and manufacturing profile, (S)-C12-200 has shown promise in specific preclinical applications, particularly for mRNA delivery to certain cell types. The available data suggests that neither lipid is universally superior, and the optimal choice will depend on the specific therapeutic context. Researchers are encouraged to perform head-to-head comparisons using their specific nucleic acid payload and target cell or tissue type to make an informed decision. This guide provides a foundational framework and summary of existing data to aid in this critical selection process.

References

Validating Gene Silencing: A Comparative Guide to (S)-C12-200 siRNA LNPs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and validated delivery of small interfering RNA (siRNA) is a cornerstone of modern therapeutics. This guide provides a comprehensive comparison of (S)-C12-200 lipid nanoparticle (LNP) technology for siRNA delivery against other leading alternatives, supported by experimental data and detailed protocols to aid in the validation of gene silencing.

The advent of RNA interference (RNAi) has opened new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA molecules to their target cells in vivo remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, with various formulations demonstrating clinical success. Among these, LNPs formulated with the ionizable lipidoid (S)-C12-200 have shown considerable promise. This guide will delve into the performance of (S)-C12-200 siRNA LNPs in comparison to other widely used delivery systems, providing the necessary data and methodologies for rigorous scientific evaluation.

Performance Comparison of siRNA Delivery Platforms

The in vivo efficacy of siRNA delivery systems is a critical determinant of their therapeutic potential. The following tables summarize quantitative data from preclinical studies, comparing the gene silencing efficiency of LNPs formulated with C12-200 to other ionizable lipids, such as DLin-MC3-DMA, a component of the first FDA-approved siRNA-LNP therapeutic. The primary endpoint in these studies is typically the knockdown of a specific gene, often Factor VII in mice, due to its hepatic expression and easily measurable levels in the blood.

LNP Formulation Ionizable Lipid siRNA Target Dose (mg/kg) Gene Silencing Efficiency (% Knockdown) Animal Model Reference
C12-200 LNP(S)-C12-200Factor VII0.03~44%Mice[1]
C12-200 LNP (co-formulated with mRNA)(S)-C12-200Factor VII0.03~87%Mice[1]
L319 LNPL319Factor VII0.01~75%Mice
DLin-MC3-DMA LNPDLin-MC3-DMAFactor VII0.005~50%Mice[2][3]
DLin-MC3-DMA LNPDLin-MC3-DMATransthyretin (TTR)0.03>80%Non-human primates[4]
ALC-0315 LNPALC-0315Factor VII1~98.4%Mice[5]
DLin-MC3-DMA LNPDLin-MC3-DMAFactor VII1~84.7%Mice[5]
LAF4-Stp1 XP LNPLAF4-Stp1Factor VIIINot specifiedSuperior to DLin-MC3-DMAMice[6]

Table 1: In Vivo Gene Silencing Efficiency of Various LNP-siRNA Formulations. This table provides a comparative overview of the gene knockdown capabilities of different LNP formulations. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

LNP Component Molar Ratio (%) Reference
C12-200 Formulation
(S)-C12-200 (Ionizable Lipidoid)35[7]
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (Helper Lipid)16[7]
Cholesterol46.5[7]
C14-PEG2000 (PEGylated Lipid)2.5[7]
DLin-MC3-DMA Formulation
DLin-MC3-DMA (Ionizable Cationic Lipid)50[5][8]
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Helper Lipid)10[5][8]
Cholesterol38.5[5][8]
DMG-PEG2000 (PEGylated Lipid)1.5[5][8]

Table 2: Typical LNP Formulations for siRNA Delivery. This table outlines the common molar ratios of components used in the formulation of C12-200 and DLin-MC3-DMA LNPs for siRNA delivery.

Experimental Protocols

Accurate validation of gene silencing requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments involved in the assessment of siRNA-LNP efficacy.

Protocol 1: In Vivo Gene Silencing Study in Mice

Objective: To evaluate the in vivo efficacy of (S)-C12-200 LNP-siRNA in silencing a target gene (e.g., Factor VII) in mice.

Materials:

  • (S)-C12-200 LNP-siRNA targeting Factor VII (and a non-targeting control siRNA LNP)

  • C57BL/6 mice (female, 6-8 weeks old)

  • Sterile phosphate-buffered saline (PBS)

  • Insulin syringes (29G)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Reagents for Factor VII activity assay or ELISA

Procedure:

  • Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.

  • LNP-siRNA Preparation: Dilute the (S)-C12-200 LNP-siRNA formulation to the desired concentration in sterile PBS. A typical injection volume is 100 µL.

  • Administration: Administer the LNP-siRNA solution to the mice via tail vein injection using an insulin syringe. Include a control group receiving a non-targeting siRNA LNP and a vehicle control group receiving only PBS.

  • Blood Collection: At predetermined time points (e.g., 24, 48, 72 hours post-injection), collect blood samples from the mice via retro-orbital bleeding or cardiac puncture (terminal procedure).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Gene Silencing Analysis: Quantify the level of Factor VII protein in the plasma using a chromogenic assay or an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of Factor VII knockdown relative to the control groups.

Protocol 2: Quantification of mRNA Knockdown by qRT-PCR

Objective: To measure the reduction in target mRNA levels in tissues following LNP-siRNA treatment.

Materials:

  • Tissue samples (e.g., liver) from treated and control mice

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers specific for the target gene and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the tissue samples using a commercial RNA extraction kit, following the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. Run the reactions in triplicate for each sample.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene, normalized to the housekeeping gene. Calculate the percentage of mRNA knockdown compared to the control group.

Protocol 3: Assessment of Protein Knockdown by Western Blot

Objective: To confirm the reduction of the target protein in tissues following LNP-siRNA treatment.

Materials:

  • Tissue samples from treated and control mice

  • Protein lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Homogenize the tissue samples in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.

  • Western Blot Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody against the target protein, followed by incubation with a secondary antibody.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein levels.

Visualizing the Mechanisms and Workflows

To better understand the processes involved in siRNA-mediated gene silencing and its experimental validation, the following diagrams have been generated using the DOT language for Graphviz.

siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell LNP (S)-C12-200 siRNA LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape siRNA Release RISC_Loading RISC Loading Complex (Dicer, TRBP, Ago2) EndosomalEscape->RISC_Loading Cytoplasm Cytoplasm RISC_Active Activated RISC RISC_Loading->RISC_Active Passenger Strand Removal Cleavage mRNA Cleavage RISC_Active->Cleavage Guide Strand Binds mRNA mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing (Reduced Protein Translation) Degradation->Silencing

Caption: siRNA-mediated gene silencing pathway.

Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Study cluster_analysis Validation & Analysis Formulation (S)-C12-200 LNP-siRNA Formulation & Characterization Animal_Model Animal Model (e.g., C57BL/6 Mice) Formulation->Animal_Model Administration Systemic Administration (e.g., Tail Vein Injection) Animal_Model->Administration Sample_Collection Sample Collection (Blood, Tissues) Administration->Sample_Collection mRNA_Analysis mRNA Level Analysis (qRT-PCR) Sample_Collection->mRNA_Analysis Protein_Analysis Protein Level Analysis (Western Blot / ELISA) Sample_Collection->Protein_Analysis Data_Analysis Data Analysis & Quantification of Knockdown mRNA_Analysis->Data_Analysis Protein_Analysis->Data_Analysis

Caption: In vivo gene silencing validation workflow.

References

A Comparative Analysis of Lipid Nanoparticle Formulations for mRNA Delivery: (S)-C12-200 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an optimal lipid nanoparticle (LNP) formulation is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative study of LNP formulations based on the ionizable lipid (S)-C12-200 against prominent alternatives, including DLin-MC3-DMA, SM-102, and ALC-0315. The following sections present a comprehensive overview of their performance, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Performance Comparison of LNP Formulations

The efficacy of LNP-mediated mRNA delivery is a multifactorial equation, heavily influenced by the choice of ionizable lipid. This section provides a quantitative comparison of key physicochemical properties and performance metrics for LNPs formulated with (S)-C12-200 and its alternatives.

Physicochemical Characterization

The physical characteristics of LNPs are fundamental to their stability, biodistribution, and cellular uptake. The following table summarizes these properties for LNPs formulated with different ionizable lipids. All formulations generally consist of an ionizable lipid, a helper lipid (like DSPC or DOPE), cholesterol, and a PEGylated lipid.

Ionizable LipidAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
(S)-C12-200 70 - 102< 0.2Near-neutral to slightly negative (-5.0)> 90
DLin-MC3-DMA ~80 - 100< 0.2Near-neutral> 90
SM-102 ~85 - 100< 0.2Near-neutral to slightly negative (-5)> 95[1]
ALC-0315 ~85 - 100< 0.2Near-neutral> 90

Data compiled from multiple sources. Specific values can vary based on the exact lipid composition, molar ratios, and manufacturing process.[2][3]

In Vitro Transfection Efficiency

The ability of LNPs to transfect cells and facilitate protein expression is a primary indicator of their potential therapeutic value. The table below compares the in vitro performance of LNPs in various cell lines.

Ionizable LipidCell Line(s)Relative Luciferase Expression (Fold Change vs. Control)Observations
(S)-C12-200 BeWo~190,000 (with DOPE)Outperformed DLin-MC3-DMA in this cell line.[3]
HEK293, HeLaLowerLower expression compared to SM-102 and ALC-0315.[2]
DLin-MC3-DMA BeWoLowerLower expression compared to C12-200 with DOPE.[3]
HEK293, HeLa, THP-1ModerateGenerally lower expression than SM-102.[2]
SM-102 HEK293, HeLa, THP-1HighestConsistently demonstrated the highest protein expression across multiple cell lines.[2][4]
ALC-0315 HEK293, HeLa, THP-1HighHigher expression than MC3 and C12-200, but generally lower than SM-102 in vitro.[2]
In Vivo Performance and Toxicity

In vivo studies are crucial for evaluating the overall efficacy and safety profile of LNP formulations. The following table summarizes key in vivo findings.

Ionizable LipidAnimal ModelKey FindingsToxicity Observations
(S)-C12-200 MiceLower in vivo protein expression compared to SM-102 and ALC-0315.[2] Can mediate high protein expression in the liver but may be associated with liver toxicity.[5]Racemic C12-200 has been associated with poor tolerability and liver necrosis in mice. The stereopure (S)-enantiomer has shown improved tolerability.
DLin-MC3-DMA MiceLower protein expression compared to SM-102 and ALC-0315.[2]Generally considered to have a good safety profile and is used in an FDA-approved therapy.
SM-102 MiceSignificantly higher in vivo protein expression compared to C12-200 and MC3.[2][4]Used in the Moderna COVID-19 vaccine, indicating a favorable safety profile for vaccine applications.
ALC-0315 MiceSignificantly higher in vivo protein expression compared to C12-200 and MC3, comparable to SM-102.[2]Used in the Pfizer-BioNTech COVID-19 vaccine, suggesting a good safety profile for vaccine applications.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the comparative evaluation of LNP formulations.

LNP Formulation via Microfluidic Mixing
  • Preparation of Solutions:

    • Lipid Phase (Organic): Dissolve the ionizable lipid ((S)-C12-200, DLin-MC3-DMA, SM-102, or ALC-0315), helper lipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol at the desired molar ratio. A common molar ratio is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).

    • Aqueous Phase: Dilute the mRNA transcript in a low pH buffer, such as 50 mM sodium acetate (pH 4.0).

  • Microfluidic Mixing:

    • Utilize a microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio of the aqueous phase to the organic phase, typically at 3:1.

    • The total flow rate will depend on the specific microfluidic device and desired particle characteristics.

  • Purification and Concentration:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated mRNA.

    • Concentrate the purified LNPs using a suitable method, such as ultrafiltration.

Physicochemical Characterization
  • Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

  • Zeta Potential: Measured using Laser Doppler Velocimetry.

  • Encapsulation Efficiency: Typically quantified using a RiboGreen assay to measure the amount of encapsulated mRNA relative to the total mRNA.

In Vitro Transfection Assay
  • Cell Culture: Plate cells (e.g., HEK293, HeLa) in a 96-well plate and allow them to adhere overnight.

  • LNP Treatment: Dilute the LNP-mRNA formulations in cell culture medium and add to the cells at a specific mRNA concentration (e.g., 100 ng/well).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Quantification of Protein Expression: If using a reporter gene like luciferase, lyse the cells and measure luminescence using a luciferase assay kit. For fluorescent proteins, use flow cytometry or fluorescence microscopy.

In Vivo Studies in Mice
  • Animal Handling: Acclimate mice to the facility for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.

  • Administration: Administer the LNP-mRNA formulations via the desired route (e.g., intravenous, intramuscular) at a specified mRNA dose (e.g., 0.5 mg/kg).

  • Monitoring Protein Expression: At various time points post-injection, anesthetize the mice and perform in vivo imaging if a reporter like luciferase is used. Alternatively, collect tissues of interest for ex vivo analysis of protein expression.

  • Toxicity Assessment: Monitor the animals for any signs of adverse effects. Collect blood samples to measure liver enzymes (e.g., ALT, AST) and other toxicity markers.

Visualizing Key Pathways and Workflows

LNP Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the generally accepted pathway for LNP entry into cells and the subsequent release of their mRNA payload into the cytoplasm.

LNP_Uptake_and_Escape cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosomal Pathway LNP LNP Early_Endosome Early Endosome (pH ~6.0-6.5) LNP->Early_Endosome Endocytosis (e.g., Clathrin-mediated) mRNA_released mRNA Release (Translation) Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Late_Endosome->mRNA_released Endosomal Escape (pH-dependent protonation of ionizable lipid leads to membrane disruption) Plasma_Membrane Plasma Membrane

Caption: Cellular uptake and endosomal escape of LNPs.

Experimental Workflow for LNP Comparison

The following diagram outlines the logical flow of experiments for a comparative study of different LNP formulations.

LNP_Comparison_Workflow Formulation LNP Formulation (Microfluidics) Char Physicochemical Characterization (DLS, Zeta, RiboGreen) Formulation->Char InVitro In Vitro Studies (Cell Transfection) Char->InVitro InVivo In Vivo Studies (Animal Models) Char->InVivo Analysis Data Analysis & Comparison InVitro->Analysis InVivo->Analysis

References

Benchmarking (S)-C12-200: A Comparative Guide for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of lipid nanoparticles (LNPs) for in vivo nucleic acid delivery, the selection of the appropriate ionizable lipid is a critical determinant of therapeutic success. This guide provides an objective comparison of the performance of (S)-C12-200, a widely utilized ionizable cationic lipidoid, against other prominent alternatives, supported by experimental data.[1][2][3] (S)-C12-200 is frequently employed as a benchmark lipid in preclinical studies for the formulation of LNPs designed to deliver mRNA, siRNA, and self-amplifying RNA (saRNA).[1][2][3]

Performance Benchmarks: (S)-C12-200 vs. Key Competitors

The efficacy of LNP-mediated delivery is a multifaceted equation involving transfection efficiency, biodistribution, and safety profile. Below is a compilation of quantitative data from preclinical studies comparing (S)-C12-200 with other commonly used ionizable lipids such as DLin-MC3-DMA (MC3), SM-102, ALC-0315, and the novel lipidoid 306Oi10.

In Vivo Protein Expression

A primary measure of LNP performance is the level of protein expression achieved following the delivery of mRNA. Studies in mice have demonstrated varying levels of efficacy among different lipid formulations.

Ionizable LipidReporter mRNADoseRelative Protein Expression (Total Organ)Target OrganReference
(S)-C12-200 Luciferase0.5 mg/kgBaselineLiver[4]
DLin-MC3-DMA Luciferase0.5 mg/kg~3-fold higher than C12-200Liver[4]
306Oi10 Luciferase0.5 mg/kg>20-fold higher than C12-200Liver[4]
SM-102 LuciferaseNot specifiedSignificantly higher than C12-200Not specified[5]
ALC-0315 LuciferaseNot specifiedSignificantly higher than C12-200Liver[5]
Physicochemical Properties of Formulated LNPs

The physical characteristics of LNPs are crucial for their stability and in vivo behavior. Consistent particle size and low polydispersity are desirable for reproducible results.

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Reference
(S)-C12-200 70-85< 0.2[5]
SM-102 85-100< 0.2[5]
ALC-0315 85-100< 0.2[5]
DLin-MC3-DMA 85-100< 0.2[5]
Safety and Immunogenicity Profile

The safety of LNP formulations is paramount for their clinical translation. Key safety indicators include the induction of inflammatory cytokines and signs of toxicity in target organs.

Ionizable LipidCytokine Induction (TNFα, IL-6)Liver Histology (at 0.5 mg/kg mRNA dose)Reference
(S)-C12-200 Slight increase, not indicative of acute immune responseEvidence of necrosis and acute toxicity in some samples[4]
DLin-MC3-DMA Not specifiedEvidence of necrosis and acute toxicity in some samples[4]
306Oi10 Slight increase, not indicative of acute immune responseWell-tolerated, no signs of toxicity[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. The following are standard protocols for key experiments cited in the comparison of (S)-C12-200.

LNP Formulation

Lipid nanoparticles are typically formed by the rapid mixing of a lipid solution in ethanol with an aqueous solution containing the nucleic acid cargo.

  • (S)-C12-200 Formulation: A common molar ratio for formulating C12-200 LNPs is 35:16:46.5:2.5, corresponding to C12-200, DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), cholesterol, and a PEG-lipid (e.g., C14-PEG2000), respectively.[4] The lipids are dissolved in ethanol and mixed with an equal volume of mRNA in a sodium citrate buffer.[4]

  • DLin-MC3-DMA Formulation: A typical molar ratio for MC3 LNPs is 50:10:38.5:1.5 of ionizable lipid, DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000).[4]

In Vivo Luciferase Expression Assay in Mice

This assay is a standard method for quantifying the in vivo transfection efficiency of LNP-delivered mRNA.

  • Animal Model: Female C57BL/6 mice are commonly used.

  • Administration: LNPs encapsulating luciferase mRNA are administered via tail vein injection at a specified dose (e.g., 0.5 mg/kg).[4]

  • Bioluminescence Imaging: At a predetermined time point (e.g., 6 hours post-injection), mice are anesthetized, and organs are harvested.[4]

  • Data Quantification: The luminescence signal from each organ is measured using an in vivo imaging system to quantify protein expression.[4]

Immunogenicity and Histology Analysis

These analyses are crucial for assessing the safety profile of LNP formulations.

  • Blood Collection: Blood samples are collected from mice at various time points (e.g., 2, 4, 6, 72, and 144 hours) post-injection of LNP-mRNA.[4]

  • Cytokine Analysis: Serum levels of inflammatory cytokines such as TNFα and IL-6 are measured using ELISA kits.[4]

  • Antibody Titer: Serum IgG levels can be measured by ELISA to assess the humoral immune response.[4]

  • Histological Analysis: Two weeks post-injection, mice are euthanized, and organs (primarily the liver) are harvested, fixed in formaldehyde, and embedded in paraffin.[4] Tissue sections are then stained (e.g., with hematoxylin and eosin) and examined for any signs of pathology, such as necrosis or immune cell infiltration.[4]

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the general signaling pathway of LNP-mediated mRNA delivery and a typical experimental workflow for benchmarking different LNP formulations.

LNP_Delivery_Pathway cluster_bloodstream Bloodstream cluster_cell Target Cell LNP LNP Encapsulating mRNA Endosome Endosome LNP->Endosome Endocytosis Endosome->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Protein Therapeutic Protein Ribosome->Protein Protein Synthesis Experimental_Workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Administration cluster_analysis Performance Analysis cluster_comparison Data Comparison C12_200 (S)-C12-200 LNP Mice Mouse Cohorts C12_200->Mice IV Injection Competitor Competitor LNP Competitor->Mice IV Injection mRNA mRNA Cargo mRNA->C12_200 mRNA->Competitor Imaging Bioluminescence Imaging (Efficacy) Mice->Imaging ELISA Cytokine ELISA (Immunogenicity) Mice->ELISA Histology Liver Histology (Toxicity) Mice->Histology Results Comparative Results Imaging->Results ELISA->Results Histology->Results

References

Validating Cre Recombinase mRNA Delivery: A Comparative Guide to (S)-C12-200 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in gene therapy and drug development, efficient and safe delivery of mRNA-based therapeutics is paramount. Cre recombinase mRNA, a fundamental tool for conditional gene editing in preclinical models, requires a robust delivery vehicle to ensure high recombination efficiency with minimal off-target effects and toxicity. This guide provides an objective comparison of (S)-C12-200, a stereopure ionizable lipid, for the delivery of Cre recombinase mRNA, benchmarking its performance against other commonly used lipid nanoparticles (LNPs).

Performance Comparison of LNP Delivery Systems for mRNA

The choice of ionizable lipid is a critical determinant of LNP potency, tissue tropism, and safety. (S)-C12-200 has emerged as a widely studied lipid for mRNA delivery, often serving as a benchmark for novel lipid development. The following tables summarize quantitative data from preclinical studies, comparing (S)-C12-200 with other ionizable lipids for the delivery of reporter and therapeutic mRNAs, including Cre recombinase.

Table 1: In Vivo Luciferase Expression with Various LNP Formulations

Ionizable LipidPrimary Organ of ExpressionFold Increase in Spleen Expression (m1ψ-modified mRNA vs. unmodified)Overall Fold Increase in Expression (m1ψ-modified mRNA vs. unmodified)Reference
C12-200 Liver54-fold6-fold[1]
cKK-E12 LiverStatistically significant improvementNo statistically significant overall improvement[1]
306Oi10 LiverN/AOutperforms C12-200 and DLin-MC3-DMA at 0.5 mg/kg mRNA dose[2]
DLin-MC3-DMA LiverN/ALower expression than 306Oi10 at 0.5 mg/kg mRNA dose[2]
ZA3-Ep10 LungsN/AN/A[1]

Table 2: In Vivo Cre Recombinase mRNA Delivery in Ai9 Reporter Mice

Ionizable LipidTarget Cell PopulationRecombination Efficiency (% of tdTomato+ cells)mRNA DoseTime PointReference
(S)-C12-200 Splenic Monocytic Lineage CellsSignificantly enhanced with m1ψ-modified mRNA0.5 mg/kg18 hours[1][3]
cKK-E12 Splenic Monocytic Lineage CellsLower than (S)-C12-200 with m1ψ-modified mRNA0.5 mg/kg18 hours[1]
Generic LNP Various cell types in organsNot specified0.6 mg/kg72 hours[4]
RCB-4-8 LNP (Intratracheal) Total lung cells42.0 ± 3.0% (single dose), 53.0 ± 6.0% (triple dose)Not specified3 days post-last dose[5]

Table 3: Toxicity Profile of C12-200 LNPs

ParameterObservationAnimal ModelReference
Liver Toxicity Elevated AST levels, potential for necrosis at higher dosesMice[2][6]
Inflammatory Cytokines Transient elevation, returning to baseline by 48 hoursMice[6]
Immunogenicity Lower immune infiltration compared to MC3Mice[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are synthesized protocols for key experiments in validating Cre recombinase mRNA delivery.

Protocol 1: Formulation of (S)-C12-200 LNPs with Cre mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing approach.

Materials:

  • (S)-C12-200 ionizable lipid

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • DMG-PEG(2000)

  • Cre recombinase mRNA with 1-methylpseudouridine (m1ψ) modification

  • Ethanol

  • Sodium acetate buffer (50 mM, pH 4.0), RNase-free

  • Phosphate-buffered saline (PBS), RNase-free

  • Microfluidic mixing device

Procedure:

  • Prepare Lipid Stock Solutions: Dissolve (S)-C12-200, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol to create individual stock solutions.

  • Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve a molar ratio of 35:16:46.5:2.5 ((S)-C12-200:DOPE:Cholesterol:DMG-PEG(2000)).[7]

  • Prepare Aqueous mRNA Solution: Dilute the Cre recombinase mRNA in 50 mM sodium acetate buffer (pH 4.0) to a suitable concentration (e.g., 0.14 mg/mL).[7]

  • LNP Formulation: Set the aqueous-to-ethanol flow ratio on the microfluidic device to 3:1.

  • Mixing: Rapidly mix the ethanolic lipid solution with the aqueous mRNA solution using the microfluidic device.

  • Dialysis: Dialyze the resulting LNP suspension against PBS overnight at 4°C to remove ethanol and raise the pH.

  • Characterization: Determine particle size, polydispersity index (PDI), and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent dye-based assay, respectively.

Protocol 2: In Vivo Validation of Cre Recombinase Delivery in Ai9 Mice

This protocol outlines the procedure for assessing the in vivo efficacy of Cre mRNA-LNPs using Ai9 reporter mice, which express tdTomato fluorescent protein upon Cre-mediated recombination.[1][8]

Materials:

  • Ai9 (LSL-tdTomato) mice

  • Cre mRNA-LNPs (formulated as per Protocol 1)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Flow cytometer

  • Tissue dissociation reagents

Procedure:

  • Animal Dosing: Administer the Cre mRNA-LNP suspension to Ai9 mice via intravenous (tail vein) injection. A typical dose is 0.5 mg/kg of mRNA.[1]

  • Tissue Harvest: At a predetermined time point (e.g., 18-72 hours post-injection), euthanize the mice and harvest organs of interest (e.g., spleen, liver).[1][4]

  • Single-Cell Suspension Preparation: Mechanically and enzymatically digest the harvested tissues to obtain single-cell suspensions.

  • Flow Cytometry Analysis:

    • Stain the single-cell suspensions with antibodies against cell surface markers to identify specific cell populations (e.g., CD45 for immune cells, F4/80 for macrophages).

    • Analyze the cells using a flow cytometer, gating on the cell population of interest and quantifying the percentage of tdTomato-positive cells, which indicates successful Cre-mediated recombination.[1]

  • Data Analysis: Calculate the mean percentage of tdTomato-positive cells for each treatment group and perform statistical analysis.

Visualizing the Process: Workflows and Pathways

To better illustrate the experimental and biological processes, the following diagrams have been generated.

Cre_Lox_Pathway cluster_LNP LNP Delivery cluster_Cell Target Cell cluster_Gene Gene Editing LNP LNP encapsulating Cre mRNA Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Translation Translation mRNA_Release->Translation Cre_Protein Cre Recombinase Protein Translation->Cre_Protein Nucleus Nucleus Cre_Protein->Nucleus Recombination Cre-mediated Recombination Nucleus->Recombination Enters Nucleus Genomic_DNA Genomic DNA (LoxP-Stop-LoxP-tdTomato) Genomic_DNA->Recombination Edited_DNA Edited DNA (tdTomato expression) Recombination->Edited_DNA

Caption: Mechanism of Cre-Lox recombination via LNP-delivered mRNA.

Experimental_Workflow prep 1. LNP Formulation ((S)-C12-200 + Cre mRNA) inject 2. Intravenous Injection (Ai9 Reporter Mice) prep->inject wait 3. Incubation Period (18-72 hours) inject->wait harvest 4. Tissue Harvest (Spleen, Liver, etc.) wait->harvest dissociate 5. Single-Cell Suspension harvest->dissociate stain 6. Cell Staining (Surface Markers) dissociate->stain flow 7. Flow Cytometry (Quantify tdTomato+ cells) stain->flow analyze 8. Data Analysis flow->analyze LNP_Comparison cluster_S_C12_200 (S)-C12-200 cluster_Alternatives Alternatives center_node mRNA Delivery Performance s_c12_200_potency High Potency (especially stereopure 'S' form) center_node->s_c12_200_potency Potency s_c12_200_tropism Predominantly Liver Tropism center_node->s_c12_200_tropism Tropism s_c12_200_safety Potential Liver Toxicity (AST elevation) center_node->s_c12_200_safety Safety mc3 DLin-MC3-DMA (FDA-approved for siRNA) center_node->mc3 Benchmark new_lipids Novel Lipids (e.g., 306Oi10) (Potentially higher potency) center_node->new_lipids Improvement targeted_lipids Targeted LNPs (e.g., ZA3-Ep10) (Lung-specific delivery) center_node->targeted_lipids Specificity

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.